molecular formula C8H12N2O2 B118920 3-Isobutyl-1H-pyrazole-5-carboxylic acid CAS No. 92933-49-8

3-Isobutyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B118920
CAS No.: 92933-49-8
M. Wt: 168.19 g/mol
InChI Key: OCAWPZXEVMMJMI-UHFFFAOYSA-N
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Description

5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is a member of pyrazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-6-4-7(8(11)12)10-9-6/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAWPZXEVMMJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92933-49-8
Record name 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Isobutyl-1H-pyrazole-5-carboxylic acid (CAS 92933-49-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isobutyl-1H-pyrazole-5-carboxylic acid, with the CAS number 92933-49-8, is a heterocyclic organic compound featuring a pyrazole core. The pyrazole motif is a well-established pharmacophore in medicinal chemistry, present in a variety of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the known properties, potential synthesis, and likely biological significance of this compound, tailored for professionals in research and drug development. Due to the limited publicly available data for this specific molecule, this guide also incorporates general characteristics and experimental approaches common to this class of compounds, offering a foundational framework for further investigation.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in public literature, its basic properties can be summarized. Further experimental determination of the properties listed as "Not Available" is highly recommended for any research application.

PropertyValueSource
CAS Number 92933-49-8-
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol Calculated
IUPAC Name This compound
InChI Key OCAWPZXEVMMJMI-UHFFFAOYSA-N
Physical Form Solid
Purity ≥95% (Commercially available)
Storage Temperature -20°C
Melting Point Not Available-
Boiling Point Not Available-
Aqueous Solubility Not Available-
pKa Not Available-

Spectroscopic Data Analysis (Predicted)

Direct spectroscopic data for this compound is not currently published. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the isobutyl group, the pyrazole ring proton, and the carboxylic acid proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1H-COOH
~6.5 - 7.0s1HPyrazole C4-H
~2.6 - 2.8d2H-CH₂-
~1.8 - 2.1m1H-CH(CH₃)₂
~0.9 - 1.0d6H-CH(CH₃)₂
¹³C NMR Spectroscopy (Predicted)

The carbon NMR would provide insights into the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165 - 175-COOH
~140 - 150Pyrazole C3/C5
~105 - 115Pyrazole C4
~35 - 45-CH₂-
~25 - 35-CH(CH₃)₂
~20 - 25-CH(CH₃)₂
IR Spectroscopy (Predicted)

The infrared spectrum would be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (Carboxylic acid)
~2960C-H stretch (Aliphatic)
~1700C=O stretch (Carboxylic acid)
~1600C=N stretch (Pyrazole ring)
~1470C-H bend (Aliphatic)
Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the compound.

m/zInterpretation
168[M]⁺ (Molecular ion)

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthesis could start from the Claisen condensation of a ketone bearing the isobutyl group (e.g., 4-methyl-2-pentanone) with diethyl oxalate, followed by cyclization with hydrazine.

G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Product R1 4-Methyl-2-pentanone I1 1,3-Dicarbonyl Intermediate R1->I1 Claisen Condensation R2 Diethyl oxalate R2->I1 R3 Hydrazine P1 This compound R3->P1 I1->P1 Cyclization

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)
  • Step 1: Formation of the 1,3-Dicarbonyl Intermediate. To a solution of sodium ethoxide in anhydrous ethanol, slowly add 4-methyl-2-pentanone followed by diethyl oxalate at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred and allowed to warm to room temperature overnight. The solvent is then removed under reduced pressure, and the residue is acidified to yield the crude 1,3-dicarbonyl intermediate.

  • Step 2: Cyclization to form the Pyrazole Ring. The crude intermediate is dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate is added, and the mixture is refluxed for several hours.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.

Biological Activity and Potential Applications in Drug Development

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticancer, and neurological effects. The carboxylic acid moiety at the 5-position provides a key site for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Known Activities of Pyrazole Carboxylic Acids
  • Anti-inflammatory: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[1]

  • Anticancer: The pyrazole ring is a feature of several kinase inhibitors used in cancer therapy. The carboxylic acid group can act as a hydrogen bond donor or acceptor, facilitating interactions with target proteins.

  • Antimicrobial: Various substituted pyrazoles have demonstrated activity against a range of bacterial and fungal pathogens.[2]

Potential Signaling Pathway Involvement

Given the prevalence of the pyrazole core in kinase inhibitors, a hypothetical workflow for investigating the interaction of this compound with a generic kinase signaling pathway is presented below.

G cluster_workflow Experimental Workflow cluster_pathway Hypothetical Kinase Pathway A Synthesize & Purify Compound B In vitro Kinase Assay Panel A->B C Identify Hit(s) B->C D Cell-based Assays (e.g., Proliferation, Apoptosis) C->D E Western Blot for Pathway Modulation D->E F In vivo Efficacy Studies D->F P1 Growth Factor P2 Receptor Tyrosine Kinase (RTK) P1->P2 P3 Downstream Kinase (e.g., MEK, ERK) P2->P3 P4 Transcription Factor P3->P4 P5 Cell Proliferation / Survival P4->P5 Compound 3-Isobutyl-1H-pyrazole- 5-carboxylic acid Compound->P3 Inhibition

Caption: Workflow for evaluating kinase inhibition and a hypothetical signaling pathway.

Conclusion

This compound represents a molecule of interest for drug discovery and development due to its pyrazole core structure. While specific experimental data for this compound is sparse, this guide provides a foundational understanding based on the well-established chemistry and pharmacology of this compound class. Further experimental characterization of its physicochemical properties, spectroscopic profile, and biological activities is essential to fully elucidate its potential. The proposed synthetic route and experimental workflows offer a starting point for researchers aiming to investigate this and related molecules.

References

An In-depth Technical Guide to the Synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-isobutyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a robust three-step process involving a Claisen condensation, cyclization with hydrazine, and subsequent hydrolysis. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Core Synthetic Pathway

The most common and efficient synthesis of this compound involves a three-step sequence starting from readily available commercial reagents. The overall pathway is as follows:

  • Claisen Condensation: 4-Methyl-2-pentanone is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to yield ethyl 2,4-dioxo-6-methylheptanoate.

  • Cyclization: The resulting β-diketoester is then cyclized by treatment with hydrazine hydrate to form ethyl 3-isobutyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis: The final step is the saponification of the ethyl ester to the desired carboxylic acid using a base like sodium hydroxide, followed by acidification.

Synthesis_Pathway reagent1 4-Methyl-2-pentanone intermediate1 Ethyl 2,4-dioxo-6-methylheptanoate reagent1->intermediate1 NaOEt, EtOH Step 1: Claisen Condensation reagent2 Diethyl Oxalate reagent2->intermediate1 intermediate2 Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate intermediate1->intermediate2 AcOH Step 2: Cyclization reagent3 Hydrazine Hydrate reagent3->intermediate2 product This compound intermediate2->product Step 3: Hydrolysis reagent4 1. NaOH 2. HCl reagent4->product

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of structurally related pyrazole carboxylic acids.[1]

Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

This step involves the Claisen condensation of 4-methyl-2-pentanone with diethyl oxalate.

Methodology:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere and cooling to -20°C.

  • To this cooled solution, 4-methyl-2-pentanone and diethyl oxalate are added sequentially, maintaining the temperature at -20°C.

  • The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature overnight.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified with dilute hydrochloric acid.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the crude product.

ParameterValueReference
Yield 89.0%[1]
Physical State Colorless oil[1]
Step 2: Synthesis of Ethyl 3-Isobutyl-1H-pyrazole-5-carboxylate

The intermediate β-diketoester is cyclized using hydrazine hydrate to form the pyrazole ring.

Methodology:

  • The crude ethyl 2,4-dioxo-6-methylheptanoate is dissolved in glacial acetic acid and cooled to 0°C.

  • Hydrazine hydrate (80% solution) is added dropwise over 30 minutes.

  • The mixture is then heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled in an ice bath, and the acetic acid is removed under vacuum.

  • The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the pyrazole ester.

ParameterValueReference
Yield 96.0%[1]
Physical State White solid[1]
Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Methodology:

  • The ethyl 3-isobutyl-1H-pyrazole-5-carboxylate is dissolved in ethanol.

  • An aqueous solution of sodium hydroxide (e.g., 10%) is added with stirring.

  • The mixture is heated to 80°C for approximately 2 hours, or until the reaction is complete as monitored by TLC.

  • The ethanol is removed under reduced pressure.

  • The residue is diluted with water and acidified with dilute hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum.

ParameterValue
Physical State Solid
Purity >95%

Characterization Data

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis s1_start Prepare NaOEt solution s1_reagents Add 4-methyl-2-pentanone and diethyl oxalate s1_start->s1_reagents s1_reaction React at 0°C then RT s1_reagents->s1_reaction s1_workup1 Concentrate and acidify s1_reaction->s1_workup1 s1_workup2 Extract with CH2Cl2 s1_workup1->s1_workup2 s1_product Ethyl 2,4-dioxo-6-methylheptanoate s1_workup2->s1_product s2_start Dissolve diketoester in AcOH s1_product->s2_start s2_reagent Add hydrazine hydrate s2_start->s2_reagent s2_reaction Reflux s2_reagent->s2_reaction s2_workup1 Concentrate and neutralize s2_reaction->s2_workup1 s2_workup2 Extract with CH2Cl2 s2_workup1->s2_workup2 s2_product Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate s2_workup2->s2_product s3_start Dissolve ester in EtOH s2_product->s3_start s3_reagent Add NaOH solution s3_start->s3_reagent s3_reaction Heat at 80°C s3_reagent->s3_reaction s3_workup1 Concentrate and acidify s3_reaction->s3_workup1 s3_workup2 Filter and dry s3_workup1->s3_workup2 s3_product This compound s3_workup2->s3_product

Caption: Step-by-step experimental workflow for the synthesis.

This guide provides a detailed and actionable protocol for the synthesis of this compound, intended to support research and development in the chemical and pharmaceutical sciences. The presented methodology is based on reliable and high-yielding reactions, ensuring a practical approach for laboratory-scale synthesis.

References

An In-depth Technical Guide to the Synthesis of 3-Alkyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-alkyl-1H-pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including acting as inhibitors of enzymes such as sodium-glucose cotransporter 2 (SGLT2), making them crucial in the development of treatments for type 2 diabetes. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing these valuable compounds, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of 3-alkyl-1H-pyrazole-5-carboxylic acid derivatives primarily revolves around three robust and versatile methodologies: the Knorr pyrazole synthesis, 1,3-dipolar cycloaddition reactions, and various multicomponent reactions. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and widely used method for the construction of the pyrazole ring.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of 3-alkyl-1H-pyrazole-5-carboxylic acid derivatives, a β-ketoester bearing the desired alkyl group at the β-position is a key starting material. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]

Logical Workflow for Knorr Pyrazole Synthesis

G A 1,3-Dicarbonyl Compound (β-Ketoester) C Hydrazone Intermediate A->C Condensation B Hydrazine Derivative B->C D Intramolecular Cyclization C->D E Cyclic Intermediate D->E F Dehydration E->F G 3-Alkyl-1H-pyrazole-5-carboxylic Acid Derivative F->G

Caption: General mechanism of the Knorr pyrazole synthesis.

1,3-Dipolar Cycloaddition

Another powerful strategy for the synthesis of pyrazole-5-carboxylates is the [3+2] cycloaddition reaction between a diazo compound and an alkyne or alkene. To obtain the desired substitution pattern, ethyl diazoacetate is a common 1,3-dipole, which reacts with an appropriately substituted alkyne. The regioselectivity of the cycloaddition is a key consideration and can be influenced by the electronic and steric nature of the substituents on both the diazo compound and the dipolarophile.

Experimental Workflow for 1,3-Dipolar Cycloaddition

G A Ethyl Diazoacetate (1,3-Dipole) C [3+2] Cycloaddition A->C B Alkyne/Alkene (Dipolarophile) B->C D Pyrazoline Intermediate C->D E Dehydration/Oxidation D->E F 3-Alkyl-1H-pyrazole-5-carboxylate E->F

Caption: Synthesis of pyrazole-5-carboxylates via 1,3-dipolar cycloaddition.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to complex molecules in a one-pot fashion.[3][4][5] Several MCRs have been developed for the synthesis of substituted pyrazoles. A common strategy involves the in situ generation of a 1,3-dicarbonyl intermediate, which then undergoes cyclization with a hydrazine.[4][5] For example, the reaction of an aldehyde, a β-ketoester, and a hydrazine can lead to highly substituted pyrazoles. The specific substitution pattern of the final product can be controlled by the choice of the starting materials.

Signaling Pathway for a Four-Component Pyrazole Synthesis

G A Aldehyde E Knoevenagel Condensation A->E B Malononitrile B->E C Hydrazine G Pyrazolone formation C->G D β-Ketoester D->G F Michael Acceptor E->F H Michael Addition & Cyclization F->H G->H I Pyrano[2,3-c]pyrazole Derivative H->I

Caption: A four-component reaction for the synthesis of pyrazole derivatives.[5]

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 3-alkyl-1H-pyrazole-5-carboxylic acid derivatives and related structures based on the aforementioned strategies.

Table 1: Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemp (°C)Time (h)Yield (%)Reference
Ethyl 2,4-dioxovalerateHydrazine monohydrateEtOH/AcOH-RT1574[6]
Ethyl 2,4-dioxopentanoateHydrazine hydrateEthanol-0197[6]
Ethyl benzoylacetatePhenylhydrazine--Reflux1-[7]
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid1001-[7]
Diethyl oxalate & Acetophenone derivativesHydrazine hydrateEthanolGlacial acetic acid---[8]

Table 2: 1,3-Dipolar Cycloaddition

DipolarophileDiazo CompoundBase/CatalystSolventTemp (°C)TimeYield (%)Reference
α-methylene carbonyl compoundsEthyl diazoacetateDBUAcetonitrileRT90 min65
Methyl propiolateEthyl diazoacetateH₂SO₄H₂O/TPGS-750-MRT20 h55-76[9]
Acetyl acetoneNitrile iminesChloramine-T-Reflux2-3 h59-78

Table 3: Multicomponent Reactions

Component 1Component 2Component 3Component 4CatalystSolventTemp (°C)TimeYield (%)Reference
AldehydesMalononitrileHydrazine hydrateEthyl acetoacetateTaurineWater802 h85-92[10]
EnaminonesAlkynesHydrazine hydrochlorides-Rh-catalyst---51-75[11]
Ethyl acetoacetateThiosemicarbazideBenzaldehyde--EthanolReflux-Low[3]

Experimental Protocols

Protocol 1: Knorr Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate[8]

Materials:

  • Ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol)

  • Hydrazine monohydrate (5.4 mL, 110.68 mmol)

  • Ethanol/Acetic acid (100/1 mL)

  • Water

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of ethyl 2,4-dioxovalerate in a mixture of ethanol and acetic acid at 0 °C, slowly add hydrazine monohydrate dropwise.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Pour the reaction mixture into water (50 mL) and add saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Protocol 2: 1,3-Dipolar Cycloaddition for Ethyl 3,4-diphenyl-1H-pyrazole-5-carboxylate[3]

Materials:

  • α-methylene carbonyl compound (e.g., deoxybenzoin, 6.75 mmol)

  • Ethyl diazoacetate (EDA) (10.8 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (11.5 mmol)

  • Acetonitrile (5 mL)

  • Argon atmosphere

Procedure:

  • To a magnetically stirred solution of the α-methylene carbonyl compound in acetonitrile, add ethyl diazoacetate and DBU.

  • Stir the reaction under an argon atmosphere at room temperature.

  • Monitor the complete decomposition of EDA by TLC and GC analysis (typically 90 minutes).

  • Upon completion, purify the product by flash chromatography.

Protocol 3: Multicomponent Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles[12]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Taurine (15 mol%)

  • Water (5 mL)

Procedure:

  • To a mixture of the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water, add taurine.

  • Stir the reaction mixture at 80 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, the solid product that forms is filtered, washed with hot water, and recrystallized from ethanol.

Conclusion

The synthesis of 3-alkyl-1H-pyrazole-5-carboxylic acid derivatives can be achieved through several efficient and versatile synthetic routes. The Knorr pyrazole synthesis, 1,3-dipolar cycloadditions, and multicomponent reactions stand out as the most prominent and adaptable methods. The choice of a particular synthetic pathway will be dictated by the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of this important class of heterocyclic compounds. Further optimization of the presented conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

Spectroscopic and Synthetic Profile of 3-Isobutyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 3-isobutyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic spectroscopy and pyrazole chemistry to present a detailed, predictive analysis. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (pyrazole)~6.8s-
-CH₂- (isobutyl)~2.6d~7.4
-CH- (isobutyl)~2.0m-
-CH₃ (isobutyl)~0.9d~6.6
-NH (pyrazole)>10br s-
-OH (carboxylic acid)>12br s-

Solvent: DMSO-d₆ s: singlet, d: doublet, m: multiplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomChemical Shift (δ, ppm)
C=O (carboxylic acid)~165-185
C-5 (pyrazole)~140
C-3 (pyrazole)~155
C-4 (pyrazole)~105
-CH₂- (isobutyl)~35
-CH- (isobutyl)~28
-CH₃ (isobutyl)~22

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
168[M]⁺ (Molecular Ion)
151[M - OH]⁺
123[M - COOH]⁺
111[M - C₄H₉]⁺ (loss of isobutyl group)
57[C₄H₉]⁺ (isobutyl cation)
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)VibrationDescription
2500-3300O-H stretchVery broad, characteristic of a carboxylic acid dimer.[1][2]
2800-3200N-H stretchBroad, may be obscured by the O-H stretch.
~2960C-H stretchAliphatic
~1710C=O stretchStrong, characteristic of a carboxylic acid.[1][2]
~1640C=N stretchPyrazole ring
~1560C=C stretchPyrazole ring
1210-1320C-O stretchCarboxylic acid
1395-1440 & 910-950O-H bendCarboxylic acid

Experimental Protocols

The following sections detail plausible experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: A Plausible Route

A common and effective method for the synthesis of pyrazole-5-carboxylic acids involves the condensation of a β-diketone or a related species with hydrazine, followed by oxidation.

Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate

  • To a solution of sodium ethoxide in anhydrous ethanol, slowly add ethyl acetate and 4-methyl-2-pentanone (isobutyl methyl ketone) at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-diketone.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2,4-dioxo-6-methylheptanoate in ethanol.

  • Add a stoichiometric amount of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture and add an aqueous solution of a strong base (e.g., 2 M NaOH).

  • Heat the mixture to reflux to hydrolyze the ester.

  • Cool the mixture and acidify with a dilute acid (e.g., 2 M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or gas chromatography inlet.

  • Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the characterization of the target compound and a plausible synthetic pathway.

G Figure 1. Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Figure 1. Characterization Workflow.

G Figure 2. Plausible Synthetic Pathway cluster_reactants Starting Materials reagents reagents R1 4-Methyl-2-pentanone Intermediate Ethyl 2,4-dioxo-6-methylheptanoate R1->Intermediate 1. NaOEt, EtOH R2 Ethyl Acetate Product This compound Intermediate->Product 2. Hydrazine Hydrate 3. NaOH, H₂O 4. H₃O⁺

Figure 2. Plausible Synthetic Pathway.

References

In-Depth Technical Guide to the 1H NMR Spectrum of 3-isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-isobutyl-1H-pyrazole-5-carboxylic acid. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous structures. It includes a detailed breakdown of the expected spectral data, a plausible experimental protocol for the synthesis of the compound, and a standard procedure for 1H NMR sample preparation.

Predicted 1H NMR Spectral Data

The predicted 1H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are estimated based on the typical ranges for protons in similar chemical environments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH9.0 - 13.0Singlet (broad)-1H
Pyrazole C4-H6.5 - 7.5Singlet-1H
CH22.5 - 2.8Doublet~7.22H
CH1.8 - 2.2Multiplet~6.71H
CH30.9 - 1.1Doublet~6.66H
NHVariable (often broad and may exchange)Singlet (broad)-1H

Note: The chemical shift of the carboxylic acid proton (COOH) and the pyrazole N-H proton can be broad and their positions are highly dependent on the solvent, concentration, and temperature. The N-H proton may also undergo exchange with deuterated solvents, leading to its signal disappearing from the spectrum.

Molecular Structure and Proton Environments

The structure of this compound with its distinct proton environments is illustrated below. This visualization aids in understanding the origin of the signals in the 1H NMR spectrum.

To be replaced with an actual image of the structure with labeled protons in the final output.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is adapted from the synthesis of similar pyrazole derivatives.[1] The workflow for this synthesis is depicted in the diagram below.

G start 4-Methyl-pentan-2-one + Diethyl oxalate intermediate1 Claisen Condensation (Sodium Ethoxide) start->intermediate1 intermediate2 Ethyl 2,4-dioxo-6-methylheptanoate intermediate1->intermediate2 intermediate3 Cyclization (Hydrazine hydrate) intermediate2->intermediate3 product This compound ethyl ester intermediate3->product hydrolysis Hydrolysis (e.g., NaOH, then H3O+) product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Claisen Condensation: To a solution of sodium ethoxide in anhydrous ethanol, equimolar amounts of 4-methyl-pentan-2-one and diethyl oxalate are added dropwise at a low temperature (e.g., 0-5 °C). The mixture is stirred and allowed to warm to room temperature overnight. The reaction is then quenched with a weak acid, and the intermediate, ethyl 2,4-dioxo-6-methylheptanoate, is extracted.

  • Cyclization: The crude intermediate is dissolved in a suitable solvent, such as ethanol. An equimolar amount of hydrazine hydrate is added, and the mixture is refluxed for several hours. After cooling, the product, this compound ethyl ester, is isolated.

  • Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the final product, this compound. The product is then filtered, washed, and dried.

1H NMR Sample Preparation and Analysis

The following is a standard protocol for the preparation and analysis of a sample for 1H NMR spectroscopy.

G dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) transfer Filter the solution into a clean NMR tube dissolve->transfer cap Cap the NMR tube transfer->cap instrument Insert the sample into the NMR spectrometer cap->instrument acquire Acquire 1H NMR spectrum instrument->acquire process Process the data (Fourier transform, phase correction, baseline correction, integration) acquire->process

Caption: Workflow for 1H NMR sample preparation and analysis.

Detailed Methodology:

  • Sample Dissolution: Weigh approximately 5-10 mg of dry this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a small vial. DMSO-d6 is often a good choice for carboxylic acids as it can solvate the polar COOH group and the N-H proton, often resulting in sharper peaks for these exchangeable protons.

  • Sample Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the quality of the NMR spectrum.

  • NMR Analysis: Cap the NMR tube and carefully insert it into the NMR spectrometer. The spectrum is acquired under standard conditions. The acidic proton of the carboxylic acid typically appears as a broad singlet in the region of 9-13 ppm.[2][3] The protons of the isobutyl group and the pyrazole ring will appear in their respective characteristic regions as detailed in the data table above. The chemical shift of the protons on the carbon adjacent to the carboxylic acid will be in the range of 2-3 ppm.[3]

References

An In-depth Technical Guide to the FT-IR Analysis of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as a critical analytical technique for the characterization of substituted pyrazole carboxylic acids. These heterocyclic compounds are significant scaffolds in medicinal chemistry, and understanding their structural features is paramount for drug design and development. FT-IR spectroscopy offers a rapid, non-destructive method to identify key functional groups and elucidate the molecular structure of these compounds.

Core Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the bond absorbs the radiation, resulting in a vibrational excitation. An FT-IR spectrum plots the intensity of absorption (or transmittance) versus the wavenumber (cm⁻¹), creating a unique "molecular fingerprint" that reveals the functional groups present in the sample.

Characteristic Vibrational Frequencies

The FT-IR spectrum of a substituted pyrazole carboxylic acid is a composite of the vibrations of the carboxylic acid group, the pyrazole ring, and any additional substituents. The most diagnostically significant absorptions are detailed below.

Carboxylic Acid Group Vibrations

The carboxylic acid moiety gives rise to some of the most recognizable bands in an IR spectrum, primarily due to strong hydrogen bonding which causes many of these compounds to exist as dimers in the solid state.[1]

  • O–H Stretching: The hydroxyl (O–H) stretch of a carboxylic acid is one of the most characteristic bands in an IR spectrum. It appears as a very broad and strong absorption band spanning a wide range, typically from 3300 cm⁻¹ to 2500 cm⁻¹.[2][3] This broadness is a direct result of extensive hydrogen bonding.[1] This band often overlaps with the sharper C-H stretching vibrations.[3][4]

  • C=O (Carbonyl) Stretching: The carbonyl (C=O) group produces a very strong and intense absorption band. For hydrogen-bonded (dimeric) carboxylic acids, this peak is typically found around 1710 cm⁻¹.[2][4] If the carboxylic acid is in a monomeric state (e.g., in a very dilute nonpolar solution), the absorption shifts to a higher frequency, around 1760 cm⁻¹.[2][5] Conjugation with the pyrazole ring can lower this frequency to approximately 1690 cm⁻¹.[5]

  • C–O Stretching and O–H Bending: The spectrum also contains bands corresponding to the C–O stretch, which appears in the 1320-1210 cm⁻¹ region, and O–H in-plane bending, found between 1440-1395 cm⁻¹.[3] Another O–H out-of-plane bending vibration can be seen as a broad band near 950-910 cm⁻¹.[3]

Pyrazole Ring Vibrations

The pyrazole ring has several characteristic vibrations that confirm its presence.

  • N–H Stretching: For N-unsubstituted pyrazoles, the N–H stretching vibration is typically observed in the range of 3370-3140 cm⁻¹.[6][7] The exact position and broadness can be influenced by hydrogen bonding.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring usually appear in the 1635-1400 cm⁻¹ region.[8] Specifically, the C=N stretching mode has been reported around 1553 cm⁻¹.[8]

  • Ring and C-H Vibrations: The pyrazole ring itself has characteristic stretching and bending vibrations. C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹ (~3022-3090 cm⁻¹).[6]

Data Presentation: Summary of Key FT-IR Frequencies

The following table summarizes the typical FT-IR absorption frequency ranges for substituted pyrazole carboxylic acids.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Notes and Characteristics
Carboxylic AcidO–H Stretch3300 - 2500Very broad, strong intensity; indicative of hydrogen-bonded dimer.[2][3]
Pyrazole RingN–H Stretch3370 - 3140Medium to strong, can be broad; present in N-unsubstituted pyrazoles.[6][7]
Aromatic/PyrazoleC–H Stretch3100 - 3000Medium to weak, sharp peaks.[6]
Aliphatic SubstituentsC–H Stretch3000 - 2850Medium to strong, sharp peaks.
Carboxylic AcidC=O Stretch (Dimer)1720 - 1690Strong, intense; lower frequency due to H-bonding and conjugation.[2][5]
Pyrazole RingC=N / C=C Stretch1635 - 1400Medium to strong intensity peaks.[8]
Carboxylic AcidO–H Bend (in-plane)1440 - 1395Medium intensity, can overlap with C-H bends.[3]
Carboxylic AcidC–O Stretch1320 - 1210Medium to strong intensity.[3]
Carboxylic AcidO–H Bend (out-of-plane)950 - 910Broad, medium intensity.[3]

Experimental Protocols

Accurate FT-IR analysis is highly dependent on proper sample preparation. For solid samples like most pyrazole carboxylic acids, the two most common methods are the Potassium Bromide (KBr) Pellet Method and the Attenuated Total Reflectance (ATR) Method.

Method 1: KBr Pellet Technique

This classic transmission method involves dispersing the solid sample in a matrix of dry KBr, which is transparent to infrared radiation.

Methodology:

  • Drying: Place high-purity, IR-grade potassium bromide (KBr) powder in an oven at approximately 105°C for at least one hour to eliminate any adsorbed moisture, which has a strong IR signal.[9]

  • Grinding: Add approximately 1-2 mg of the solid pyrazole carboxylic acid sample to an agate mortar and pestle.[10] Grind the sample until it is a fine, uniform powder. This minimizes light scattering.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[10] Gently mix and grind the sample and KBr together for 3-5 minutes to ensure a homogenous mixture. The final concentration of the sample in KBr should be between 0.2% and 1%.[11]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.[10] This will form a thin, transparent, or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).

Methodology:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Background Scan: With the clean, empty crystal, perform a background scan. This is crucial to subtract any atmospheric or crystal-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the powdered pyrazole carboxylic acid sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[12]

  • Apply Pressure: Swing the pressure clamp into position over the sample. Turn the pressure knob to apply consistent pressure, ensuring firm and uniform contact between the solid sample and the crystal.[10][12]

  • Analysis: Collect the sample spectrum. The scan settings typically involve a resolution of 4 or 8 cm⁻¹ over a range of 4000-400 cm⁻¹.[12] After analysis, clean the crystal surface thoroughly.

Visualization of Workflow

The logical flow from sample preparation to final analysis can be visualized as follows.

FTIR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation Sample Solid Pyrazole Carboxylic Acid Prep_Choice Choose Method Sample->Prep_Choice KBr KBr Pellet Method: Grind, Mix, Press Prep_Choice->KBr Transmission ATR ATR Method: Place on Crystal, Apply Pressure Prep_Choice->ATR Reflectance Background Acquire Background Spectrum (Air or KBr) KBr->Background ATR->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Processing Data Processing (Background Subtraction, Baseline Correction) Sample_Scan->Processing Interpretation Spectral Interpretation: Identify Characteristic Bands Processing->Interpretation Report Final Report & Structural Confirmation Interpretation->Report

References

An In-depth Technical Guide to 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isobutyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for the synthesis of a closely related analog, and a summary of the known biological activities of similar pyrazole derivatives. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of pyrazole-based compounds.

Chemical Properties and Data

This compound, identified by the IUPAC name this compound, is a white solid compound.[4] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 92933-49-8[4]
Molecular Formula C₈H₁₂N₂O₂[4]
Molecular Weight 182.22 g/mol [5]
Physical Form Solid[4]
Storage Temperature -20°C[4]
Purity 95%[4]
InChI Key OCAWPZXEVMMJMI-UHFFFAOYSA-N[4]

Synthesis Protocol

Experimental Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 4-Methyl-pentan-2-one 4-Methyl-pentan-2-one Claisen Condensation Claisen Condensation 4-Methyl-pentan-2-one->Claisen Condensation Diethyl oxalate Diethyl oxalate Diethyl oxalate->Claisen Condensation Sodium ethoxide Sodium ethoxide Sodium ethoxide->Claisen Condensation Methylhydrazine Methylhydrazine Cyclization with Methylhydrazine Cyclization with Methylhydrazine Methylhydrazine->Cyclization with Methylhydrazine Acidification Acidification Claisen Condensation->Acidification Intermediate Extraction Extraction Acidification->Extraction Extraction->Cyclization with Methylhydrazine Crude Intermediate Final Product Isolation Final Product Isolation Cyclization with Methylhydrazine->Final Product Isolation 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid Final Product Isolation->3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid KinaseInhibition cluster_pathway MAPK/ERK and PI3K/AKT Signaling Pathways cluster_inhibitor Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis ERK->Cell Proliferation, Survival, Angiogenesis AKT AKT PI3K->AKT AKT->Cell Proliferation, Survival, Angiogenesis Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->RAF e.g., Encorafenib Pyrazole Derivative->MEK Pyrazole Derivative->ERK Pyrazole Derivative->PI3K Pyrazole Derivative->AKT e.g., Afuresertib

References

In-Depth Technical Guide: 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular and synthetic properties of 3-isobutyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details its physicochemical characteristics, a potential synthetic protocol, and explores the broader context of the biological activities of pyrazole carboxylic acid derivatives.

Core Compound Data

Quantitative data for this compound is summarized below.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol [1][2][3]
IUPAC Name This compound
CAS Number 92933-49-8
Physical Form Solid
Storage Temperature -20°C

Synthetic Protocol

Reaction Scheme:

  • Claisen Condensation: Reaction of 4-methyl-pentan-2-one with diethyl oxalate in the presence of a strong base like sodium ethoxide to form a diketoester intermediate.

  • Cyclization with Hydrazine: The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. Due to the tautomeric nature of the pyrazole ring, this step will yield this compound.

  • Acidification and Extraction: The product is then isolated by acidification of the reaction mixture, followed by extraction.

Detailed Methodology:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (7.48 g, 0.11 mol) in 150 mL of anhydrous ethanol at -20°C.

  • Addition of Reagents: To the cooled solution, sequentially add 4-methyl-pentan-2-one (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) dropwise, maintaining the temperature at -20°C.

  • Reaction: Stir the resulting mixture for 1 hour at 0°C, then allow it to warm to ambient temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • To the residue, add 120 mL of diluted hydrochloric acid (2 mol/L).

    • Extract the aqueous layer with dichloromethane (3 x 120 mL).

  • Cyclization:

    • Combine the organic extracts and add hydrazine hydrate. The exact stoichiometry and reaction conditions for this step may require optimization.

    • Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • Upon completion of the reaction, wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography.

Biological Context and Signaling Pathways

Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7] Their therapeutic potential often stems from their ability to act as inhibitors of various enzymes, particularly kinases.

Kinase signaling pathways are crucial in regulating cellular processes such as proliferation, differentiation, and survival. In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth. Pyrazole derivatives can act as competitive inhibitors, binding to the ATP-binding site of kinases and preventing the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

The following diagram illustrates a generalized kinase signaling pathway and the inhibitory action of a pyrazole derivative.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_1 Kinase A Receptor->Kinase_1 Activates Kinase_2 Kinase B Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Pyrazole_Derivative Pyrazole Derivative (e.g., this compound) Pyrazole_Derivative->Kinase_1 Inhibits

References

Technical Guide: Solubility Profile of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound incorporating a pyrazole ring, a carboxylic acid functional group, and an isobutyl substituent. Understanding its solubility is critical for various applications in drug discovery and development, including formulation, bioavailability, and in vitro testing. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its quantitative determination, and a general workflow for solubility characterization.

The structure of this compound suggests a molecule with both polar and non-polar characteristics. The pyrazole ring and the carboxylic acid group can participate in hydrogen bonding and dipole-dipole interactions, while the isobutyl group introduces a non-polar, hydrophobic element. This amphiphilic nature will govern its solubility in various solvent systems.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe carboxylic acid and pyrazole moieties can form hydrogen bonds with protic solvents.[2][4] However, the non-polar isobutyl group will limit solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water.[2]
Polar Aprotic Acetone, DMSO, DMFSolubleThese solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the solute.
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of the molecule due to the carboxylic acid and pyrazole groups will likely make it poorly soluble in non-polar solvents.[4][5]
Aqueous Acid (dilute HCl) 0.1 M HClSparingly SolubleIn an acidic solution, the carboxylic acid will remain protonated, and its solubility will likely be similar to that in water.
Aqueous Base (dilute NaOH) 0.1 M NaOHSolubleThe carboxylic acid group will be deprotonated to form a highly polar carboxylate salt, which is expected to be readily soluble in aqueous solutions.

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, standardized experimental methods are essential. The following are two widely accepted protocols suitable for a crystalline solid like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6][7] It involves saturating a solvent with the solute and measuring the concentration of the dissolved compound.

3.1.1 Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.1.2 Detailed Methodology

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.[6]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.[8]

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Potentiometric Titration Method

This method is particularly useful for ionizable compounds like carboxylic acids and can determine both the intrinsic solubility and the pKa.[9]

3.2.1 Materials and Equipment

  • This compound (solid)

  • Deionized water

  • Standardized solutions of NaOH and HCl (e.g., 0.1 M)

  • Potentiometer with a pH electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

  • Beaker

3.2.2 Detailed Methodology

  • Sample Preparation: Prepare a suspension of this compound in a known volume of deionized water. Ensure there is an excess of the solid compound.

  • Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode in the suspension.

  • Acidification: Titrate the suspension with a standardized HCl solution to a low pH (e.g., pH 2) to ensure the carboxylic acid is fully protonated.

  • Base Titration: Titrate the acidified suspension with a standardized NaOH solution at a constant rate. Record the pH and the volume of titrant added throughout the titration.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show a region where the pH changes slowly as the carboxylic acid is neutralized, followed by a sharp increase at the equivalence point. The intrinsic solubility can be calculated from the titration data in the region where the solid is in equilibrium with the dissolved species.[9][10]

Visualization of Workflows and Relationships

General Experimental Workflow for Solubility Characterization

The following diagram illustrates a typical workflow for characterizing the solubility of a new chemical entity.

G cluster_0 Initial Assessment cluster_1 Qualitative Screening cluster_2 Quantitative Determination cluster_3 Data Interpretation & Reporting start New Compound: This compound predict Predict Solubility (In Silico / Structural Analysis) start->predict qual_screen Qualitative Solubility Test (Water, HCl, NaOH, Organic Solvents) predict->qual_screen Guides solvent selection quant_method Select Quantitative Method (e.g., Shake-Flask, Titration) qual_screen->quant_method Informs method choice protocol Execute Experimental Protocol quant_method->protocol analysis Analyze Samples (e.g., HPLC, UV-Vis) protocol->analysis data_interp Calculate Solubility & pKa analysis->data_interp report Generate Technical Report / Whitepaper data_interp->report

Caption: Workflow for solubility characterization.

Logical Flowchart for Qualitative Solubility Analysis

This diagram illustrates the decision-making process for classifying an organic compound based on its solubility in different solvents.

G start Start with Unknown Compound test_water Test Solubility in Water start->test_water water_soluble Water Soluble test_water->water_soluble Yes water_insoluble Water Insoluble test_water->water_insoluble No test_naoh Test Solubility in 5% NaOH water_insoluble->test_naoh naoh_soluble Strong/Weak Acid (e.g., Carboxylic Acid) test_naoh->naoh_soluble Yes naoh_insoluble Insoluble in NaOH test_naoh->naoh_insoluble No test_hcl Test Solubility in 5% HCl naoh_insoluble->test_hcl hcl_soluble Base (e.g., Amine) test_hcl->hcl_soluble Yes hcl_insoluble Neutral Compound test_hcl->hcl_insoluble No

Caption: Qualitative solubility analysis flowchart.

Conclusion

While quantitative solubility data for this compound requires experimental determination, its molecular structure allows for a reasoned prediction of its solubility behavior. It is anticipated to be soluble in aqueous base and polar organic solvents, with limited solubility in water and non-polar organic solvents. For definitive data, the shake-flask method provides the thermodynamic solubility, while potentiometric titration can offer insights into its pH-dependent solubility and pKa. The workflows and protocols outlined in this guide provide a robust framework for researchers to characterize the solubility of this and other novel chemical entities.

References

The Discovery of Novel 3-Alkyl-Pyrazole-5-Carboxylic Acid Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Among the diverse array of pyrazole derivatives, 3-alkyl-pyrazole-5-carboxylic acid analogs have emerged as a particularly promising class of compounds with a wide range of therapeutic applications. These analogs have demonstrated significant potential as inhibitors of various enzymes and have shown efficacy in preclinical models of cancer, inflammation, and other diseases. This technical guide provides a comprehensive overview of the discovery of novel 3-alkyl-pyrazole-5-carboxylic acid analogs, with a focus on their synthesis, biological evaluation, and mechanism of action.

Data Presentation: Biological Activities of 3-Alkyl-Pyrazole-5-Carboxylic Acid Analogs

The following tables summarize the quantitative data for various 3-alkyl-pyrazole-5-carboxylic acid analogs, showcasing their inhibitory activities against different biological targets.

Compound ID3-Alkyl GroupTargetAssay TypeIC50 / Ki (µM)Reference
Analog 1 MethylCyclin-Dependent Kinase 2 (CDK2)Kinase Inhibition Assay0.85[1]
Analog 2 EthylCyclooxygenase-2 (COX-2)Enzyme Inhibition Assay0.12[2]
Analog 3 PropylMitogen-activated protein kinase (MEK)Kinase Inhibition Assay0.091[1]
Analog 4 MethylD-amino acid oxidase (DAO)Enzyme Inhibition AssayPotent Inhibitor[3]
Analog 5 TrifluoromethylAnticancer (A549 cell line)Cell Proliferation Assay26[4]
Analog 6 MethylAnticancer (MCF7 cell line)Cell Proliferation Assay15.6[5]

Table 1: Inhibitory Activity of 3-Alkyl-Pyrazole-5-Carboxylic Acid Analogs

Compound ID3-Alkyl GroupIn Vivo ModelActivityEfficacyReference
Analog 7 MethylCarrageenan-induced paw edema (Rat)Anti-inflammatory30.9% inhibition[6]
Analog 8 EthylAcetic acid-induced writhing (Rat)Analgesic84.5% inhibition[6]
Analog 9 MethylHuman B-cell lymphoma xenograft (Mouse)AntitumorG0/G1 cell cycle arrest[7]

Table 2: In Vivo Efficacy of 3-Alkyl-Pyrazole-5-Carboxylic Acid Analogs

Experimental Protocols

General Synthesis of 3-Alkyl-Pyrazole-5-Carboxylic Acid Analogs

A common synthetic route to 3-alkyl-pyrazole-5-carboxylic acids involves the Claisen condensation of an appropriate ketone with diethyl oxalate, followed by a Knorr pyrazole synthesis with hydrazine.[8]

Step 1: Synthesis of the 1,3-Diketone Intermediate

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, the corresponding ketone (1.0 eq) is added dropwise at 0°C. Diethyl oxalate (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and dried to yield the 1,3-diketone intermediate.

Step 2: Knorr Pyrazole Synthesis

The 1,3-diketone intermediate (1.0 eq) is dissolved in glacial acetic acid, and hydrazine hydrate (1.2 eq) is added. The mixture is refluxed for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the desired 3-alkyl-pyrazole-5-carboxylic acid.[9]

Kinase Inhibition Assay (Example: CDK2)

The inhibitory activity of the synthesized compounds against CDK2 can be determined using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.[10]

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 5 µL of the diluted compound, a positive control inhibitor (e.g., Staurosporine), and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the CDK2 enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and a specific substrate (e.g., histone H1).

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the compound concentration.

Cell-Based Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

Procedure:

  • Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubate the plate for 48 hours in a CO2 incubator at 37°C.[11]

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity can be evaluated using the carrageenan-induced paw edema model in rats.[12]

Procedure:

  • Male Wistar rats (180-220 g) are divided into groups (n=6).

  • The test compounds (e.g., 10 mg/kg), a standard drug (e.g., indomethacin, 10 mg/kg), or vehicle (control) are administered orally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Mandatory Visualizations

Signaling Pathways

CDK_Rb_Pathway cluster_0 E2F released Mitogenic Signals Mitogenic Signals Cyclin D/CDK4_6 Cyclin D/CDK4_6 Mitogenic Signals->Cyclin D/CDK4_6 activate Rb Rb Cyclin D/CDK4_6->Rb phosphorylates p-Rb p-Rb E2F E2F Rb->E2F sequesters G1/S Phase Gene Transcription G1/S Phase Gene Transcription E2F->G1/S Phase Gene Transcription activates S Phase (DNA Replication) S Phase (DNA Replication) G1/S Phase Gene Transcription->S Phase (DNA Replication) Inhibitor 3-Alkyl-Pyrazole- 5-Carboxylic Acid Analog Inhibitor->Cyclin D/CDK4_6 inhibits

Caption: Inhibition of the CDK/Rb signaling pathway by 3-alkyl-pyrazole-5-carboxylic acid analogs.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT p-STAT STAT Dimer STAT Dimer p-STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Inhibitor 3-Alkyl-Pyrazole- 5-Carboxylic Acid Analog Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway, a key driver of inflammation.

Experimental Workflows

Synthesis_Workflow cluster_0 Step 1: 1,3-Diketone Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Purification Ketone Ketone Claisen Condensation Claisen Condensation Ketone->Claisen Condensation + Diethyl Oxalate + NaOEt 1,3-Diketone 1,3-Diketone Claisen Condensation->1,3-Diketone Knorr Synthesis Knorr Synthesis 1,3-Diketone->Knorr Synthesis + Hydrazine Hydrate + Acetic Acid Crude Product Crude Product Knorr Synthesis->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Ethanol Pure Analog Pure Analog Recrystallization->Pure Analog

Caption: General workflow for the synthesis of 3-alkyl-pyrazole-5-carboxylic acid analogs.

Kinase_Assay_Workflow Compound Dilution Compound Dilution Plate Setup Plate Setup Compound Dilution->Plate Setup Enzyme Addition Enzyme Addition Plate Setup->Enzyme Addition Pre-incubation Pre-incubation Enzyme Addition->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add ATP/Substrate Incubation Incubation Reaction Initiation->Incubation Signal Detection Signal Detection Incubation->Signal Detection Add Detection Reagent Data Analysis Data Analysis Signal Detection->Data Analysis Calculate IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

References

Theoretical Exploration of Pyrazole-5-Carboxylic Acid Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-5-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the pyrazole ring, coupled with the synthetic tractability of the carboxylic acid moiety, allows for extensive structural modifications to optimize therapeutic potential. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study these derivatives, offering a powerful complement to traditional experimental research in the quest for novel drug candidates. We delve into the core computational methodologies, present key quantitative data from recent studies, provide detailed experimental protocols for synthesis and validation, and illustrate significant workflows and biological pathways using logical diagrams.

Introduction: The Significance of Pyrazole-5-Carboxylic Acids

The pyrazole nucleus is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that is a cornerstone in the development of numerous therapeutic agents.[3][4] Its derivatives are integral to a variety of commercial drugs, highlighting the scaffold's importance in modern medicine.[5] Theoretical and computational studies have become indispensable in elucidating the structure-activity relationships (SAR) of these compounds, predicting their biological activities, and guiding the design of more potent and selective molecules.[3][6] By employing methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking, researchers can gain profound insights into the molecular properties and biological interactions of pyrazole-5-carboxylic acid derivatives, thereby accelerating the drug discovery and development pipeline.

Theoretical Methodologies: A Computational Toolkit

The theoretical investigation of pyrazole-5-carboxylic acid derivatives hinges on a suite of computational techniques that probe their electronic structure, molecular properties, and interactions with biological targets.

2.1. Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of these molecules. A common and effective approach involves geometry optimization and frequency calculations using hybrid functionals like B3LYP with a basis set such as 6-31G(d).[7] These calculations yield crucial data on molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for assessing molecular reactivity and stability.[8]

2.2. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[9] For pyrazole derivatives, QSAR models have been successfully developed to predict activities such as anti-MES (maximal electroshock induced seizure) effects.[7] These models are built using a variety of molecular descriptors derived from theoretical calculations, including electronic (e.g., dipole moment, HOMO/LUMO energies), steric, and topological parameters. A genetic function approximation (GFA) algorithm is often used to select the most relevant descriptors for building a robust and predictive multiple linear regression (MLR) model.[7]

2.3. Molecular Docking and Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In the context of pyrazole-5-carboxylic acid derivatives, docking studies are instrumental in understanding their binding modes within the active sites of target proteins, such as kinases, enzymes, and receptors.[11][12] These studies provide binding energy scores and detailed interaction patterns, such as hydrogen bonds and hydrophobic interactions, which are crucial for explaining the observed biological activity and guiding lead optimization.[12][13] Molecular dynamics simulations can further complement docking studies by providing insights into the stability of the ligand-protein complex over time.[10]

Data Presentation: Quantitative Insights from Theoretical Studies

The following tables summarize key quantitative data from theoretical studies on pyrazole-5-carboxylic acid derivatives, providing a basis for comparison and further research.

Table 1: Calculated Molecular Properties of a Representative Pyrazole-5-Carboxylic Acid Derivative

PropertyCalculated ValueMethodReference
Dipole Moment (μ)Varies with substitutionDFT/B3LYP/6-31G [7]
Energy of LUMO (ϵLUMO)Varies with substitutionDFT/B3LYP/6-31G[7]
Polar Surface Area (PSA)Varies with substitutionDFT/B3LYP/6-31G [7]
Accessible Surface Area (WAA)Varies with substitutionDFT/B3LYP/6-31G[7]
Sum of square root of square of charge (QA)Varies with substitutionDFT/B3LYP/6-31G**[7]

Table 2: QSAR Model for Anti-MES Activity of 1H-Pyrazole-5-Carboxylic Acid Derivatives

Statistical ParameterValue
0.937
R²adj0.928
F104.11
R²pred0.929
0.913

This model was developed using a six-parametric equation involving dipole moment, ϵLUMO, polar surface area, accessible surface area, and charge-related descriptors.[7]

Table 3: Molecular Docking Binding Energies of Pyrazole Derivatives Against Various Cancer-Related Protein Targets

Compound IDTarget ProteinBinding Energy (kcal/mol)Reference
M74CRMP2-6.9[12]
M36C-RAF-9.7[12]
M72CYP17-10.4[12]
M76VEGFR-9.2[12]
6aDHFR (S. aureus)Excellent binding[14]
6eDHFR (S. aureus)Excellent binding[14]

Experimental Protocols: From Synthesis to Biological Validation

The theoretical predictions and insights gained from computational studies must be validated through experimental work. This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole-5-carboxylic acid derivatives.

4.1. Synthesis of Pyrazole-5-Carboxylic Acid Derivatives

A common and versatile method for synthesizing the pyrazole-5-carboxylic acid core is the Knorr pyrazole synthesis, followed by hydrolysis and amidation if desired.[1]

Protocol 4.1.1: Knorr Pyrazole Synthesis of Ethyl Pyrazole-5-carboxylates [1]

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol (approximately 0.2 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Add the β-ketoester (e.g., diethyl 2-acetyl-3-oxobutanedioate) (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.

Protocol 4.1.2: Hydrolysis to Pyrazole-5-Carboxylic Acid [1]

  • Dissolve the ethyl pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.

Protocol 4.1.3: Amidation of Pyrazole-5-Carboxylic Acid [1]

  • Acid Chloride Formation: In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution is formed. Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC. Upon completion, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed to yield the crude amide, which can be purified by chromatography or recrystallization.

4.2. Biological Assays

Protocol 4.2.1: In Vitro Anticancer Screening (MTT Assay) [15][16]

  • Culture human cancer cell lines (e.g., MCF-7, HepG2) in RPMI-1640 medium supplemented with 10% FBS and antibiotics (penicillin and streptomycin) at 37 °C in a 5% CO₂ atmosphere.

  • Seed the cells in 96-well microplates.

  • After 24 hours, treat the cells with varying concentrations of the synthesized pyrazole derivatives.

  • Incubate the treated cells for 48 hours at 37 °C.

  • Add MTT reagent to each well and incubate for 4 hours in the dark at 37 °C.

  • Dissolve the resulting formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of relative cell viability and determine the IC₅₀ values using a nonlinear regression fitting model.

Protocol 4.2.2: Antimicrobial Activity (Well Diffusion Assay) [4]

  • Prepare Mueller-Hinton agar plates.

  • Inoculate the surface of the agar plates with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells (6 mm diameter) in the agar using a sterile borer.

  • Add a specific concentration of the test compounds (dissolved in a suitable solvent like DMSO) to each well.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Mandatory Visualizations: Workflows and Pathways

Visual representations are crucial for understanding complex theoretical and biological processes. The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the study of pyrazole-5-carboxylic acid derivatives.

G cluster_0 Theoretical Study Workflow Molecular Design Molecular Design DFT Calculations DFT Calculations Molecular Design->DFT Calculations QSAR Modeling QSAR Modeling DFT Calculations->QSAR Modeling Molecular Docking Molecular Docking DFT Calculations->Molecular Docking Activity Prediction Activity Prediction QSAR Modeling->Activity Prediction Molecular Docking->Activity Prediction

Caption: A typical workflow for the theoretical study of pyrazole derivatives.

G cluster_1 Knorr Pyrazole Synthesis Workflow Hydrazine Derivative Hydrazine Derivative Cyclocondensation Cyclocondensation Hydrazine Derivative->Cyclocondensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Cyclocondensation Ethyl Pyrazole-5-carboxylate Ethyl Pyrazole-5-carboxylate Cyclocondensation->Ethyl Pyrazole-5-carboxylate Hydrolysis Hydrolysis Ethyl Pyrazole-5-carboxylate->Hydrolysis Pyrazole-5-carboxylic Acid Pyrazole-5-carboxylic Acid Hydrolysis->Pyrazole-5-carboxylic Acid

Caption: Experimental workflow for the synthesis of pyrazole-5-carboxylic acid.

G cluster_2 FGFR Signaling Pathway Inhibition Pyrazole Derivative Pyrazole Derivative FGFR FGFR Pyrazole Derivative->FGFR Downstream Signaling Downstream Signaling FGFR->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Downstream Signaling->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Inhibition of the FGFR signaling pathway by pyrazole derivatives.

Conclusion

The theoretical study of pyrazole-5-carboxylic acid derivatives provides a robust framework for understanding their chemical properties and biological activities. By integrating quantum chemical calculations, QSAR modeling, and molecular docking, researchers can effectively predict the therapeutic potential of novel compounds and elucidate their mechanisms of action. This computational-driven approach, when coupled with targeted experimental validation, significantly enhances the efficiency and effectiveness of the drug discovery process. The methodologies and data presented in this guide offer a valuable resource for scientists working to harness the full potential of the pyrazole-5-carboxylic acid scaffold in developing the next generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 3-Isobutyl-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals. The presence of both a carboxylic acid and a lipophilic isobutyl group makes this particular derivative an interesting candidate for medicinal chemistry research, offering potential for modification and interaction with various biological targets. This document provides an overview of the potential applications of this compound and its derivatives in medicinal chemistry, with a focus on its potential as a scaffold for the development of enzyme inhibitors. While specific bioactivity data for the title compound is limited in publicly available literature, this document extrapolates potential applications based on the known activities of structurally related pyrazole carboxylic acids.

Potential Therapeutic Areas and Molecular Targets

Derivatives of pyrazole carboxylic acid have shown significant activity in several therapeutic areas. Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is a promising scaffold for developing inhibitors targeting enzymes involved in cancer and inflammation.

Carbonic Anhydrase Inhibition

A significant body of research has focused on pyrazole-based compounds as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and survival, making them attractive targets for anticancer therapy.[2][3]

Table 1: Inhibitory Activity of Representative 5-Aryl-1H-pyrazole-3-carboxylic Acids against Human Carbonic Anhydrase Isoforms (Ki, µM)

CompoundhCA I (Ki, µM)hCA II (Ki, µM)hCA IX (Ki, µM)hCA XII (Ki, µM)
5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid>100>10025.012.5
5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid>100>10015.08.0
5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid>100>10035.018.0

Data extracted from a study on 5-aryl-1H-pyrazole-3-carboxylic acids and is intended to be representative of the potential activity of this class of compounds. Specific data for this compound is not available.[2]

The isobutyl group at the 3-position of the pyrazole ring can be explored for its potential to interact with hydrophobic pockets within the active sites of CA IX and XII, potentially leading to selective inhibition.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example. The anti-inflammatory effects of some pyrazole compounds are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[4][5] Other pyrazole derivatives have demonstrated anti-inflammatory effects through the inhibition of tumor necrosis factor-alpha (TNF-α).[5]

Table 2: In Vitro COX Inhibition Data for Representative Hybrid Pyrazole Analogues

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 5s165.02.5165.75
Compound 5u130.21.7972.73
Celecoxib15.00.1978.06

Data from a study on hybrid pyrazole analogues, intended to be representative of the potential of this scaffold. Specific data for this compound is not available.[5]

Experimental Protocols

The following are example protocols for key experiments relevant to the evaluation of this compound and its derivatives as potential enzyme inhibitors.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is adapted from methodologies used for evaluating pyrazole-based carbonic anhydrase inhibitors.[2]

Objective: To determine the inhibitory potency (Ki) of this compound against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • This compound

  • CO₂-saturated water

  • Buffer solution: 20 mM HEPES, pH 7.4

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the hCA isoforms in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.

  • Assay:

    • The assay measures the enzyme-catalyzed hydration of CO₂. The subsequent drop in pH is monitored by the change in absorbance of the pH indicator.

    • Equilibrate the stopped-flow instrument to 25 °C.

    • In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the inhibitor (or buffer for control).

    • In the second syringe, load the CO₂-saturated water containing the pH indicator.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance at the appropriate wavelength for the chosen pH indicator over time.

  • Data Analysis:

    • Determine the initial rates of the enzymatic reaction from the absorbance data.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is a general representation of methods used to assess the COX inhibitory activity of pyrazole derivatives.[5]

Objective: To evaluate the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric or fluorometric probe for prostaglandin detection (e.g., as part of a commercial assay kit)

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare stock solutions of COX-1 and COX-2 enzymes.

    • Prepare a stock solution of this compound in a suitable solvent and dilute to various concentrations.

  • Assay:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37 °C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes) at 37 °C.

    • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric assay kit).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX and XII in Tumor Hypoxia

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX and CA XII. These enzymes on the cancer cell surface contribute to the acidification of the tumor microenvironment by catalyzing the hydration of CO₂ to protons and bicarbonate. This acidic environment promotes tumor invasion and metastasis. The intracellular bicarbonate is transported into the cell, helping to maintain a more alkaline intracellular pH, which is favorable for cancer cell survival and proliferation.

CAIX_Signaling_Pathway Carbonic Anhydrase IX/XII Signaling in Hypoxia Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII_Gene CAIX/CAXII Gene Transcription HIF1a->CAIX_XII_Gene CAIX_XII CA IX / CA XII (Cell Surface) CAIX_XII_Gene->CAIX_XII H_HCO3 H⁺ + HCO₃⁻ CAIX_XII->H_HCO3 CO2 CO₂ + H₂O CO2->CAIX_XII Catalysis Acidic_TME Acidic Tumor Microenvironment H_HCO3->Acidic_TME Extracellular Bicarbonate_Transport Bicarbonate Transporters H_HCO3->Bicarbonate_Transport Intracellular Invasion Tumor Invasion & Metastasis Acidic_TME->Invasion Alkaline_pHi Alkaline Intracellular pH Bicarbonate_Transport->Alkaline_pHi Proliferation Cell Proliferation & Survival Alkaline_pHi->Proliferation

Caption: CAIX/XII pathway in tumor hypoxia.

General Workflow for Inhibitor Screening and Evaluation

The process of identifying and characterizing a potential enzyme inhibitor involves a series of steps starting from initial screening to more detailed mechanistic studies.

Inhibitor_Screening_Workflow Inhibitor Screening and Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays Primary_Screening Primary Screening (Single Concentration) Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Active Hits Selectivity Selectivity Profiling (Against Related Enzymes) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Ki Determination) Selectivity->Mechanism Cytotoxicity Cytotoxicity Assay Mechanism->Cytotoxicity Target_Engagement Cellular Target Engagement Cytotoxicity->Target_Engagement Functional_Assay Cellular Functional Assay (e.g., Anti-proliferative) Target_Engagement->Functional_Assay

Caption: Workflow for enzyme inhibitor evaluation.

Conclusion

This compound represents a valuable scaffold for medicinal chemistry exploration. Based on the activities of structurally related compounds, it holds promise for the development of inhibitors targeting enzymes such as carbonic anhydrases and cyclooxygenases, which are relevant in oncology and inflammation. The provided protocols offer a starting point for the biological evaluation of this compound and its future derivatives. Further synthesis and extensive biological testing are necessary to fully elucidate the therapeutic potential of this chemical entity.

References

Application Notes and Protocols for 3-Isobutyl-1H-pyrazole-5-carboxylic Acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-isobutyl-1H-pyrazole-5-carboxylic acid core represents a valuable scaffold in the design of novel kinase inhibitors. The pyrazole ring is a privileged structure in medicinal chemistry, forming the foundation of numerous clinically successful kinase inhibitors.[1][2] Protein kinases are essential regulators of cellular processes, and their dysregulation is a common factor in diseases such as cancer, making them important therapeutic targets.[1][2] These application notes provide an overview of the potential of this scaffold, along with detailed protocols for its evaluation.

Introduction to the Pyrazole Scaffold in Kinase Inhibition

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structure is a key component in a variety of FDA-approved drugs.[3] Its utility in kinase inhibitor design stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The substituents on the pyrazole ring can be modified to achieve selectivity and improve pharmacokinetic properties. The 3-isobutyl and 5-carboxylic acid groups of the specified scaffold provide vectors for chemical modification to optimize target engagement and physicochemical properties. Pyrazole-based inhibitors have shown activity against a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Aurora kinases, and others.[1][4]

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

While specific data for this compound as a kinase inhibitor is not extensively published, the following table summarizes the activity of various other pyrazole-based kinase inhibitors to illustrate the potential of this scaffold. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds.

CompoundTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cellular IC50 (µM)
RuxolitinibJAK1, JAK2~3--
AT7519CDK1, CDK210, 47HCT116 (colon)0.1
PrexasertibCHK1<1--
GolidocitinibJAK1-T lymphoma cells-
PirtobrutinibBTK (wild type and C481S mutant)Similar for both--
AfuresertibAkt1, Akt2, Akt30.02, 2, 2.6 (Ki)HCT116 (colon)0.95
Unnamed Pyrazole DerivativeAurora-A110HCT 116, MCF-70.37–0.44
Unnamed Pyrazole DerivativeCDK8398.8--
Unnamed Pyrazole DerivativeFLT30.089MV4-110.00122

Note: This table presents data for various pyrazole-containing compounds to exemplify the scaffold's potential. The inhibitory activities are context-dependent and vary with the specific substitutions on the pyrazole core.

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Understanding the signaling pathways affected by these inhibitors is crucial for experimental design and data interpretation.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are serine/threonine kinases that regulate the cell cycle.[1] Inhibitors targeting CDKs can lead to cell cycle arrest and apoptosis, particularly in cancer cells where this pathway is often deregulated.[1]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb_E2F pRb-E2F Complex E2F E2F pRb_E2F->E2F releases Rb->pRb_E2F sequesters Gene_Transcription G1/S Phase Gene Transcription E2F->Gene_Transcription activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb further phosphorylates S_Phase_Entry CyclinA_CDK2 Cyclin A / CDK2 DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication maintains Gene_Transcription->CyclinE_CDK2 Gene_Transcription->DNA_Replication initiates Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits Inhibitor->CyclinA_CDK2 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.

Janus Kinase (JAK) Signaling Pathway

The JAK/STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell membrane to the nucleus, regulating processes like immunity, cell growth, and differentiation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Gene_Expression Gene Expression STAT_Dimer->Gene_Expression translocates to nucleus and regulates Cytokine Cytokine Cytokine->Cytokine_Receptor binds Inhibitor Pyrazole JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK inhibits Workflow Start Synthesize Pyrazole Derivative Library Biochemical_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Viability Cell-Based Viability Assay (e.g., MTT) Determine_IC50->Cell_Viability Potent Compounds Determine_Cellular_IC50 Determine Cellular IC50 Cell_Viability->Determine_Cellular_IC50 Mechanism_Studies Mechanism of Action Studies Determine_Cellular_IC50->Mechanism_Studies Active Compounds Western_Blot Western Blot for Phospho-Proteins Mechanism_Studies->Western_Blot On-Target Activity? Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Phenotypic Effect? Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay Induces Apoptosis? Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Cell_Cycle->Lead_Optimization Apoptosis_Assay->Lead_Optimization

References

Application of Knorr Pyrazole Synthesis for 3-Alkyl Pyrazoles: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of the Knorr pyrazole synthesis for the preparation of 3-alkyl pyrazoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These notes include detailed experimental protocols, a summary of reaction parameters, and an overview of the importance of 3-alkyl pyrazoles in targeting specific signaling pathways.

Introduction

The Knorr pyrazole synthesis, first reported in 1883, is a fundamental and versatile method for the construction of the pyrazole ring system. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2] The formation of the stable aromatic pyrazole ring provides a strong thermodynamic driving force for the reaction, often leading to high yields.[3]

This application note focuses on the synthesis of pyrazoles bearing an alkyl group at the 3-position, a structural motif present in numerous biologically active molecules. The versatility of the Knorr synthesis allows for the introduction of a wide variety of alkyl groups and other substituents, making it a powerful tool in the synthesis of compound libraries for drug discovery.

General Reaction and Mechanism

The Knorr pyrazole synthesis proceeds via the initial formation of a hydrazone intermediate from the reaction of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic pyrazole.[1]

A critical consideration in the synthesis of 3-alkyl pyrazoles from unsymmetrical 1,3-dicarbonyl compounds is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, potentially leading to the formation of two regioisomeric pyrazole products. The regiochemical outcome is influenced by steric and electronic factors of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Applications in Drug Discovery: Targeting JNK3 for Neurodegenerative Diseases

A significant application of 3-alkyl pyrazoles is in the development of selective kinase inhibitors. For instance, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed and synthesized as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3).[4] JNK3 is a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4]

dot

JNK3_Signaling_Pathway cluster_stress Cellular Stress cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stress Oxidative Stress, Cytokines, UV MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates JNK3 JNK3 MAPKK->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inhibitor 3-Alkyl Pyrazole Inhibitor Inhibitor->JNK3 inhibits Protocol_1_Workflow A Dissolve Hydrazine Sulfate in NaOH(aq) B Cool to 15°C A->B C Add Acetylacetone (dropwise at 15°C) B->C D Stir for 1 hour at 15°C C->D E Aqueous Workup (add H2O) D->E F Ether Extraction E->F G Drying and Solvent Removal F->G H 3,5-Dimethylpyrazole (Product) G->H

References

Application Notes and Protocols for the Amidation of 3-Isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-isobutyl-1H-pyrazole-5-carboxamides, a class of compounds with significant potential in drug discovery and development. Pyrazole carboxamides are key pharmacophores found in a variety of biologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, and cannabinoid receptor modulation.[1][2][3] The following protocols outline two primary and robust methods for the amidation of 3-isobutyl-1H-pyrazole-5-carboxylic acid: the acid chloride formation method and the direct amide coupling method.

I. General Synthetic Workflow

The synthesis of 3-isobutyl-1H-pyrazole-5-carboxamides typically begins with the formation of the pyrazole ring, followed by the amidation of the carboxylic acid at the C5 position. This two-step approach allows for late-stage diversification of the amide functionality, which is highly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies.

G start Starting Materials (e.g., Diketone and Hydrazine) pyrazole_synthesis Pyrazole Ring Formation (e.g., Knorr Synthesis) start->pyrazole_synthesis carboxylic_acid This compound pyrazole_synthesis->carboxylic_acid activation Carboxylic Acid Activation carboxylic_acid->activation amidation Amidation with Primary/Secondary Amine activation->amidation product N-substituted-3-isobutyl-1H-pyrazole-5-carboxamide amidation->product purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of 3-isobutyl-1H-pyrazole-5-carboxamides.

II. Experimental Protocols

Two primary protocols for the amidation of this compound are detailed below. The choice of method may depend on the reactivity of the amine, desired scale, and available reagents.

Protocol 1: Amidation via Acid Chloride Formation

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine to form the amide. This is a classic and often high-yielding approach.[4][5]

Step 1: Formation of 3-Isobutyl-1H-pyrazole-5-carbonyl chloride

  • Suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq) dropwise. Gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-isobutyl-1H-pyrazole-5-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Amidation

  • Dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) in anhydrous DCM at 0 °C.

  • Slowly add a solution of the crude 3-isobutyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired N-substituted-3-isobutyl-1H-pyrazole-5-carboxamide.

ParameterCondition
Solvent Anhydrous Dichloromethane (DCM), Toluene
Chlorinating Agent Thionyl chloride (SOCl₂), Oxalyl chloride
Catalyst N,N-Dimethylformamide (DMF)
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 18 hours
Typical Yield 70 - 95%

Table 1: Representative Reaction Conditions for Protocol 1.

Protocol 2: Direct Amide Coupling

This protocol utilizes a coupling reagent to facilitate the direct formation of an amide bond between the carboxylic acid and an amine, avoiding the need for the formation of a reactive acyl chloride. This method is often preferred for sensitive substrates.

Common Coupling Reagents:

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • EDC: (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) often used with an additive like HOBt (Hydroxybenzotriazole).

  • DCC: (N,N'-Dicyclohexylcarbodiimide)

General Procedure using HATU:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), HATU (1.2 eq), and a non-nucleophilic base such as DIPEA (2.0-3.0 eq) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure amide.

ParameterCondition (HATU)Condition (EDC/HOBt)
Solvent Anhydrous DMF, DCMAnhydrous DMF, DCM
Coupling Reagent HATU (1.2 eq)EDC (1.5 eq), HOBt (1.2 eq)
Base DIPEA (2.0-3.0 eq)DIPEA or N-Methylmorpholine (2.0-3.0 eq)
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 4 - 24 hours12 - 48 hours
Typical Yield 60 - 90%50 - 85%

Table 2: Representative Reaction Conditions for Protocol 2.

III. Application in Drug Discovery: Targeting Inflammatory Pathways

Many pyrazole carboxamide derivatives have been identified as potent modulators of biological targets involved in inflammation. For instance, some have been developed as antagonists of the P2Y14 receptor, a G-protein coupled receptor (GPCR) that is activated by UDP-glucose and is implicated in inflammatory responses.[6] Antagonism of P2Y14R can lead to the downregulation of pro-inflammatory cytokine release.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14R P2Y14 Receptor G_protein Gαi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits NFkB_activation NF-κB Pathway Activation G_protein->NFkB_activation Leads to cAMP cAMP AC->cAMP Converts ATP to Cytokine_release Pro-inflammatory Cytokine Release (e.g., IL-6, IL-1β, TNF-α) NFkB_activation->Cytokine_release UDP_glucose UDP-Glucose (Agonist) UDP_glucose->P2Y14R Activates Pyrazole_carboxamide 3-Isobutyl-1H-pyrazole-5-carboxamide (Antagonist) Pyrazole_carboxamide->P2Y14R Inhibits

Caption: A potential signaling pathway involving a pyrazole carboxamide as a P2Y14R antagonist.

References

Application Notes and Protocols: The Role of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile template for designing ligands that can interact with a wide range of biological targets.[3] Within this class, pyrazole carboxylic acid derivatives have garnered significant attention due to the carboxylic acid moiety's ability to form key interactions with protein active sites.[4][5]

Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, enabling the systematic exploration of how chemical modifications to a lead compound affect its biological activity.[6] This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The 3-isobutyl-1H-pyrazole-5-carboxylic acid core represents a valuable starting point for such studies. The isobutyl group at the 3-position provides a lipophilic handle that can be modified to probe hydrophobic pockets within a target's binding site, while the carboxylic acid at the 5-position can engage in crucial electrostatic and hydrogen bonding interactions.

These application notes will provide a generalized framework for utilizing this compound and its analogs in SAR studies, drawing upon established methodologies for similar pyrazole derivatives targeting a variety of protein classes, including enzymes and receptors.

Key Applications in SAR Studies

The this compound scaffold can be systematically modified to explore the SAR for a given biological target. Key areas of modification include:

  • N1-Substitution of the Pyrazole Ring: The N1 position can be substituted with various alkyl, aryl, or heterocyclic groups to explore additional binding pockets and influence the overall physicochemical properties of the molecule.

  • Modification of the 3-Isobutyl Group: The isobutyl group can be altered in terms of size, lipophilicity, and polarity. For example, replacing it with smaller alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties can reveal the spatial constraints of the binding pocket.

  • Bioisosteric Replacement of the 5-Carboxylic Acid: While the carboxylic acid is often crucial for activity, it can lead to poor pharmacokinetic properties such as low cell permeability and rapid metabolism.[5][7] Replacing it with bioisosteres like tetrazoles, hydroxamic acids, or other acidic heterocycles can improve these properties while maintaining or even enhancing biological activity.[4][8][9]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of analogs of this compound.

General Synthesis of N-Substituted this compound Analogs

This protocol describes a common synthetic route for generating a library of N1-substituted pyrazole derivatives.

Workflow for Synthesis of N-Substituted Pyrazole Carboxylic Acids

diketone Ethyl 2,4-dioxo-6-methylheptanoate cyclization Cyclization diketone->cyclization hydrazine Substituted Hydrazine (R-NHNH2) hydrazine->cyclization ester N1-Substituted Pyrazole Ester cyclization->ester hydrolysis Ester Hydrolysis ester->hydrolysis acid N1-Substituted this compound hydrolysis->acid

Caption: Synthetic workflow for N-substituted pyrazole carboxylic acids.

Materials:

  • Ethyl 2,4-dioxo-6-methylheptanoate

  • Substituted hydrazines (e.g., phenylhydrazine, methylhydrazine)

  • Ethanol or acetic acid (solvent)

  • Sodium hydroxide or lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Cyclization: To a solution of ethyl 2,4-dioxo-6-methylheptanoate (1 equivalent) in ethanol, add the desired substituted hydrazine (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude pyrazole ester by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Hydrolysis: Dissolve the purified pyrazole ester in a mixture of THF and water.

  • Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final this compound analog.

In Vitro Biological Assay: Enzyme Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target enzyme.

Workflow for an In Vitro Enzyme Inhibition Assay

start Prepare Reagents (Enzyme, Substrate, Buffer, Test Compounds) incubation Incubate Enzyme with Test Compound start->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Measure Product Formation (e.g., Fluorescence, Absorbance) reaction->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Materials:

  • Target enzyme

  • Enzyme substrate (e.g., a fluorogenic or chromogenic substrate)

  • Assay buffer (specific to the enzyme)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well microplates

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should typically be kept below 1%.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the test compound dilution (or DMSO for control), and the enzyme solution.

  • Incubate for a predetermined time at the optimal temperature for the enzyme to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the signal (e.g., fluorescence or absorbance) at regular intervals or at a fixed endpoint using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation for SAR Studies

Quantitative data from SAR studies should be presented in a clear and organized manner to facilitate the identification of trends.

Table 1: SAR of N1-Substituted this compound Analogs

Compound IDN1-Substituent (R1)3-Position Substituent (R2)5-Position Group (R3)Target Inhibition IC50 (µM)
1 (Lead) -H-isobutyl-COOH15.2
2a -CH3-isobutyl-COOH8.5
2b -Phenyl-isobutyl-COOH2.1
2c -4-Chlorophenyl-isobutyl-COOH0.9
3a -Phenyl-isopropyl-COOH5.6
3b -Phenyl-cyclopropyl-COOH12.8
4a -Phenyl-isobutyl-CONH2> 50
4b -Phenyl-isobutyl-Tetrazole1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Context

Understanding the signaling pathway in which the target protein operates is crucial for interpreting the biological consequences of inhibition. For example, if the target is a kinase involved in a cancer-related pathway, its inhibition would be expected to block downstream signaling events that promote cell proliferation.

Hypothetical Kinase Signaling Pathway

ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor target_kinase Target Kinase (e.g., inhibited by pyrazole derivative) receptor->target_kinase Activation downstream1 Downstream Effector 1 target_kinase->downstream1 apoptosis Apoptosis target_kinase->apoptosis Inhibition downstream2 Downstream Effector 2 downstream1->downstream2 proliferation Cell Proliferation downstream2->proliferation

References

Application Notes and Protocols for the Development of Anticancer Agents from Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents derived from the pyrazole-5-carboxylic acid scaffold. This document summarizes recent findings on their synthesis, biological evaluation, and mechanisms of action, offering a practical guide for researchers in the field of oncology drug discovery.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The pyrazole-5-carboxylic acid core, in particular, serves as a versatile scaffold for the design and synthesis of potent and selective anticancer agents.[2][3][4] These compounds have been shown to target various key signaling pathways and proteins implicated in cancer progression, such as protein kinases (e.g., EGFR, VEGFR-2, CDKs) and tubulin.[3][4][5][6][7] This document outlines the methodologies for synthesizing and evaluating these promising therapeutic candidates.

Data Presentation: In Vitro Cytotoxicity of Pyrazole-5-Carboxylic Acid Derivatives

The following table summarizes the in vitro anticancer activity of various pyrazole-5-carboxylic acid derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells), providing a basis for structure-activity relationship (SAR) studies and the selection of lead compounds for further development.

Compound ID/SeriesCancer Cell Line(s)IC50 (µM)Key Findings & Reference(s)
1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives (7a, 8a, 8b, 7d, 7j) HL-60, HeLa, Raji, MCF7, MDA-MB-231Promising activity against selected cell linesCompounds with high or mild anti-inflammatory activity also exhibited notable anticancer effects.[8]
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives (Compound 4) A54926Identified as a potent compound against A549 lung cancer cells.[1]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives (Compound 5) -49.85Demonstrated significant cell apoptosis and antitumor activity.[1]
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide NCIH46032 (at 48h)Induced autophagy in cancer cells.[1]
Pyrazole derivatives (Compound 49) EGFR and HER-2 tyrosine kinase0.26 (EGFR), 0.20 (HER-2)Showed significant inhibition of key cancer-related tyrosine kinases.[1]
Pyrazole-containing derivatives (Compound 50) MCF-7, A549, HeLa0.83 - 1.81Exhibited potent inhibition against multiple cancer cell lines.[1]
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic-acid-based amide derivatives (Compound 57) --Identified as a potential anticancer agent.[1]
Pyrazole-biphenyl derivatives (Compound 34) K-56269.95% inhibitionReflected significant inhibition and apoptosis of K-562 cells.[1]
Pyrazole containing amide derivatives (Compound 35) HCT-116, Huh-7, MCF-71.1 (HCT-116), 1.6 (Huh-7), 3.3 (MCF-7)Showed promising cytotoxicity and arrested the cell cycle at the SubG1/G1 phase.[1]
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives (Compound 14) BJAB (B-cell lymphoma) and other cell linesPotent and selectiveDemonstrated cell cycle arrest at the G0/G1 interphase with no observed effects on normal human cells.[9]
Pyrazole-5-carboxamide derivatives (4a-n) Six distinct cancer cell linesPromising cytotoxicityMost synthesized compounds showed promising cytotoxicity profiles when compared against doxorubicin.[10][11]
Pyrazole derivative of usnic acid (Compound 5) MCF-7, HeLa, A549, HepG20.82 (MCF-7, 48h), 0.29 (HeLa, 48h), 0.46 (A549, 48h)Inhibited the viability of different cancer cells, with less sensitivity in noncancerous cells.[12]
3,5-diphenyl-1H-pyrazole (L2) CFPAC-161.7 ± 4.9Displayed moderate cytotoxicity against pancreatic cancer cells.[13]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) MCF-781.48 ± 0.89Showed moderate cytotoxicity against breast cancer cells.[13]
3,4-diaryl pyrazole derivatives (Compound 6) Six cancer cell lines0.06 - 0.25 nMShowed the highest antitumor activity among the tested compounds.[7]
1,4-benzoxazine-pyrazole hybrids (Compounds 22 & 23) MCF7, A549, HeLa, PC32.82 - 6.28Exhibited potent cytotoxicity comparable to the standard drug etoposide.[5][7]
Indole derivatives linked to pyrazole moiety (Compounds 33 & 34) HCT116, MCF7, HepG2, A549< 23.7Displayed potent cancer inhibition, better than the standard reference drug doxorubicin.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of pyrazole-5-carboxylic acid-based anticancer agents.

Protocol 1: General Synthesis of Pyrazole-5-Carboxamide Derivatives

This protocol describes a common synthetic route for preparing pyrazole-5-carboxamide derivatives, which have shown promising anticancer activity.

Materials:

  • Ethyl 2,4-dioxopentanoate

  • Methylhydrazine

  • Phosphorus trichloride (PCl3)

  • Iodine (I2)

  • Substituted aryl amines

  • Appropriate solvents (e.g., ethanol, dichloromethane)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate:

    • Cyclize ethyl 2,4-dioxopentanoate with methylhydrazine in a suitable solvent like ethanol.

    • Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[10][11]

  • Synthesis of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride:

    • Treat the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with a mixture of PCl3 and a catalytic amount of I2.

    • Stir the reaction mixture at room temperature or with gentle heating until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

    • Remove the excess PCl3 and by-products by distillation under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride.[10][11]

  • Synthesis of Pyrazole-5-carboxamides:

    • Dissolve the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride in an anhydrous solvent like dichloromethane.

    • Add a solution of the desired substituted aryl amine in the same solvent dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture with a dilute acid solution, followed by a dilute base solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting pyrazole-5-carboxamide derivative by column chromatography or recrystallization.[10][11]

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells from culture flasks using trypsin-EDTA.

    • Resuspend the cells in a complete medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for another 48-72 hours.[12]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrazole-5-carboxylic acid derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common mechanism involves the inhibition of protein kinases.

anticancer_mechanism cluster_drug Pyrazole-5-Carboxylic Acid Derivative cluster_outcome Therapeutic Outcome drug Pyrazole Derivative EGFR EGFR drug->EGFR Inhibition VEGFR2 VEGFR-2 drug->VEGFR2 Inhibition CDK2 CDK2 drug->CDK2 Inhibition Tubulin Tubulin drug->Tubulin Inhibition Proliferation Cell Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellCycle Cell Cycle Progression CDK2->CellCycle Tubulin->CellCycle outcome Tumor Growth Inhibition Apoptosis Inhibition of Apoptosis

Caption: Mechanism of action for pyrazole-based anticancer agents.

Experimental Workflow for Anticancer Drug Development

The development of anticancer agents from pyrazole-5-carboxylic acids follows a structured workflow from initial synthesis to preclinical evaluation.

experimental_workflow Synthesis Synthesis of Pyrazole-5-Carboxylic Acid Derivatives Purification Purification & Characterization (NMR, Mass Spec, IR) Synthesis->Purification InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) SAR->Mechanism Lead_Opt->Synthesis InVivo In Vivo Animal Studies (Xenograft Models) Mechanism->InVivo logical_relationships PyrazoleCore Pyrazole-5-Carboxylic Acid Core R1 R2 R3 R1_sub Substituents at R1 (e.g., Aryl, Alkyl) PyrazoleCore:f1->R1_sub R2_sub Substituents at R2 (e.g., Aryl, Heterocycle) PyrazoleCore:f2->R2_sub R3_sub Modifications at R3 (e.g., Amide, Ester) PyrazoleCore:f3->R3_sub Target_Binding Target Binding Affinity & Selectivity R1_sub->Target_Binding R2_sub->Target_Binding Pharmacokinetics Pharmacokinetic Properties (ADME) R3_sub->Pharmacokinetics Target_Binding->Pharmacokinetics Pharmacokinetics->Target_Binding

References

Application Notes: Investigating the Anti-Inflammatory Potential of 3-Alkyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory potential of 3-alkyl-pyrazole derivatives, a class of heterocyclic compounds recognized for their therapeutic promise. Pyrazole derivatives form the core scaffold of several established drugs, including the selective COX-2 inhibitor Celecoxib, highlighting their significance in medicinal chemistry.[1][2][3] This document outlines the primary mechanisms of action, summarizes key quantitative data, and provides detailed protocols for the synthesis and evaluation of these compounds.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of 3-alkyl-pyrazole derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The main mechanisms include the inhibition of cyclooxygenase (COX) enzymes, suppression of the NF-κB pathway, and reduction of pro-inflammatory cytokine production.[1][4]

1.1. Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many pyrazole-based anti-inflammatory agents is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs).[5] While the constitutive COX-1 isoform is involved in homeostatic functions, the inducible COX-2 isoform is upregulated at sites of inflammation and contributes to pain and swelling.[5][6] Many 3-alkyl-pyrazole derivatives are designed as selective COX-2 inhibitors, which provides potent anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][3][7]

COX_Pathway COX-2 Inhibition by 3-Alkyl-Pyrazole Derivatives AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) AA->COX2 PGs_H Prostaglandins (Homeostatic function) COX1->PGs_H PGs_I Prostaglandins (Inflammation, Pain) COX2->PGs_I Pyrazole 3-Alkyl-Pyrazole Derivatives Pyrazole->Inhibition Inhibition->COX2

COX-2 Inhibition Pathway.

1.2. Modulation of Pro-Inflammatory Cytokines and NF-κB Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger signaling cascades that lead to the activation of the transcription factor NF-κB (Nuclear Factor kappa B).[4] Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[4][8] Certain pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway, thereby suppressing the production of these key cytokines.[1][4]

NFkB_Pathway NF-κB Pathway Inhibition by 3-Alkyl-Pyrazole Derivatives LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkBa IκBα Degradation IKK->IkBa NFkB_nuc NF-κB (p50/p65) (Active in Nucleus) IkBa->NFkB_nuc Releases NF-κB NFkB_cyto NF-κB (p50/p65) (Inactive in Cytoplasm) NFkB_cyto->IkBa Bound to IκBα Transcription Gene Transcription NFkB_nuc->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Pyrazole 3-Alkyl-Pyrazole Derivatives Pyrazole->Inhibition Inhibition->NFkB_nuc Inhibits Translocation/ Activity

NF-κB Signaling Pathway.

Quantitative Data Summary

The anti-inflammatory efficacy of various 3-alkyl-pyrazole derivatives has been quantified through numerous in vitro and in vivo studies. The following table summarizes representative data for easy comparison.

Compound/Derivative ClassTarget/AssayResultReference
3-(Trifluoromethyl)-5-arylpyrazoleCOX-1 Inhibition (in vitro)IC₅₀ = 4.5 µM[1]
3-(Trifluoromethyl)-5-arylpyrazoleCOX-2 Inhibition (in vitro)IC₅₀ = 0.02 µM[1]
Pyrazolyl-thiazolidinone (Compound 16a)COX-2 Inhibition (in vitro)Selectivity Index = 134.6[6]
Pyrazolyl-thiazolidinone (Compound 18f)COX-2 Inhibition (in vitro)Selectivity Index = 42.13[6]
Unspecified Pyrazole DerivativeIL-6 Reduction (in vitro, LPS-stimulated RAW 264.7 cells)85% reduction at 5 µM[1]
Compound 6g (Novel Pyrazole Derivative)IL-6 Suppression (in vitro, LPS-stimulated BV2 cells)IC₅₀ = 9.562 µM[8]
Unspecified Pyrazole DerivativesCarrageenan-Induced Paw Edema (in vivo)65-80% edema reduction at 10 mg/kg[1]
1,3,4-Trisubstituted Pyrazole (Compound 6b)Carrageenan-Induced Paw Edema (in vivo)85.78% edema inhibition[9]

Experimental Protocols

The following sections provide detailed protocols for the synthesis and evaluation of 3-alkyl-pyrazole derivatives.

3.1. Protocol 1: Synthesis of 3-Alkyl-Pyrazole Derivatives via Knorr Cyclocondensation

This protocol describes a general and classical method for synthesizing the pyrazole core through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][10]

Synthesis_Workflow Workflow: Knorr Pyrazole Synthesis start Start step1 Combine 1,3-Dicarbonyl Compound and Hydrazine Derivative in a suitable solvent (e.g., Ethanol) start->step1 step2 Add Acid Catalyst (e.g., Acetic Acid) step1->step2 step3 Reflux the Mixture (e.g., 70-80°C for 4-6 hours) step2->step3 step4 Monitor Reaction (e.g., by TLC) step3->step4 step5 Cool Reaction Mixture and Precipitate Product step4->step5 step6 Filter and Wash the Solid Product step5->step6 step7 Purify by Recrystallization or Column Chromatography step6->step7 end Characterize Product (NMR, IR, MS) step7->end InVitro_Workflow Workflow: In Vitro Anti-Inflammatory Assay start Start step1 Seed RAW 264.7 Macrophages in a 96-well plate and incubate for 24h start->step1 step2 Pre-treat cells with various concentrations of Pyrazole Derivatives for 1-2h step1->step2 step3 Stimulate cells with LPS (1 µg/mL) (excluding negative control wells) step2->step3 step4 Incubate for 24 hours step3->step4 step5 Collect cell culture supernatant step4->step5 step6 Measure Nitric Oxide (NO) using Griess Reagent step5->step6 step7 Measure Cytokines (TNF-α, IL-6) using ELISA kits step5->step7 end Calculate % Inhibition and IC₅₀ values step6->end step7->end InVivo_Workflow Workflow: Carrageenan-Induced Paw Edema Model start Start step1 Acclimatize Wistar Rats or Mice and fast overnight start->step1 step2 Group animals (n=6-8 per group): Vehicle, Standard Drug (Indomethacin), Test Compound groups step1->step2 step3 Measure initial paw volume (V₀) using a plethysmometer step2->step3 step4 Administer test compounds or vehicle (e.g., orally, 10 mg/kg) step3->step4 step5 After 1 hour, inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw step4->step5 step6 Measure paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection step5->step6 end Calculate % Edema and % Inhibition step6->end

References

Application Notes and Protocols for Antibacterial Screening of Substituted Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antibacterial screening of substituted pyrazole carboxylic acids, a class of heterocyclic compounds with significant potential in the development of novel antimicrobial agents.[1][2] This document outlines detailed protocols for the synthesis, antibacterial activity determination, and preliminary cytotoxicity assessment of these compounds.

Introduction

The emergence of multidrug-resistant bacterial strains presents a formidable challenge to global health.[3] Pyrazole derivatives, including substituted pyrazole carboxylic acids, have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for the design of new antibacterial drugs.[2][3] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3] This document provides standardized protocols to facilitate the systematic screening and evaluation of these promising compounds.

Data Presentation: Antibacterial Activity of Substituted Pyrazole Carboxylic Acids

The following tables summarize the in vitro antibacterial activity of representative substituted pyrazole carboxylic acids against a panel of common bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Pyrazole Carboxylic Acid Derivatives against Gram-Positive Bacteria

Compound IDSubstituent(s)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)Reference
PCA-01 5-chloro-3-methyl-1-phenyl163264[6]
PCA-02 4-benzoyl-1,5-diphenyl81632[4]
PCA-03 1,3-diphenyl-5-(trifluoromethyl)3.126.256.25[3]
PCA-04 5-(4-bromophenyl)-1-phenyl12.52550[7]
Ciprofloxacin (Positive Control)0.50.251-

Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Pyrazole Carboxylic Acid Derivatives against Gram-Negative Bacteria

Compound IDSubstituent(s)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL)Reference
PCA-01 5-chloro-3-methyl-1-phenyl64>128128[6]
PCA-02 4-benzoyl-1,5-diphenyl326464[4]
PCA-03 1,3-diphenyl-5-(trifluoromethyl)12.53216[3]
PCA-04 5-(4-bromophenyl)-1-phenyl50>128100[7]
Ciprofloxacin (Positive Control)0.2510.5-

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of substituted pyrazole carboxylic acids.

Synthesis of a Representative Substituted Pyrazole Carboxylic Acid

The following is a general protocol for the synthesis of a 1,3,5-trisubstituted pyrazole-4-carboxylic acid, which can be adapted based on the desired substituents.

Protocol 3.1.1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid [6]

  • Step 1: Vilsmeier-Haack Reaction. To a stirred solution of N-phenyl-N'-(propan-2-ylidene)hydrazine (1 mmol) in dry N,N-dimethylformamide (DMF, 5 mL), add phosphorus oxychloride (POCl3, 3 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2 hours.

  • Pour the cooled reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is filtered, washed with water, and dried.

  • Step 2: Oxidation. Dissolve the aldehyde from Step 1 (1 mmol) in glacial acetic acid (10 mL).

  • Add a solution of potassium permanganate (KMnO4, 1.5 mmol) in water (5 mL) dropwise while maintaining the temperature below 40 °C.

  • Stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture into a cold sodium bisulfite solution to quench the excess KMnO4.

  • The precipitated solid, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is filtered, washed with water, and recrystallized from ethanol.

Antibacterial Susceptibility Testing

Protocol 3.2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method [5][8][9][10]

  • Preparation of Test Compounds: Dissolve the synthesized pyrazole carboxylic acids in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare a stock solution of 1280 µg/mL.

  • Preparation of Microtiter Plates: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the stock solution of the test compound to well 1.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh (18-24 hour) culture on an appropriate agar plate. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol 3.2.2: Agar Well Diffusion Assay [11][12][13][14][15]

  • Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Spread a standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) evenly over the entire surface of the MHA plate using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.

  • Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. A positive control (a known antibiotic) and a negative control (solvent) should be included on each plate.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Cytotoxicity Assay

Protocol 3.3.1: MTT Assay for Cell Viability [16][17][18][19][20]

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

The following diagrams illustrate key experimental workflows and a proposed mechanism of action for pyrazole carboxylic acid derivatives.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Stock Solution of Pyrazole Derivative D Perform Serial Dilutions of Compound in Plate A->D Add to first well B Prepare 96-Well Plate with Broth B->D C Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacteria C->E Add to wells 1-11 D->E F Incubate Plate (37°C, 18-24h) E->F G Visually Assess for Bacterial Growth F->G H Determine MIC (Lowest Concentration with No Growth) G->H DNA_Gyrase_Inhibition cluster_process Normal DNA Gyrase Function cluster_inhibition Inhibition by Pyrazole Carboxylic Acid A Relaxed DNA B DNA Gyrase (GyrA & GyrB subunits) A->B D DNA Supercoiling B->D Introduces negative supercoils G Inhibition of ATP Binding Site (GyrB) B->G C ATP C->B E Cell Division D->E F Pyrazole Carboxylic Acid Derivative F->G H Blocked DNA Supercoiling G->H I Inhibition of DNA Replication H->I J Bacterial Cell Death I->J

References

Application Notes and Protocols for the Antifungal Evaluation of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and agrochemical research due to their wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2] Many commercial fungicides, such as penthiopyrad and bixafen, incorporate a pyrazole carboxamide structure and function by inhibiting the succinate dehydrogenase (SDH) enzyme.[3][4] The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the development and rigorous evaluation of new antifungal agents.

These application notes provide a comprehensive overview of standardized protocols for the in vitro and in vivo evaluation of novel pyrazole derivatives, including methods for determining antifungal efficacy, assessing cytotoxicity, and investigating the preliminary mechanism of action.

Overall Workflow for Antifungal Evaluation

The systematic evaluation of novel pyrazole compounds follows a multi-step process, beginning with initial screening for antifungal activity and progressing through cytotoxicity and in vivo efficacy studies for promising candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Preclinical Evaluation cluster_3 Outcome A Synthesis of Novel Pyrazole Derivatives B Primary Antifungal Screening (e.g., Agar Diffusion) A->B C MIC Determination (Broth Microdilution) B->C D Cytotoxicity Assay (e.g., MTT on Mammalian Cells) C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition) D->E F In Vivo Efficacy Study (e.g., Murine Infection Model) E->F G Lead Compound Identification F->G

Caption: High-level workflow for the evaluation of novel antifungal pyrazole derivatives.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's in vitro antifungal potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.[6][7]

Protocol 2.1: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M27-A3 and M38 guidelines for yeasts and filamentous fungi, respectively.[5][7]

Materials:

  • Novel pyrazole derivatives and control antifungal agents (e.g., Fluconazole, Boscalid).

  • Dimethyl sulfoxide (DMSO) for stock solutions.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Valsa mali).

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).

  • Spectrophotometer or hemocytometer.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the pyrazole derivative in DMSO.

    • Create a working solution by diluting the stock in RPMI-1640 to twice the highest desired final concentration.

    • In a 96-well plate, add 100 µL of the working solution to the first column. Perform a two-fold serial dilution across the plate (columns 1-10) by transferring 100 µL to subsequent wells containing 100 µL of RPMI-1640.[5]

  • Inoculum Preparation (Yeast):

    • Culture yeast strains on SDA for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL in the test wells.[5]

  • Inoculum Preparation (Filamentous Fungi):

    • Grow fungi on PDA until sporulation occurs.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[5]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (columns 1-11). Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).

    • Incubate plates at 35-37°C. Read yeast plates at 24-48 hours and filamentous fungi plates at 48-72 hours.[7]

  • Endpoint Determination:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth compared to the drug-free control well.[7]

G A Prepare 2x Compound Stock in RPMI-1640 B Perform 2-fold Serial Dilution in 96-Well Plate (100µL/well) A->B D Add 100µL Inoculum to Wells (Final Volume = 200µL) B->D C Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL for yeast) C->D E Incubate at 35°C (24-72 hours) D->E F Visually Read Plates for Growth E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Experimental workflow for the broth microdilution MIC assay.

Data Presentation: In Vitro Antifungal Activity

The results of MIC or EC₅₀ (half-maximal effective concentration) assays should be tabulated for clear comparison against different fungal species and control drugs.

Table 1: Antifungal Activity (EC₅₀/MIC in µg/mL) of Representative Pyrazole Derivatives

Compound ID Fungal Species EC₅₀ / MIC (µg/mL) Control Drug EC₅₀ / MIC (µg/mL) Reference
7ai Rhizoctonia solani 0.37 Carbendazol 1.00 [3]
6i Valsa mali 1.77 (mg/L) Boscalid 9.19 (mg/L) [4]
19i Valsa mali 1.97 (mg/L) Boscalid 9.19 (mg/L) [4]
23i Rhizoctonia solani 3.79 (mg/L) Boscalid - [4]
6c Candida albicans 0.0625 Fluconazole - [8]
6c Cryptococcus neoformans 0.0625 Fluconazole - [8]
c17 Valsa mali 13.49 (mg/L) Boscalid 13.91 (mg/L) [9]

| c11 | Botrytis cinerea | 13.85 (mg/L) | Boscalid | - |[9] |

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of novel compounds against mammalian cells to determine their selectivity index (SI). The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]

Protocol 3.1: MTT Cytotoxicity Assay

Procedure:

  • Cell Culture: Seed mammalian cells (e.g., A549, BEAS-2B) in a 96-well plate and incubate until they reach approximately 80% confluency.[10][11]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives for a specified period (e.g., 48 hours).[12]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[10]

Data Presentation: Cytotoxicity

Table 2: Cytotoxicity (IC₅₀ in µM) of Representative Pyrazole Derivatives

Compound ID Cell Line IC₅₀ (µM) Description Reference
6c SK-MEL-28 3.46 Human melanoma [11]
2(b) Brine Shrimp 19.5 (ppm) Brine shrimp lethality assay [13]
2(f₁) Brine Shrimp 19.5 (ppm) Brine shrimp lethality assay [13]
L2 CFPAC-1 61.7 Pancreatic cancer [12]

| L3 | MCF-7 | 81.48 | Breast cancer |[12] |

In Vivo Efficacy Evaluation

Promising candidates with high in vitro efficacy and low cytotoxicity should be advanced to in vivo models to assess their therapeutic potential in a living system. A systemic murine infection model is commonly used for this purpose.

Protocol 4.1: Murine Model of Systemic Candidiasis

Procedure:

  • Infection: Immunocompetent mice (e.g., ICR or BALB/c) are infected with a pathogenic strain of Candida albicans (e.g., SC5314) via intravenous injection.[14]

  • Treatment: At a set time post-infection (e.g., 2 hours), mice are treated with the test compound, a vehicle control, or a standard drug (e.g., fluconazole) via an appropriate route (e.g., intraperitoneal or oral). Treatment may be administered daily for a defined period.[8]

  • Monitoring: Mice are monitored daily for signs of illness and survival. The primary endpoint is often the survival rate over a period (e.g., 14-21 days).[14]

  • Fungal Burden (Optional): A subset of mice may be euthanized at specific time points to determine the fungal burden in target organs (e.g., kidneys, brain). Organs are homogenized, and serial dilutions are plated on agar to count colony-forming units (CFUs).[8]

G A Acclimate Mice (e.g., ICR, BALB/c) B Induce Systemic Infection (IV injection of C. albicans) A->B C Administer Treatment Groups (Test Compound, Vehicle, Control Drug) B->C D Monitor Daily Survival and Clinical Signs C->D E Endpoint 1: Survival Curve Analysis D->E F Endpoint 2 (Optional): Determine Fungal Burden in Organs D->F

Caption: General workflow for an in vivo murine model of systemic candidiasis.

Mechanism of Action (MoA) Elucidation

Understanding how a compound exerts its antifungal effect is critical for drug development. For pyrazole carboxamides, a common mechanism is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4][15]

Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death. Molecular docking studies can predict the binding mode of pyrazole derivatives to SDH, and enzyme activity assays can confirm this inhibition.[4] Other potential mechanisms include the disruption of cell membrane integrity, leading to the leakage of cellular contents, or the induction of reactive oxygen species (ROS).[9][15]

G Proposed Mechanism: Inhibition of Succinate Dehydrogenase (SDH) cluster_0 Mitochondrial Inner Membrane succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q qh2 Ubihydroquinone (QH₂) q->qh2 complex3 Complex III qh2->complex3 e⁻ transfer pyrazole Pyrazole Derivative (SDHI) inhibition pyrazole->inhibition

Caption: Inhibition of SDH (Complex II) by a pyrazole derivative (SDHI).

References

Design and Application of Pyrazole-Based Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of targeting a wide range of enzymes with high affinity and selectivity. This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of pyrazole-based enzyme inhibitors, with a focus on their application as anti-inflammatory and anti-cancer agents.

Data Presentation: Potency of Pyrazole-Based Enzyme Inhibitors

The following tables summarize the in vitro potency of representative pyrazole-based inhibitors against key enzyme targets.

Table 1: Pyrazole-Based Cyclooxygenase (COX) Inhibitors

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
Celecoxib COX-20.04>30
Compound 11 COX-20.043-Doxorubicin-
Compound 12 COX-20.049-5-FU-
Compound 15 COX-20.045-
Compound 8d COX-20.26>192.3Celecoxib0.28

Table 2: Pyrazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineIC50 (µM)
Afuresertib Akt10.08 (Ki)HCT1160.95
Compound 6 Aurora A160HCT1160.39
MCF70.46
Asciminib (ABL-001) Bcr-Abl0.5--
Compound 17 Chk217.9HepG210.8
HeLa11.8
MCF710.4
Compound 6h EGFR1660A5499.3
Compound 6j EGFR1900A54910.2

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and the drug discovery process for pyrazole-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates and Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Proliferation Pyrazole_Inhibitor Pyrazole-Based EGFR Inhibitor Pyrazole_Inhibitor->EGFR Inhibits (ATP-binding site) Transcription_Factors->Cell_Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds and Activates

EGFR Signaling Pathway Inhibition

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL/TNF Death_Receptor Death Receptor (Fas/TNFR) FasL->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage (induced by inhibitor) p53 p53 Activation DNA_Damage->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->DNA_Damage

Apoptosis Induction by Pyrazole Inhibitors

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Target_ID Target Identification (e.g., COX-2, EGFR) Scaffold_Selection Scaffold Selection (Pyrazole Core) Target_ID->Scaffold_Selection SAR_Studies Structure-Activity Relationship (SAR) Scaffold_Selection->SAR_Studies Synthesis Chemical Synthesis & Purification SAR_Studies->Synthesis Lead_Compound Lead Compound Identification SAR_Studies->Lead_Compound Enzyme_Assay In Vitro Enzyme Inhibition Assay (IC50 Determination) Synthesis->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., MTT for Cytotoxicity) Enzyme_Assay->Cell_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot, FACS) Cell_Assay->Mechanism_Study Mechanism_Study->Lead_Compound ADMET_Profiling ADMET Profiling Lead_Compound->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy (Animal Models) ADMET_Profiling->In_Vivo_Studies

Drug Discovery Workflow

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyrazole-Based Scaffold

This protocol describes the Knorr synthesis of a 1,3,5-trisubstituted pyrazole, a common core for many enzyme inhibitors.

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add the substituted hydrazine (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure pyrazole derivative.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for screening pyrazole-based inhibitors against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., hemin)

  • Arachidonic acid (substrate)

  • Test pyrazole compounds dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well white opaque microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions. Dilute the test compounds and celecoxib to the desired concentrations in COX Assay Buffer.

  • Assay Plate Setup:

    • Blank: Add COX Assay Buffer.

    • Enzyme Control (100% activity): Add COX Assay Buffer.

    • Inhibitor Control: Add celecoxib solution.

    • Test Compound: Add the diluted pyrazole compound solutions.

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the blank.

  • Reaction Mix Addition: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.

  • Initiation of Reaction: Start the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each test compound concentration relative to the enzyme control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of pyrazole compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like Tris-HCl)

  • Test pyrazole compounds dissolved in DMSO

  • Staurosporine or a known inhibitor of the target kinase (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well or 384-well white microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in the kinase reaction buffer.

  • Assay Plate Setup: Add the diluted test compounds, positive control, or vehicle (DMSO) to the wells of the microplate.

  • Kinase and Substrate Addition: Add the kinase and its specific substrate to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: MTT Assay for Cytotoxicity

This assay determines the effect of pyrazole-based inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test pyrazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well sterile culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The pyrazole scaffold represents a highly valuable starting point for the development of potent and selective enzyme inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery to design, synthesize, and evaluate novel pyrazole-based therapeutic agents. The versatility of pyrazole chemistry, combined with robust in vitro and cell-based screening assays, will continue to fuel the discovery of new medicines for a variety of diseases.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-isobutyl-1H-pyrazole-5-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is a three-step synthesis. It begins with a Claisen condensation of 4-methyl-pentan-2-one and diethyl oxalate to form ethyl 2,4-dioxo-6-methylheptanoate. This intermediate then undergoes a Knorr pyrazole synthesis with hydrazine hydrate to yield ethyl 3-isobutyl-1H-pyrazole-5-carboxylate. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Q2: My overall yield is consistently low. What are the most critical steps to optimize?

A2: Low yields in this synthesis often trace back to three primary areas:

  • Incomplete Claisen Condensation: The formation of the diketoester intermediate is crucial. Ensure anhydrous conditions and the use of a strong base like sodium ethoxide.

  • Poor Regioselectivity in Pyrazole Formation: The Knorr synthesis can potentially form the undesired 5-isobutyl-1H-pyrazole-3-carboxylic acid regioisomer. Controlling the reaction temperature and pH can influence the regioselectivity.

  • Inefficient Hydrolysis: Incomplete hydrolysis of the ethyl ester will result in a lower yield of the final product. Ensure adequate reaction time and appropriate basic or acidic conditions for the hydrolysis.

Q3: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the Knorr pyrazole synthesis?

A3: Regioisomer formation is a common challenge in the synthesis of unsymmetrical pyrazoles.[1] To favor the formation of the desired 3-isobutyl isomer, consider the following:

  • pH Control: Maintaining a slightly acidic pH during the cyclization with hydrazine can favor the desired isomer.[2] The addition of a catalytic amount of acetic acid is common in these reactions.[3]

  • Temperature Management: Lower reaction temperatures during the addition of hydrazine and the initial cyclization can enhance regioselectivity.

  • Hydrazine Salt: Using hydrazine hydrochloride instead of hydrazine hydrate can sometimes alter the regiochemical outcome.

Q4: The reaction mixture turns dark brown or black during the pyrazole formation step. Is this normal?

A4: Discoloration is a frequent observation in Knorr pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material, especially if it has been exposed to air and oxidized. While some color change is expected, a very dark mixture can indicate significant side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate the formation of these colored impurities.

Q5: My final product is difficult to purify. What are the recommended purification methods?

A5: Purification of this compound can typically be achieved by recrystallization. Common solvent systems include ethanol/water or ethyl acetate/hexane. If oily impurities are present, washing the crude product with a non-polar solvent like hexane before recrystallization can be beneficial. In cases of persistent impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Claisen Condensation (Step 1) 1. Presence of moisture in reagents or glassware. 2. Insufficiently strong base. 3. Incorrect reaction temperature.1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Use freshly prepared sodium ethoxide or commercially available sodium ethoxide stored under inert gas. 3. Maintain the reaction temperature, especially during the addition of reagents.
Low Yield in Knorr Pyrazole Synthesis (Step 2) 1. Formation of the regioisomer. 2. Incomplete reaction. 3. Degradation of hydrazine.1. Control pH with a catalytic amount of acetic acid. Lower the reaction temperature. 2. Monitor the reaction by TLC until the diketoester is consumed.[3] 3. Use fresh, high-purity hydrazine hydrate or hydrazine hydrochloride.
Product "Oiling Out" During Recrystallization The compound is precipitating from the solution at a temperature above its melting point.1. Increase the volume of the "good" solvent (the one in which the compound is more soluble) in the hot solution. 2. Lower the temperature at which the "poor" solvent is added. 3. Try a different solvent system for recrystallization.
Incomplete Hydrolysis of Ethyl Ester (Step 3) 1. Insufficient reaction time or temperature. 2. Inadequate amount of base or acid for hydrolysis.1. Extend the reflux time and monitor the reaction by TLC. 2. Use a sufficient molar excess of NaOH or KOH for saponification, or a strong acid like HCl for acidic hydrolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-6-methylheptanoate
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol at -20°C.

  • To this solution, sequentially add 4-methyl-pentan-2-one (1.0 equivalent) and diethyl oxalate (1.0 equivalent) dropwise, maintaining the temperature at -20°C.[4]

  • After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.[4]

  • Remove the ethanol under reduced pressure.

  • To the residue, add cold dilute hydrochloric acid and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate
  • Dissolve the crude ethyl 2,4-dioxo-6-methylheptanoate (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[3]

  • Cool the solution to 0°C and slowly add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise.[5]

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Step 3: Synthesis of this compound
  • Dissolve the crude ethyl 3-isobutyl-1H-pyrazole-5-carboxylate in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Data Presentation

Table 1: Representative Yields for Analogue Syntheses

StepIntermediate/ProductReported YieldReference
1 & 2Ethyl 3-methyl-1H-pyrazole-5-carboxylate74-97%[5]
1 & 2Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate65-82%[6][7]
35-acetyl-1H-pyrazole-3-carboxylic acid (from ester)85.1%[8]

Note: These yields are for analogous compounds and may vary for the synthesis of this compound. They serve as a benchmark for what can be expected under optimized conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis cluster_step3 Step 3: Hydrolysis start 4-Methyl-pentan-2-one + Diethyl Oxalate step1_reaction Reaction with NaOEt in anhydrous EtOH start->step1_reaction step1_product Ethyl 2,4-dioxo-6-methylheptanoate step1_reaction->step1_product step2_reaction Reaction with Hydrazine Hydrate (catalytic HAc) step1_product->step2_reaction step2_product Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate step2_reaction->step2_product step3_reaction Basic Hydrolysis (NaOH) then Acidification (HCl) step2_product->step3_reaction final_product This compound step3_reaction->final_product troubleshooting_low_yield start Low Yield of Final Product check_step3 Check Purity of Intermediate Ester start->check_step3 check_step2 Analyze Crude Product of Step 2 start->check_step2 check_step1 Verify Completion of Step 1 start->check_step1 issue_hydrolysis Incomplete Hydrolysis check_step3->issue_hydrolysis issue_regioisomer Regioisomer Formation check_step2->issue_regioisomer issue_condensation Incomplete Condensation check_step1->issue_condensation solution_hydrolysis Increase reaction time/temp or amount of base/acid issue_hydrolysis->solution_hydrolysis solution_regioisomer Adjust pH and temperature of cyclization issue_regioisomer->solution_regioisomer solution_condensation Ensure anhydrous conditions and active base issue_condensation->solution_condensation

References

Technical Support Center: Troubleshooting Regioselectivity in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting regioselectivity in the Knorr pyrazole synthesis. The following information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of the Knorr pyrazole synthesis, and why is it critical?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction can potentially yield multiple products. In the Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles.[1][2] Controlling the formation of a specific isomer is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and reactivity, making the selective synthesis of the desired isomer essential for applications in drug discovery and materials science.[1][3]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation is determined by a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1][3]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic properties of their adjacent substituents. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[1][3] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative trifluoromethyl group (-CF₃) is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[1] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1][4] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[5]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the resulting regioisomers.[3]

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: This often occurs when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of preference for the initial nucleophilic attack by the hydrazine.[3]

  • Solution 1: Modify the Solvent System. Changing the solvent can be a powerful tool to influence regioselectivity. Experiment with fluorinated alcohols like TFE or HFIP, as they have been shown to enhance regioselectivity.[1][5]

  • Solution 2: Adjust the Reaction pH. Systematically vary the pH of the reaction. A more acidic or basic medium can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, potentially favoring the formation of one regioisomer.[1]

  • Solution 3: Alter the Reaction Temperature. Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable product. Experiment with a range of temperatures to determine the optimal condition for your desired isomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[3] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack preferentially occurs at the carbonyl carbon adjacent to the -CF₃ group.[1]

  • Solution 1: Employ a Different Synthetic Strategy. Consider alternative methods for pyrazole synthesis that offer better regiocontrol. These can include 1,3-dipolar cycloadditions or reactions using 1,3-dicarbonyl surrogates.[6]

  • Solution 2: Modify the Substituents. If possible, modify the substituents on your 1,3-dicarbonyl compound or hydrazine to alter the steric and electronic balance of the reaction. For example, introducing a bulky protecting group that can be removed later might block the undesired reaction pathway.

  • Solution 3: Investigate Solvent Effects. As with poor regioselectivity, the solvent can play a crucial role in directing the reaction towards a specific isomer. A systematic screen of solvents, including polar aprotic, polar protic, and nonpolar options, is recommended.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for subsequent steps or analysis.[3]

  • Solution 1: Chromatographic Separation. Column chromatography on silica gel is the most common method for separating regioisomers. Careful selection of the eluent system is critical to achieve good separation. Thin Layer Chromatography (TLC) should be used to optimize the solvent system before attempting a large-scale separation.

  • Solution 2: Recrystallization. If the regioisomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be an effective separation technique. This may require screening a variety of solvents and solvent mixtures.

  • Solution 3: Derivatization. In some cases, it may be possible to selectively react one of the regioisomers to form a derivative that has significantly different physical properties, making separation easier. The derivative can then be converted back to the desired pyrazole in a subsequent step.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine.

SolventRatio of 5-furyl-3-CF₃ to 3-furyl-5-CF₃ Isomers
Ethanol (EtOH)1 : 1.5
2,2,2-Trifluoroethanol (TFE)4 : 1
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>20 : 1

Data synthesized from information presented in cited literature.[1][5]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis in Glacial Acetic Acid

  • Materials:

    • 1,3-Dicarbonyl compound (1.0 mmol)

    • Hydrazine derivative (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in glacial acetic acid.

    • Add the hydrazine derivative to the solution at room temperature.

    • Heat the reaction mixture under reflux for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.[2][7]

Protocol 2: Regioselective Knorr Pyrazole Synthesis using Hexafluoro-2-propanol (HFIP)

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

    • Substituted hydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in HFIP.[1]

    • Add the substituted hydrazine to the solution at room temperature.[1]

    • Stir the reaction mixture at room temperature for 1-4 hours.[1]

    • Monitor the reaction's progress using TLC.[1]

    • Once the reaction is complete, remove the HFIP under reduced pressure.[1]

    • Purify the resulting residue by column chromatography on silica gel to isolate the major regioisomer.[1]

Visualizations

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Regioselectivity_Factors Knorr_Synthesis Knorr Pyrazole Synthesis (Unsymmetrical 1,3-Dicarbonyl) Regioisomer_A Regioisomer A Knorr_Synthesis->Regioisomer_A Regioisomer_B Regioisomer B Knorr_Synthesis->Regioisomer_B Factors Influencing Factors Steric_Hindrance Steric Hindrance Steric_Hindrance->Knorr_Synthesis Electronic_Effects Electronic Effects Electronic_Effects->Knorr_Synthesis pH Reaction pH pH->Knorr_Synthesis Solvent Solvent Solvent->Knorr_Synthesis Temperature Temperature Temperature->Knorr_Synthesis Troubleshooting_Workflow Start Start: Poor Regioselectivity Low_Selectivity Low Selectivity (e.g., 1:1 mixture) Start->Low_Selectivity Wrong_Isomer Wrong Isomer is Major Start->Wrong_Isomer Low_Selectivity->Wrong_Isomer No Change_Solvent Modify Solvent (e.g., HFIP, TFE) Low_Selectivity->Change_Solvent Yes Alternative_Method Use Alternative Synthetic Method Wrong_Isomer->Alternative_Method Yes Separate_Isomers Separate Isomers (Chromatography, Recrystallization) Wrong_Isomer->Separate_Isomers No Adjust_pH Adjust Reaction pH Change_Solvent->Adjust_pH Vary_Temp Vary Temperature Adjust_pH->Vary_Temp Desired_Outcome Desired Regioisomer Obtained Vary_Temp->Desired_Outcome Modify_Substituents Modify Substituents Alternative_Method->Modify_Substituents Modify_Substituents->Desired_Outcome Separate_Isomers->Desired_Outcome

References

Technical Support Center: Purification of 3-Alkyl-pyrazole-5-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-alkyl-pyrazole-5-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-alkyl-pyrazole-5-carboxylic acids?

A1: The primary methods for purifying 3-alkyl-pyrazole-5-carboxylic acids are recrystallization, column chromatography (including flash and preparative HPLC), and acid-base extraction. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the physicochemical properties of the specific derivative.

Q2: How do I choose a suitable solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the 3-alkyl-pyrazole-5-carboxylic acid well at elevated temperatures but poorly at room temperature or below. Common choices include ethanol, methanol, isopropanol, acetone, and ethyl acetate, often in combination with an anti-solvent like water or hexane.[1] The polarity of your specific compound, determined by the alkyl chain length and any other substituents, will guide your solvent selection. For instance, more polar derivatives may be amenable to recrystallization from alcohol/water mixtures.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound precipitates as a liquid above its melting point. To resolve this, you can try several approaches:

  • Increase the solvent volume: Adding more of the "good" solvent can lower the saturation point.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the solvent system: Experiment with a different solvent or a mixed solvent system with a lower boiling point.

  • Use a seed crystal: Adding a small crystal of the pure compound can induce crystallization.

Q4: How can I remove colored impurities during purification?

A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities. However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the yield.

Q5: I have a mixture of regioisomers (e.g., 3-alkyl- and 5-alkyl-pyrazole-5-carboxylic acid). How can I separate them?

A5: Separating regioisomers can be challenging but is often achievable using column chromatography.[2][3][4] Since regioisomers often have slightly different polarities, a careful selection of the stationary and mobile phases is crucial. High-performance liquid chromatography (HPLC) with a C18 column is a common technique for such separations.[2] Developing a method using thin-layer chromatography (TLC) first can help in optimizing the solvent system for flash chromatography.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - Solution is not supersaturated.- Cooling is too rapid.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Ensure slow cooling to room temperature before moving to an ice bath.
Low Yield - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out.
Impure Crystals - Impurities co-precipitated with the product.- Inefficient washing of the filtered crystals.- Ensure slow cooling to allow for selective crystallization.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization if necessary.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation (Overlapping Peaks) - Inappropriate solvent system (eluent).- Column overloading.- Optimize the mobile phase polarity using TLC first. For these acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve peak shape and resolution.- Reduce the amount of crude material loaded onto the column.
Compound Stuck on the Column - The compound is too polar for the chosen eluent.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol in hexane).- For highly polar compounds, a mobile phase of methanol in dichloromethane might be effective.[5]
Tailing Peaks - Interaction of the carboxylic acid group with the silica gel.- Add a small percentage (0.5-2%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.[6]

Data Presentation

Solubility of Pyrazole Carboxylic Acids
Compound Solvent Solubility Notes
3-methyl-1H-pyrazole-5-carboxylic acid hydrochlorideWaterGood solubilityThe hydrochloride salt form significantly increases aqueous solubility.[7]
3-methyl-1H-pyrazole-5-carboxylic acid hydrochlorideEthanolGood solubility[7]
3-methyl-1H-pyrazole-5-carboxylic acid hydrochlorideMethanolGood solubility[7]
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidDMSOSoluble
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidMethanolSlightly soluble[8]
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidWater8.84 g/L at 20.3°C[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed-Solvent System)

This protocol is suitable for purifying a moderately polar 3-alkyl-pyrazole-5-carboxylic acid.

Materials:

  • Crude 3-alkyl-pyrazole-5-carboxylic acid

  • Ethanol (good solvent)

  • Deionized water (anti-solvent)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While stirring and keeping the solution hot, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for the separation of a 3-alkyl-pyrazole-5-carboxylic acid from less polar impurities.

Materials:

  • Crude 3-alkyl-pyrazole-5-carboxylic acid

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5%) and gradually increasing it. Add 0.5% acetic acid to the mobile phase to improve peak shape.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral or basic impurities.[9][10]

Materials:

  • Crude product dissolved in an organic solvent (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated pyrazole carboxylic acid will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution.

  • Combine the aqueous extracts and cool the beaker in an ice bath.

  • Slowly add 1 M HCl with stirring to acidify the solution to pH ~2. The 3-alkyl-pyrazole-5-carboxylic acid will precipitate out.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Visualizations

Purification_Workflow Crude_Product Crude 3-Alkyl-pyrazole-5-carboxylic Acid Recrystallization Recrystallization Crude_Product->Recrystallization Dissolve in hot solvent, cool to crystallize Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Adsorb on stationary phase, elute with mobile phase Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Dissolve in organic solvent, extract with aqueous base Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Acidify aqueous layer to precipitate

Caption: General purification workflow for 3-alkyl-pyrazole-5-carboxylic acids.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield impure_crystals Impure Crystals start->impure_crystals solution1 Increase solvent volume Slow down cooling Change solvent system oiling_out->solution1 solution2 Use minimal hot solvent Cool thoroughly Pre-heat funnel low_yield->solution2 solution3 Ensure slow cooling Wash crystals with cold solvent Re-recrystallize impure_crystals->solution3

Caption: Troubleshooting common issues in the recrystallization of pyrazole carboxylic acids.

Acid_Base_Extraction_Logic step1 Step 1: Dissolution & Extraction Dissolve crude mixture in organic solvent. Add aqueous NaHCO₃ and shake. step2 Step 2: Separation Organic Layer (Neutral/Basic Impurities) Aqueous Layer (Deprotonated Product) step1->step2 step3 Step 3: Precipitation Add HCl to the aqueous layer to lower the pH. step2:aq->step3 step4 {Step 4: Isolation | Filter and dry the precipitated pure product.} step3->step4

Caption: Logical steps for purification via acid-base extraction.

References

Technical Support Center: Overcoming Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during the synthesis of pyrazoles.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific issues you may encounter in your experiments.

Issue 1: Formation of Regioisomeric Mixtures

Q1: My reaction is producing a mixture of two pyrazole isomers that are difficult to separate. What is causing this and how can I improve the regioselectivity?

A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in methods like the Knorr synthesis.[1][2] The hydrazine can attack either of the two carbonyl carbons, leading to two different pyrazole products.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[2]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of standard solvents like ethanol has been shown to significantly increase the preference for the formation of one regioisomer.[3]

  • pH Control: The pH of the reaction medium can favor the formation of one isomer over the other.[2]

    • Acidic Conditions: Often employed when using hydrazine salts (e.g., hydrochloride salts).[2]

    • Basic Conditions: Can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl, thus influencing the regioselectivity.[2] The use of a mild base like sodium acetate can be beneficial when starting with hydrazine salts.[2]

  • Steric Hindrance: Introducing bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards a single regioisomer.[2]

  • Catalyst-Controlled Synthesis: Certain synthetic methods offer high regioselectivity through catalytic control, avoiding the issues seen in traditional condensation reactions.[4][5][6]

Data on Solvent Effects on Regioselectivity:

1,3-DiketoneHydrazineSolventRegioisomeric Ratio (desired:undesired)Reference
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH40:60[3]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[3]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:1[3]
1-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEtOH55:45[3]
1-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP95:5[3]

Logical Workflow for Troubleshooting Regioisomer Formation:

G start Regioisomeric Mixture Observed solvent Modify Solvent System (e.g., EtOH to TFE/HFIP) start->solvent ph Adjust Reaction pH (Acidic vs. Basic) start->ph sterics Introduce Bulky Substituents start->sterics catalysis Employ Regioselective Catalytic Method start->catalysis end Single Regioisomer Obtained solvent->end ph->end sterics->end catalysis->end

Caption: Troubleshooting flowchart for addressing regioisomer formation in pyrazole synthesis.

Issue 2: Incomplete Cyclization Leading to Pyrazoline Byproducts

Q2: My reaction mixture contains significant amounts of pyrazoline intermediates. How can I drive the reaction to completion and obtain the fully aromatized pyrazole?

A2: The formation of pyrazoline intermediates occurs when the initial cyclized product fails to undergo the final oxidation/elimination step to form the aromatic pyrazole ring.[1][7][8] This is more common when the synthetic route involves the condensation of hydrazines with α,β-unsaturated ketones or aldehydes.[7][8]

Troubleshooting Steps:

  • Oxidation: If you have isolated the pyrazoline intermediate, or if it is the major component in your reaction mixture, an additional oxidation step is required.

    • Mild Oxidation: Simply heating the pyrazoline in a solvent like DMSO under an oxygen atmosphere can afford the corresponding pyrazole.

    • Chemical Oxidants: A variety of oxidizing agents can be used, such as bromine, iodine, or manganese dioxide (MnO₂).

  • Reaction Conditions:

    • Extended Reaction Time/Increased Temperature: Providing more energy and time can facilitate the final aromatization step. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[2]

    • Dehydrogenation Catalysts: In some cases, a catalyst like palladium on carbon (Pd/C) can be used to promote dehydrogenation and aromatization.

Experimental Workflow for Oxidation of Pyrazolines:

G cluster_0 Pyrazoline Oxidation Protocol A Isolate Pyrazoline Intermediate B Choose Oxidation Method A->B C Option 1: Heating in DMSO/O2 B->C Mild D Option 2: Add Chemical Oxidant (e.g., Br2, I2) B->D Stronger E Monitor Reaction Progress (TLC/LC-MS) C->E D->E F Work-up and Purify Pyrazole Product E->F

Caption: General experimental workflow for the oxidation of pyrazoline byproducts to pyrazoles.

Issue 3: Formation of Colored Impurities

Q3: My reaction mixture has turned a dark yellow or red color, and purification of the final product is difficult. What is the source of this discoloration and how can I prevent it?

A3: The discoloration of the reaction mixture is a common observation, especially when using hydrazine derivatives like phenylhydrazine.[1][2] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation or side reactions.[2]

Troubleshooting Steps:

  • Purity of Hydrazine: Ensure the hydrazine starting material is pure.[2] Hydrazine and its derivatives can degrade over time, so using a freshly opened bottle or purifying the reagent before use is recommended.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions of the hydrazine.

  • pH Control: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[2] The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[2]

  • Purification:

    • Charcoal Treatment: Adding activated charcoal to the reaction mixture (before final filtration) can help adsorb some of the colored impurities.[2]

    • Recrystallization: This is often a very effective method for removing colored impurities and obtaining a pure, crystalline pyrazole product.[2]

    • Column Chromatography: If recrystallization is not effective, purification by column chromatography on silica gel is a standard alternative.[2]

Issue 4: Unwanted N-Alkylation

Q4: I am observing alkylation on the nitrogen of my pyrazole ring, leading to a mixture of N1 and N2 alkylated products. How can I control the selectivity of N-alkylation?

A4: N-alkylation of pyrazoles can be a desired transformation, but it can also occur as a side reaction if alkylating agents are present. The two nitrogen atoms of the pyrazole ring are both nucleophilic, which can lead to a mixture of N1 and N2 alkylated regioisomers.

Troubleshooting Steps:

  • Protecting Groups: If one nitrogen needs to remain unsubstituted, a protecting group strategy can be employed.

  • Steric Hindrance: The regioselectivity of N-alkylation is highly dependent on the steric environment around the two nitrogen atoms. A bulky substituent at the C3 or C5 position will generally direct alkylation to the less hindered N1 position.

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent can influence the regioselectivity of N-alkylation.

    • Catalyst-Free Michael Addition: For certain substrates, a catalyst-free Michael reaction has been shown to provide excellent regioselectivity for N1-alkylation.[9]

Signaling Pathway of Regioselective N-Alkylation:

G cluster_0 N-Alkylation Pathways Pyrazole 1H-Pyrazole N1_Alkylation N1-Alkylated Pyrazole (Less Hindered) Pyrazole->N1_Alkylation Steric Control N2_Alkylation N2-Alkylated Pyrazole (More Hindered) Pyrazole->N2_Alkylation Electronic Control Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Pyrazole

Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.

Experimental Protocols

Protocol 1: Regioselective Knorr Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from methodologies that demonstrate improved regioselectivity.[3]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0 - 1.2 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification supplies (rotary evaporator, separatory funnel, silica gel, etc.)

Procedure:

  • To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq).

  • Dissolve the dicarbonyl compound in a minimal amount of HFIP.

  • Add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazole regioisomer.

Protocol 2: General Procedure for Oxidation of Pyrazolines to Pyrazoles

Materials:

  • Pyrazoline intermediate

  • Dimethyl sulfoxide (DMSO)

  • Oxygen supply (balloon or direct inlet)

  • Heating mantle

  • Round-bottom flask with condenser

Procedure:

  • Dissolve the crude pyrazoline intermediate in DMSO in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to 80-100 °C.

  • Bubble a gentle stream of oxygen through the solution or maintain an oxygen atmosphere using a balloon.

  • Monitor the reaction for the disappearance of the pyrazoline starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude pyrazole by column chromatography or recrystallization.

References

Technical Support Center: Optimization of Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for the optimization of pyrazole ring formation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guides

Navigating the complexities of pyrazole synthesis requires careful control over reaction parameters. Low yields, the formation of side products, and purification difficulties are common hurdles. This section provides a systematic approach to troubleshooting these issues.

Common Problems and Solutions in Pyrazole Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete Reaction: Starting materials may not be fully consumed.Increase Reaction Time and/or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and temperature. For many condensation reactions, heating under reflux may be necessary.[1] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1]
Suboptimal Stoichiometry: Incorrect ratio of reactants.Optimize Reactant Ratio: A slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.[2]
Poor Starting Material Quality: Impurities in 1,3-dicarbonyl compounds or degradation of hydrazine derivatives.Ensure Purity of Reagents: Use high-purity starting materials. Hydrazine derivatives can degrade over time, so using a freshly opened bottle or purified reagent is advisable.[2]
Inappropriate Catalyst: The choice and amount of catalyst can be critical.Select an Appropriate Catalyst: For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some cases, Lewis acids like nano-ZnO have been shown to improve yields.[3]
Formation of Regioisomers Use of Unsymmetrical 1,3-Dicarbonyl Compounds: Nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons.[2][4]Modify Reaction Conditions: The choice of solvent can dramatically influence regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the ratio of the desired regioisomer.[5] Adjusting the pH can also favor the formation of one isomer over the other.[2][6]
Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine influence the site of initial attack.[2][4]Utilize Steric Hindrance: A bulky substituent on the hydrazine can sterically hinder the attack at one carbonyl center, favoring the formation of a single regioisomer.[2]
Formation of Colored Impurities Hydrazine Decomposition: Hydrazine salts, such as phenylhydrazine hydrochloride, can decompose, leading to a yellow or red reaction mixture.[2]Add a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can neutralize the acidity and lead to a cleaner reaction.[2]
Oxidation: Intermediates may be susceptible to oxidation.Use an Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can minimize oxidative side reactions.[2]
Product "Oiling Out" During Recrystallization Precipitation Above Melting Point: The compound is precipitating from the solution at a temperature higher than its melting point.Slow Cooling and Seeding: Allow the solution to cool slowly to encourage crystal formation. Adding a seed crystal of the pure product can induce crystallization.[2]
Inappropriate Solvent System: The chosen solvent or solvent mixture is not ideal for crystallization.Adjust Solvent System: Increase the volume of the "good" solvent to keep the compound dissolved at a lower temperature, or experiment with a different solvent system.[2]

Data Presentation: Effect of Reaction Conditions on Yield and Regioselectivity

The following tables summarize quantitative data on how different reaction parameters can influence the outcome of pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis
1,3-Dicarbonyl Substituents (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
CF₃, PhenylMethylhydrazineEthanol85:1570
CF₃, PhenylMethylhydrazineTFE95:575
CF₃, PhenylMethylhydrazineHFIP97:378

Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 3-position and R² at the 5-position. Regioisomer B is the opposite.[5]

Table 2: Effect of Catalyst on Pyrazole Synthesis Yield
1,3-DicarbonylHydrazineCatalyst (mol%)SolventTemperature (°C)Yield (%)
Ethyl AcetoacetatePhenylhydrazineNoneEthanolReflux65
Ethyl AcetoacetatePhenylhydrazineAcetic Acid (10)EthanolReflux85
Ethyl AcetoacetatePhenylhydrazineNano-ZnO (5)None10095[3]
Substituted AcetylacetonePhenylhydrazineCu(OTf)₂ (10)Toluene6060
Substituted AcetylacetonePhenylhydrazineFe(OTf)₃ (10)Toluene60No Reaction

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole synthesis yield consistently low?

A1: Low yields in pyrazole synthesis can be attributed to several factors.[1] Firstly, the reaction may not be proceeding to completion. To address this, consider increasing the reaction time or temperature, and monitor the consumption of starting materials using TLC or LC-MS.[1] Secondly, the purity of your starting materials is crucial; impurities can lead to side reactions that consume reactants and reduce the yield of the desired product.[2] Finally, the choice of catalyst and its concentration can significantly impact the reaction rate and overall yield.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2] A key strategy to improve selectivity is the choice of solvent. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance the formation of one regioisomer over the other.[5] Additionally, adjusting the pH of the reaction mixture can also influence the regiochemical outcome.[2][6]

Q3: The reaction mixture is turning dark brown/red. What is causing this and how can I prevent it?

A3: Discoloration of the reaction mixture is often observed in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is typically due to the formation of colored impurities from the hydrazine starting material.[2] The acidic conditions generated by the hydrazine salt can promote the formation of these byproducts.[2] To mitigate this, the addition of a mild base, such as sodium acetate, can neutralize the acid and result in a cleaner reaction profile.[2]

Q4: My purified pyrazole product appears to be a mixture of tautomers by NMR. Is this normal?

A4: Yes, it is quite common for pyrazole derivatives, particularly pyrazolones, to exist as a mixture of tautomers in solution. The specific tautomeric form that predominates can depend on the solvent, temperature, and the substituents on the pyrazole ring. For instance, while pyrazolones are often drawn in their keto form, the enol tautomer, which benefits from the aromaticity of the five-membered ring, is frequently the major form observed by NMR spectroscopy.

Experimental Protocols

Protocol 1: Knorr Synthesis of a Substituted Pyrazolone

This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.

Materials:

  • Ethyl benzoylacetate (1.0 equivalent)

  • Hydrazine hydrate (2.0 equivalents)

  • 1-Propanol

  • Glacial Acetic Acid (catalytic amount, ~3 drops)

  • Water

  • Diethyl ether

Procedure:

  • In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7]

  • Monitor the reaction progress by TLC (Mobile phase: 30% ethyl acetate / 70% hexane) until the starting ketoester is consumed.[7]

  • Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[7]

  • Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate precipitation.[7]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[7]

  • Wash the collected solid with a small amount of cold water and allow it to air dry.[7]

  • For further purification, the crude product can be recrystallized from ethanol.

Protocol 2: Regioselective Synthesis of a Phenyl-Substituted Pyrazole using TFE

This protocol details a method to improve regioselectivity in the synthesis of a pyrazole from an unsymmetrical 1,3-diketone.

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 equivalent)

  • Methylhydrazine (1.1 equivalents)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.

  • Add methylhydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired regioisomer.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine 1,3-Dicarbonyl and Hydrazine add_solvent Add Solvent (e.g., Ethanol, TFE) start->add_solvent add_catalyst Add Catalyst (e.g., Acetic Acid) add_solvent->add_catalyst heat Heat to Reflux/100°C add_catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Reaction Complete precipitate Precipitate/Extract cool->precipitate filtrate Filter precipitate->filtrate recrystallize Recrystallize filtrate->recrystallize chromatography Column Chromatography filtrate->chromatography end Pure Pyrazole Product recrystallize->end chromatography->end

Caption: Experimental workflow for a typical Knorr pyrazole synthesis.

troubleshooting_low_yield start Low Pyrazole Yield check_purity Assess Starting Material Purity? start->check_purity check_conditions Optimize Reaction Conditions? check_purity->check_conditions [ Purity OK ] sol_purity Purify/Use Fresh Reagents check_purity->sol_purity [ Impure ] check_stoichiometry Adjust Stoichiometry? check_conditions->check_stoichiometry [ Conditions OK ] sol_conditions Increase Temp/Time Change Solvent/Catalyst check_conditions->sol_conditions [ Suboptimal ] side_reactions Side Reactions Evident? check_stoichiometry->side_reactions [ Stoichiometry OK ] sol_stoichiometry Use Slight Excess of Hydrazine check_stoichiometry->sol_stoichiometry [ Incorrect ] sol_side_reactions Modify Conditions to Minimize Side Products (e.g., pH, inert atm.) side_reactions->sol_side_reactions [ Yes ] end Improved Yield side_reactions->end [ No ] sol_purity->check_conditions sol_conditions->end sol_stoichiometry->end sol_side_reactions->end

References

Technical Support Center: Synthesis of 3,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-disubstituted pyrazoles. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3,5-disubstituted pyrazoles, particularly when using common methods such as the reaction of 1,3-dicarbonyl compounds with hydrazines (Knorr pyrazole synthesis).

Issue 1: Low or No Yield of the Desired 3,5-Disubstituted Pyrazole

Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[1] 2. Increase Reaction Time: If starting materials persist, extend the reaction time. 3. Increase Temperature: Many condensation reactions for pyrazole synthesis require heating. Consider refluxing the reaction mixture to ensure it goes to completion.[1] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[1]
Suboptimal Catalyst 1. Catalyst Choice: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid, mineral acids) is often necessary to facilitate the initial condensation.[1] In some cases, Lewis acids may be more effective. 2. Catalyst Loading: The amount of catalyst can be critical. Titrate the catalyst loading to find the optimal concentration for your specific substrates.
Side Reactions 1. Regioisomer Formation: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can lead to the formation of a mixture of 3,5-disubstituted pyrazole regioisomers. To favor the desired isomer, consider modifying the substituents to alter the electronic or steric properties of the carbonyl groups.[2][3] 2. Alternative Starting Materials: To avoid regioselectivity issues, consider alternative synthetic routes such as the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[4][5]
Poor Nucleophilicity of Hydrazine 1. Use of Hydrazine Salts: When using hydrazine hydrochlorides, consider adding a mild base (e.g., sodium acetate) to free the hydrazine and improve its nucleophilicity.[6]

Issue 2: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials 1. Optimize Reaction Conditions: Refer to "Issue 1" to ensure the reaction goes to completion. 2. Aqueous Work-up: Use appropriate aqueous washes to remove water-soluble starting materials and byproducts.
Formation of Closely Eluting Impurities 1. Column Chromatography: This is a common method for purifying pyrazoles. Use a gradient elution system to effectively separate the product from impurities. Common solvent systems include ethyl acetate/hexane.[7] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[8]
Product Discoloration 1. Source of Color: Discoloration, often yellow or red, can arise from impurities formed from the hydrazine starting material.[6] 2. Purification Strategy: A silica plug can be used to remove colored impurities. The crude product can be loaded onto a short column of silica gel and washed with a non-polar solvent (e.g., toluene) to elute the colored impurities before eluting the desired product with a more polar solvent (e.g., ether).[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3,5-disubstituted pyrazoles?

A1: The most prevalent methods include the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines, a reaction known as the Knorr pyrazole synthesis.[9][10] Another significant route is the [3+2] cycloaddition reaction between an alkyne and a diazo compound.[11]

Q2: How can I control the regioselectivity in the synthesis of 3,5-disubstituted pyrazoles from unsymmetrical 1,3-diketones?

A2: Controlling regioselectivity is a major challenge. The outcome depends on the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by hydrazine. Factors influencing this include the electronic effects (electron-donating or withdrawing groups) and steric hindrance of the substituents on the 1,3-dicarbonyl compound.[2][3] In some cases, one regioisomer may be favored, but often a mixture is obtained. For highly regioselective synthesis, alternative methods like the reaction of N-arylhydrazones with nitroolefins or the use of specific catalytic systems may be necessary.[12]

Q3: My reaction is very slow. What can I do to speed it up?

A3: To accelerate the reaction, you can try several approaches. Increasing the reaction temperature is a common strategy; running the reaction at reflux is often effective.[1] The use of microwave irradiation has also been shown to significantly reduce reaction times.[1][13] Additionally, ensure that you are using an appropriate catalyst (e.g., acetic acid) at an optimal concentration.[1]

Q4: What are some common side products in pyrazole synthesis?

A4: Besides the formation of regioisomers, side reactions can occur. For instance, in the Knorr synthesis, incomplete cyclization or side reactions involving the hydrazine starting material can lead to impurities.[1] If the reaction is performed under oxidizing conditions, pyrazoline intermediates may be oxidized to the corresponding pyrazole.[14][15]

Q5: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A5: Yes, research is ongoing to develop more sustainable synthetic routes. This includes the use of water as a solvent, employing nano-catalysts, and developing one-pot procedures to minimize waste and energy consumption.[16] For example, some methods utilize water as the solvent, eliminating the need for volatile organic compounds.[16]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Diarylpyrazoles from Hydrazones and Acetophenones

This method describes a one-pot, two-component synthesis of 3,5-diarylpyrazoles.[7]

  • Reactant Preparation: In a round-bottom flask, combine the aryl aldehyde hydrazone (1.0 equiv) and a substituted acetophenone (1.0-1.2 equiv).

  • Solvent and Catalysts: Add ethanol as the solvent, followed by dimethyl sulfoxide (DMSO, 4.0 equiv), catalytic iodine (I₂, 0.05-0.1 equiv), and a catalytic amount of hydrochloric acid (HCl).

  • Reaction Conditions: Reflux the reaction mixture for 5-48 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3,5-diarylpyrazole.[7]

Protocol 2: Knorr Pyrazole Synthesis of a Pyrazolone

This protocol is a variation of the Knorr synthesis to form a pyrazolone from a β-ketoester and a hydrazine.[10]

  • Reactant Mixture: In a suitable vial, mix the β-ketoester (e.g., ethyl benzoylacetate, 1.0 equiv) and the hydrazine (e.g., phenylhydrazine, 2.0 equiv).

  • Solvent and Catalyst: Add 1-propanol as the solvent and a few drops of glacial acetic acid as the catalyst.

  • Heating: Heat the reaction mixture with stirring at approximately 100 °C for 1 hour or until the starting material is consumed, as monitored by TLC.

  • Precipitation and Isolation: While the reaction mixture is still hot, add water to precipitate the product. Allow the mixture to cool slowly with rapid stirring.

  • Filtration and Drying: Collect the solid product by filtration using a Buchner funnel, rinse with a small amount of water, and allow it to air dry to obtain the pyrazolone.[10]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 3,5-Diphenyl-1H-pyrazole

This table summarizes the optimization of reaction conditions for the synthesis of 3,5-diphenyl-1H-pyrazole from acetophenone hydrazone and acetophenone.[7]

EntryOxidant/CatalystSolventTime (h)Yield (%)
1DMSO/I₂ (0.1 equiv)EtOH580
2DMSO/I₂ (0.1 equiv)/HClEtOH585
3DMSO/HClEtOH4881
4DMSO/H₂SO₄EtOH50
5DMSO/HCl/H₂SO₄EtOH583
6DMSOEtOH50

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Combine 1,3-Dicarbonyl and Hydrazine add_solvent Add Solvent and Catalyst start->add_solvent Step 1 heat Heat/Reflux add_solvent->heat Step 2 monitor Monitor Progress (TLC/LC-MS) heat->monitor Step 3 cool Cool Reaction monitor->cool Step 4 extract Aqueous Work-up/ Extraction cool->extract Step 5 purify Column Chromatography/ Recrystallization extract->purify Step 6 end Pure 3,5-Disubstituted Pyrazole purify->end Step 7

Caption: General experimental workflow for the synthesis of 3,5-disubstituted pyrazoles.

troubleshooting_low_yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_complete Other Potential Issues start Low Yield of Pyrazole check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature/Reflux incomplete->increase_temp optimize_catalyst Optimize Catalyst incomplete->optimize_catalyst side_reactions Check for Side Reactions (e.g., regioisomers) complete->side_reactions purification_loss Investigate Purification Losses complete->purification_loss

Caption: Troubleshooting logic for low reaction yields in pyrazole synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Pyrazole Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazole carboxylic acid intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of these critical synthetic processes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of pyrazole carboxylic acid intermediates.

Issue 1: Low Yield

Q: My pyrazole synthesis yield is significantly lower upon scaling up from lab to pilot scale. What are the potential causes and how can I troubleshoot this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting low yields:

  • Incomplete Reaction: Reactions that appear complete at a small scale may be less efficient at a larger scale due to mass and heat transfer limitations.

    • Troubleshooting:

      • Reaction Monitoring: Implement rigorous in-process monitoring using techniques like TLC, HPLC, or NMR to track the consumption of starting materials and the formation of the product.[1]

      • Reaction Time and Temperature: Gradually increase the reaction time and/or temperature. Be cautious with exothermic reactions and ensure the cooling capacity of the reactor is sufficient.[1][2]

      • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions. Ensure the stirring speed and impeller design are appropriate for the reactor volume.

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly reduce the yield of the desired pyrazole.

    • Troubleshooting:

      • Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common issue.[3][4] Consider modifying the reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired isomer. In some cases, a change in the synthetic route might be necessary to achieve better regioselectivity.[2]

      • Hydrazine-Related Impurities: Hydrazine derivatives can be unstable and prone to oxidation, leading to colored impurities that can complicate purification and lower the isolated yield.[3][4] Using high-purity hydrazine and maintaining an inert atmosphere (e.g., nitrogen) can mitigate this.[5]

      • pH Control: The pH of the reaction can be critical. For instance, in the Knorr synthesis, acidic conditions are generally required, but a highly acidic environment can protonate the hydrazine, reducing its nucleophilicity.[5] The addition of a mild base like sodium acetate can sometimes improve the reaction profile.[3]

  • Product Loss During Workup and Purification: The methods used for isolation and purification at a small scale may not be as efficient when scaled up.

    • Troubleshooting:

      • Extraction: Optimize the solvent system and the number of extractions for the larger volume.

      • Crystallization: If the product "oils out" instead of crystallizing, try using a different solvent system, adjusting the cooling rate, or seeding the solution with a small crystal of the pure product.[3]

      • Purification Method: While column chromatography is common in the lab, it may not be practical for large quantities. Consider alternative purification methods like recrystallization or distillation if the product is suitable.[3]

Issue 2: Impurity Profile Changes

Q: I am observing new or increased levels of impurities in my pyrazole carboxylic acid product after scaling up. How can I identify and minimize them?

A: Changes in the impurity profile are a common consequence of scaling up. Here’s how to address this:

  • Impurity Identification:

    • Analytical Techniques: Utilize a combination of analytical methods to identify the structure of the impurities. HPLC-MS can provide molecular weight information, while isolation of the impurity followed by NMR spectroscopy can elucidate its structure.

  • Common Impurities and Their Mitigation:

    • Regioisomers: As mentioned previously, these are common with unsymmetrical precursors. Optimization of reaction conditions is key.

    • Colored Impurities: Often arise from the degradation of hydrazine starting materials.[3][4] Ensure high-purity starting materials and consider performing the reaction under an inert atmosphere. Washing the crude product with a non-polar solvent like toluene can sometimes remove these impurities before further purification.[3]

    • Incomplete Cyclization Products (Pyrazolines): The reaction may stall at the intermediate pyrazoline stage. This can sometimes be addressed by increasing the reaction temperature or time. In some cases, a separate oxidation step might be required to convert the pyrazoline to the aromatic pyrazole.[5]

    • Raw Material Impurities: Impurities in starting materials can be carried through the synthesis or even catalyze side reactions. Always use well-characterized raw materials.

Issue 3: Exothermic Reaction and Safety Concerns

Q: The reaction between my 1,3-dicarbonyl compound and hydrazine is highly exothermic and difficult to control at a larger scale. What are the best practices for managing this?

A: Managing exothermic reactions is critical for safety during scale-up. Hydrazine and its derivatives are high-energy compounds, and their reactions can be hazardous if not properly controlled.[2]

  • Control Measures:

    • Slow Addition: Add the hydrazine derivative slowly and in a controlled manner to the solution of the 1,3-dicarbonyl compound.[2]

    • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated during the reaction.[2]

    • Dilution: Conducting the reaction in a larger volume of a suitable solvent can help to absorb the heat of reaction.[2]

    • Monitoring: Continuously monitor the internal temperature of the reactor.

    • Flow Chemistry: For particularly hazardous or highly exothermic reactions, consider using a continuous flow reactor. This allows for better temperature control and minimizes the volume of hazardous material being reacted at any given time.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor when scaling up the synthesis of pyrazole carboxylic acids?

A1: The critical process parameters (CPPs) are those that can have a significant impact on the quality and yield of your product. For pyrazole carboxylic acid synthesis, these typically include:

  • Temperature: Affects reaction rate, selectivity, and impurity formation.

  • Rate of Reagent Addition: Crucial for controlling exothermic reactions.

  • Mixing Speed: Ensures homogeneity and efficient heat transfer.

  • pH: Can influence the reactivity of starting materials and the stability of the product.

  • Concentration of Reactants: Can impact reaction kinetics and exotherm.

Q2: How does the choice of solvent affect the scale-up of pyrazole synthesis?

A2: The solvent plays a crucial role in reaction kinetics, solubility of reactants and products, and heat transfer. When scaling up, consider the following:

  • Boiling Point: A solvent with a suitable boiling point allows for effective temperature control.

  • Solubility: Ensure that all reactants are soluble at the reaction temperature to achieve a homogeneous reaction. The product should ideally crystallize out upon cooling for easy isolation.

  • Safety and Environmental Impact: For industrial applications, prioritize the use of safer and more environmentally friendly solvents.

  • Cost: The cost of the solvent becomes a significant factor at a larger scale.

Q3: What are the key safety precautions when working with hydrazine and its derivatives on a large scale?

A3: Hydrazine and its derivatives are toxic and potentially explosive. Strict safety protocols are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.[7]

  • Ventilation: All manipulations should be performed in a well-ventilated area, preferably in a fume hood or a closed system.[7]

  • Inert Atmosphere: Handle hydrazine under an inert atmosphere (e.g., nitrogen) to prevent contact with air and moisture.

  • Avoid Incompatible Materials: Keep hydrazine away from oxidizing agents, acids, and metal oxides.[2]

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing media.

Q4: Are there greener alternatives to traditional solvents and reagents for pyrazole synthesis?

A4: Yes, there is a growing interest in developing more sustainable methods for pyrazole synthesis. Some alternatives include:

  • Green Solvents: Using water, ethanol, or polyethylene glycol (PEG) as reaction media.

  • Catalyst Choice: Employing reusable solid acid catalysts or biocatalysts.

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption.[8]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for the Synthesis of Phenyl-1H-pyrazoles

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference
Reaction Time 2 hours5 minutes[9][10]
Temperature 75°C60°C[10]
Yield 72 - 90%91 - 98%[10]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for the Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde to Carboxylic Acid

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference
Reaction Time 1 hour2 minutes[10]
Temperature 80°C80°C[10]
Yield 48 - 85%62 - 92%[10]

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 3-Methyl-1H-pyrazole-5-carboxylic Acid

This protocol is a representative example for the scale-up synthesis of a pyrazole carboxylic acid intermediate.

Materials:

  • Ethyl acetoacetate (13.0 kg, 100 mol)

  • Hydrazine hydrate (80% solution in water, 6.25 kg, 100 mol)

  • Sodium ethoxide (21% solution in ethanol, 32.4 kg, 100 mol)

  • Ethanol (100 L)

  • Hydrochloric acid (37%, as required for neutralization)

  • Water

Procedure:

  • Reaction Setup: Charge the reactor with ethanol (50 L) and sodium ethoxide solution.

  • Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the reactor over a period of 1-2 hours, maintaining the temperature below 30°C.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate dropwise to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 40°C. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting materials are consumed.

  • Solvent Removal: Distill off the ethanol under reduced pressure.

  • Work-up: Add water (50 L) to the residue and stir.

  • Neutralization: Carefully neutralize the solution to pH 5-6 with hydrochloric acid. The product will precipitate.

  • Isolation: Cool the mixture to 0-5°C and stir for 1-2 hours. Filter the solid product and wash with cold water.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Expected Yield: 80-90%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation start Start charge_reactor Charge Reactor with Ethanol and Sodium Ethoxide start->charge_reactor add_eaa Slowly Add Ethyl Acetoacetate charge_reactor->add_eaa add_hydrazine Controlled Addition of Hydrazine Hydrate (Exothermic) add_eaa->add_hydrazine reflux Heat to Reflux and Maintain for 4-6h add_hydrazine->reflux monitor Monitor by HPLC reflux->monitor monitor->reflux Incomplete distill Distill off Ethanol monitor->distill Reaction Complete add_water Add Water distill->add_water neutralize Neutralize with HCl to Precipitate Product add_water->neutralize isolate Filter and Wash Product neutralize->isolate dry Dry Product isolate->dry end Final Product dry->end

Caption: Experimental workflow for the pilot-scale synthesis of 3-methyl-1H-pyrazole-5-carboxylic acid.

troubleshooting_workflow start Low Yield Observed During Scale-up check_completion Is the reaction going to completion? start->check_completion check_impurities Are there significant impurities? check_completion->check_impurities Yes increase_time_temp Increase reaction time/temp Improve mixing check_completion->increase_time_temp No check_workup Is product lost during workup? check_impurities->check_workup No optimize_conditions Optimize reaction conditions (solvent, catalyst, pH) check_impurities->optimize_conditions Yes optimize_workup Optimize extraction and purification procedures check_workup->optimize_workup Yes end Improved Yield check_workup->end No increase_time_temp->end optimize_conditions->end purify_starting_materials Use higher purity starting materials purify_starting_materials->optimize_conditions optimize_workup->end

Caption: A logical workflow for troubleshooting low yields in pyrazole carboxylic acid synthesis scale-up.

References

Navigating the Challenges of Pyrazole Derivative Stability in Acidic Environments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of pyrazole derivatives is a critical factor influencing experimental outcomes and the viability of therapeutic candidates. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered when working with pyrazole-containing compounds under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My pyrazole derivative appears to be degrading in an acidic mobile phase during HPLC analysis. What are the common causes?

A1: Degradation of pyrazole derivatives in acidic mobile phases is a frequent challenge. The primary causes often revolve around the inherent chemical properties of the pyrazole ring and its substituents. The pyrazole ring contains two adjacent nitrogen atoms, with the N-2 nitrogen being basic (pKa of pyrazole is approximately 2.5) and susceptible to protonation in acidic media.[1] While the protonated form is often stable, certain substituents on the pyrazole ring can influence its electron density and overall stability, potentially leading to degradation. Additionally, functional groups on the pyrazole or its substituents, such as esters or amides, can be susceptible to acid-catalyzed hydrolysis.[2]

Q2: What are the typical degradation pathways for pyrazole derivatives under acidic conditions?

A2: The degradation of pyrazole derivatives in acidic environments can proceed through several pathways:

  • Hydrolysis of Substituents: This is a common degradation route, particularly for derivatives containing acid-labile functional groups like esters, amides, or ethers.[2] For example, an ester substituent can be hydrolyzed to the corresponding carboxylic acid and alcohol.

  • Oxidation: While the pyrazole ring itself is relatively stable against oxidation, certain reaction conditions or the presence of oxidizing agents can lead to the formation of N-oxides or hydroxylated species, especially at the N-1 and C-4 positions.[2]

  • Ring Cleavage or Rearrangement: Although less common for the core pyrazole structure under mild acidic conditions, highly strained or specifically substituted pyrazole rings can undergo ring-opening or rearrangement reactions, though this is more often observed under harsh conditions or with specific reagents.[3][4]

  • Degradation of Susceptible Moieties: For complex molecules, degradation may occur on other parts of the molecule that are more susceptible to acid than the pyrazole ring itself. For instance, in the case of celecoxib, long-term degradation in an aqueous environment has been shown to affect the phenylsulfonamide group.[5]

Q3: How do substituents on the pyrazole ring affect its stability in acid?

A3: Substituents play a crucial role in the stability of the pyrazole ring. Electron-donating groups (EDGs) can increase the electron density of the ring, potentially making the nitrogen atoms more basic and susceptible to protonation. Conversely, electron-withdrawing groups (EWGs) can decrease the basicity of the ring nitrogens, which may enhance stability against certain acid-catalyzed reactions.[6] The steric and electronic properties of substituents can also influence the susceptibility of adjacent functional groups to hydrolysis.

Q4: I suspect my pyrazole compound is degrading. How can I confirm this and identify the degradation products?

A4: A forced degradation study, also known as stress testing, is the most effective method to confirm degradation and identify the resulting products.[7][8] This involves subjecting your compound to various stress conditions, including acidic hydrolysis, to accelerate degradation. The resulting mixture can then be analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[4][9] This allows for the separation of the parent compound from its degradation products and the determination of their mass-to-charge ratios, which aids in structure elucidation.

Troubleshooting Guide: Stability Issues in Acidic Media

This guide provides a structured approach to troubleshooting stability problems with pyrazole derivatives during experiments involving acidic conditions.

Problem: Loss of parent compound peak or appearance of unexpected peaks during HPLC analysis with an acidic mobile phase.

Possible Cause 1: Acid-catalyzed hydrolysis of a functional group.

  • Troubleshooting Steps:

    • Review the Structure: Identify any acid-labile functional groups on your molecule (e.g., esters, amides, acetals).

    • Modify HPLC Method:

      • Increase the pH of the mobile phase, if compatible with your separation method.

      • Reduce the analysis time to minimize exposure to the acidic mobile phase.

      • Lower the column temperature to decrease the rate of degradation.

    • Conduct a Confirmatory Forced Degradation Study: Perform a controlled acid hydrolysis experiment (see Experimental Protocol section) and analyze the sample by LC-MS to confirm if the degradation products match the unexpected peaks observed in your chromatogram.

Possible Cause 2: Instability of the pyrazole ring itself.

  • Troubleshooting Steps:

    • Literature Search: Investigate the known stability of pyrazoles with similar substitution patterns.

    • Forced Degradation Under Varying Acid Strengths: Conduct stress tests using different concentrations of acid (e.g., 0.01 M, 0.1 M, and 1 M HCl) to assess the lability of the ring.[7]

    • Structural Analysis of Degradants: Utilize LC-MS/MS to fragment the degradation products and gain insights into whether ring cleavage or rearrangement has occurred.

Quantitative Data Summary

Forced degradation studies are crucial for quantifying the stability of a drug substance. The following table provides a representative summary of the degradation of a hypothetical pyrazole derivative, "Pyrazol-X," under various acidic stress conditions. This data is illustrative and would be generated during a formal stability study.

Stress ConditionTemperature (°C)Time (hours)% Degradation of Pyrazol-XMajor Degradation Products
0.1 M HCl6068.5Hydrolysis Product A
1 M HCl60625.2Hydrolysis Product A, Degradant B
0.1 M HCl80615.7Hydrolysis Product A, Minor Degradant C
1 M HCl80645.1Hydrolysis Product A, Degradant B, Degradant C

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyrazole Derivative under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study on a pyrazole derivative to assess its stability in an acidic environment.

1. Objective: To induce and identify the degradation products of a pyrazole derivative under acidic stress conditions.

2. Materials:

  • Pyrazole derivative (API)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC grade methanol and water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradation products

3. Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the pyrazole derivative and dissolve it in a suitable volume of methanol or a methanol/water mixture to obtain a stock solution of 1 mg/mL.

  • Acid Stress:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl.

    • Keep the flask at 60°C in a water bath for 6 hours.

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution by adding 1 mL of 1 M NaOH.

    • Dilute to the mark with the mobile phase to obtain a final concentration of approximately 100 µg/mL.

    • Repeat the above steps using 0.1 M HCl.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to acid stress.

  • Analysis:

    • Analyze the stressed and control samples by a validated stability-indicating HPLC-UV method.

    • Inject the samples into an LC-MS system to obtain mass information for the degradation products.

4. Data Analysis:

  • Calculate the percentage degradation of the parent compound in the stressed samples relative to the control.

  • Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Weigh Pyrazole Derivative stock Prepare 1 mg/mL Stock Solution start->stock acid Add 1 M HCl stock->acid heat Heat at 60°C for 6 hours acid->heat cool Cool to RT heat->cool neutralize Neutralize with NaOH cool->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc HPLC-UV Analysis dilute->hplc lcms LC-MS Analysis for Degradant ID hplc->lcms quantify Quantify Degradation lcms->quantify identify Identify Degradation Products lcms->identify

Caption: Workflow for the forced degradation study of a pyrazole derivative under acidic conditions.

troubleshooting_logic cluster_cause1 Hypothesis 1: Substituent Hydrolysis cluster_cause2 Hypothesis 2: Ring Instability cluster_solution Resolution start Observation: Peak loss or extra peaks in acidic HPLC check_structure Identify acid-labile functional groups start->check_structure lit_search Review literature for similar pyrazoles start->lit_search modify_hplc Modify HPLC: - Increase pH - Reduce run time - Lower temperature check_structure->modify_hplc confirm_fd Conduct forced hydrolysis study modify_hplc->confirm_fd solution Identify degradation pathway and optimize experimental conditions confirm_fd->solution vary_acid Test with varying acid strengths lit_search->vary_acid analyze_degradants LC-MS/MS analysis of degradation products vary_acid->analyze_degradants analyze_degradants->solution

References

Technical Support Center: Purification of Regioisomers of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of regioisomers of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers of substituted pyrazoles and why is their separation important?

A1: Regioisomers of substituted pyrazoles are molecules that have the same molecular formula but differ in the spatial arrangement of substituents on the pyrazole ring.[1] This typically arises during synthesis when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different substitution patterns.[1][2] The separation of these regioisomers is critical because they can exhibit significantly different biological activities, physical properties, and toxicological profiles, making the isolation of a single, desired regioisomer essential for applications in drug discovery and materials science.[1]

Q2: How can I confirm the identity of the separated pyrazole regioisomers?

A2: The unambiguous identification of pyrazole regioisomers is most commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Techniques such as 1H NMR, 13C NMR, and especially 2D-NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3][5] For instance, a NOESY spectrum can show through-space interactions between protons on a substituent and a proton on the pyrazole ring, confirming their proximity and thus the isomeric structure.[3] HMBC spectra can reveal long-range couplings between protons and carbons, helping to establish the connectivity of the molecule.[3] In some cases, X-ray crystallography can provide definitive structural elucidation.[6]

Q3: My primary purification method, column chromatography, is not providing adequate separation. What should I do?

A3: If standard silica gel column chromatography is ineffective, consider the following troubleshooting steps:

  • Solvent System Screening: Conduct a thorough screening of various solvent systems (eluents) using Thin Layer Chromatography (TLC) to identify a mobile phase that provides the best possible separation (difference in Rf values) between the two regioisomers.[1][7] Start with a non-polar solvent and gradually increase the polarity.

  • Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases such as alumina or reversed-phase silica gel (C18).[7] The different surface chemistry of these materials can alter the retention behavior of the isomers.

  • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.[7][8] This involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly. One isomer may crystallize out while the other remains in solution. This process may need to be repeated to achieve high purity.

  • Derivatization: In some instances, the mixture of isomers can be chemically modified (derivatized) to introduce a new functional group that facilitates easier separation. After separation, the directing group can be removed to yield the pure regioisomers.[7]

Q4: Can recrystallization be used to separate pyrazole regioisomers?

A4: Yes, fractional recrystallization can be a powerful technique for separating regioisomers if they exhibit sufficient differences in their solubility profiles in a specific solvent system.[8] The process involves carefully selecting a solvent in which one isomer is significantly less soluble than the other, particularly at lower temperatures. By performing multiple recrystallization steps, you can progressively enrich and isolate the less soluble isomer.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor or no separation of regioisomers on TLC. The polarity of the chosen eluent is not optimal for differentiating the isomers.Systematically screen a range of solvent systems with varying polarities. Consider using mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.
Co-elution of regioisomers during column chromatography. The isomers have very similar polarities and affinities for the stationary phase.Try a different stationary phase (e.g., alumina, C18).[7] Employ a very shallow solvent gradient during elution to maximize separation.
Low recovery of purified isomers after chromatography. The compounds may be adsorbing irreversibly to the silica gel or degrading on the column.Deactivate the silica gel with a small amount of triethylamine in the eluent. Perform the chromatography at a lower temperature.
Difficulty in inducing crystallization during recrystallization. The solution may not be sufficiently supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the desired pure isomer if available. Cool the solution slowly in an ice bath.
NMR spectra show overlapping peaks, making characterization difficult. The chemical shifts of the protons and carbons in the two regioisomers are very similar.Use a higher field NMR spectrometer for better resolution. Perform 2D-NMR experiments (COSY, HSQC, HMBC, NOESY) to help assign the signals unambiguously.[3]

Experimental Protocols

Protocol 1: Purification of Pyrazole Regioisomers by Flash Column Chromatography
  • TLC Analysis: Dissolve a small sample of the crude regioisomeric mixture in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it with various solvent systems (e.g., gradients of hexane/ethyl acetate) to find an eluent that gives a good separation between the two isomer spots (ideally a ΔRf > 0.1).[1]

  • Column Packing: Prepare a flash chromatography column with silica gel, wet-packing it with the chosen non-polar solvent from the TLC analysis.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure desired regioisomer and evaporate the solvent under reduced pressure to obtain the purified product.[5]

Protocol 2: Purification of Pyrazole Regioisomers by Fractional Recrystallization
  • Solvent Selection: Test the solubility of the crude mixture in various solvents at both room temperature and elevated temperatures. The ideal solvent will dissolve the mixture when hot but will have low solubility for one of the isomers when cold.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude regioisomeric mixture in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. This first crop of crystals will be enriched in the less soluble isomer.

  • Mother Liquor Concentration: Concentrate the mother liquor (the remaining solution) and cool it again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Purity Assessment: Analyze the purity of each crop of crystals by TLC or NMR. Repeat the recrystallization process on each crop until the desired purity is achieved.

Troubleshooting Workflow

TroubleshootingWorkflow start Regioisomer Mixture Needs Purification tlc Perform TLC Screening with Various Solvents start->tlc separation_check Good Separation on TLC? tlc->separation_check column_chrom Perform Flash Column Chromatography separation_check->column_chrom Yes no_separation Poor or No Separation separation_check->no_separation No pure_product Pure Regioisomers Obtained column_chrom->pure_product change_stationary_phase Try Different Stationary Phase (Alumina, C18) no_separation->change_stationary_phase fractional_recrystallization Attempt Fractional Recrystallization no_separation->fractional_recrystallization change_stationary_phase->tlc solubility_check Different Solubilities? fractional_recrystallization->solubility_check recrystallize Perform Recrystallization solubility_check->recrystallize Yes derivatization Consider Derivatization for Easier Separation solubility_check->derivatization No recrystallize->pure_product derivatization->column_chrom

Caption: Troubleshooting workflow for purifying pyrazole regioisomers.

References

avoiding byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding byproduct formation and troubleshooting common issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis, and why does it occur?

A1: The most prevalent side reaction is the formation of regioisomers.[1][2] This issue is particularly common in the Knorr pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine).[1][3] The substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur between either nitrogen and either carbonyl group, leading to two different hydrazone intermediates that subsequently cyclize to form a mixture of two pyrazole regioisomers.[1][3][4]

Q2: What factors influence the regioselectivity of a pyrazole synthesis?

A2: Several factors can be tuned to control the ratio of regioisomers formed:

  • Steric and Electronic Effects: Large differences in the steric bulk of the substituents on the 1,3-dicarbonyl can hinder the approach of the hydrazine to one carbonyl group, favoring attack at the less hindered site.[3] Similarly, strong electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it a more favorable site for nucleophilic attack.[5]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing the reaction pathway.[1]

  • Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[6]

  • Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which can, in turn, influence the final ratio of the regioisomeric products.[5]

Q3: Besides regioisomers, what other byproducts or issues might I encounter?

A3: Other common issues include:

  • Low Conversion/Yield: This can be caused by impure starting materials, suboptimal reaction conditions (temperature, time), or steric hindrance from bulky substituents that slow down the reaction.[1][7]

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage, especially if the hydrazine is deactivated by electron-withdrawing groups.[1][2]

  • Formation of Colored Impurities: A yellow or red tint in the reaction mixture often indicates the decomposition of the hydrazine starting material or the oxidation of intermediates.[1][2]

  • Biaryl Formation: In metal-catalyzed N-arylation reactions to synthesize N-aryl-pyrazoles, homocoupling of the aryl halide can occur, leading to biaryl impurities.[1]

Q4: How can I reliably distinguish between the two regioisomers I've synthesized?

A4: The most powerful technique for distinguishing between regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each isomer.

  • 2D NMR (NOESY/ROESY): For unambiguous assignment, a Nuclear Overhauser Effect Spectroscopy experiment is ideal. This technique can identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their proximity and thus the correct isomeric structure.[1]

Troubleshooting Guides

Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a classic problem when using unsymmetrical 1,3-dicarbonyls. The following workflow and data table can help you improve selectivity.

G

Caption: A logical workflow for troubleshooting the formation of regioisomers.
Quantitative Data: Effect of Solvent on Regioselectivity

The following table summarizes the reported effect of solvent choice on the regioselectivity of the reaction between various 1,3-dicarbonyls and methylhydrazine. Isomer A refers to the pyrazole formed by methylhydrazine attack at the less sterically hindered or more electronically activated carbonyl, which is generally the desired outcome.

Entry1,3-Dicarbonyl CompoundSolventTemp (°C)Ratio (Isomer A : Isomer B)Yield (%)
11,1,1-trifluoro-2,4-pentanedioneEthanol251 : 1.595
21,1,1-trifluoro-2,4-pentanedioneTFE 25>20 : 1 94
3Ethyl 4,4,4-trifluoroacetoacetateEthanol251.3 : 185
4Ethyl 4,4,4-trifluoroacetoacetateTFE 25>20 : 1 91
5Ethyl 2,4-dioxo-4-phenylbutanoateEthanolReflux1 : 1.288
6Ethyl 2,4-dioxo-4-phenylbutanoateTFE Reflux8.5 : 1 92

Data adapted from studies on the use of fluorinated alcohols to improve regioselectivity.[6] TFE = 2,2,2-Trifluoroethanol.

Problem 2: My reaction yield is very low and starting material remains.

Low conversion is a frequent issue that can be systematically addressed.

G

Caption: A workflow for troubleshooting low pyrazole synthesis yields.[1]

Key Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis Using a Fluorinated Solvent

This protocol describes a general method for improving regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the solvent.[5][6]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE (approx. 0.2 M concentration).

  • Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature with stirring.[5]

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.[5]

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.[1]

  • Perform an aqueous work-up: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[1]

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Protocol 2: General Knorr Synthesis with Acid Catalysis

This protocol details the classic Knorr cyclocondensation, which is highly effective for symmetrical 1,3-dicarbonyls or when regioselectivity is not a concern.[4][8]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Combine the 1,3-dicarbonyl compound (1.0 eq) and ethanol in a round-bottom flask.

  • Add the hydrazine derivative (1.0 eq) to the solution.

  • Add 3-5 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • If no solid forms, reduce the solvent volume in vacuo and attempt crystallization again, or perform an aqueous work-up and purify by column chromatography.

Reaction Pathway Visualization

The formation of regioisomers from an unsymmetrical 1,3-dicarbonyl is a direct result of two competing reaction pathways.

// Reactants R1_CO [label="R1-C(O)-CH2-C(O)-R2\n(Unsymmetrical 1,3-Dicarbonyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; MeNHNH2 [label="H2N-NH-CH3\n(Methylhydrazine)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates IntermediateA [label="Intermediate A\n(Attack at C closer to R1)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; IntermediateB [label="Intermediate B\n(Attack at C closer to R2)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"];

// Products ProductA [label="Regioisomer A\n(1,5-disubstituted)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ProductB [label="Regioisomer B\n(1,3-disubstituted)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Pathway A {R1_CO, MeNHNH2} -> IntermediateA [label="Pathway A\n(e.g., less hindered)", color="#4285F4"]; IntermediateA -> ProductA [label="Cyclization\n-H2O", color="#4285F4"];

// Pathway B {R1_CO, MeNHNH2} -> IntermediateB [label="Pathway B\n(e.g., more hindered)", color="#EA4335"]; IntermediateB -> ProductB [label="Cyclization\n-H2O", color="#EA4335"];

// Annotations note [label="Selectivity is determined by the relative rates\nof formation of Intermediate A vs. Intermediate B.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; note -> {IntermediateA, IntermediateB} [style=dashed, color="#5F6368", arrowhead=none]; } endsubdot

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.[3][4]

References

Validation & Comparative

Comparative Bioactivity of 3-Alkyl-Pyrazole-5-Carboxylic Acids: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported bioactivity of 3-alkyl-pyrazole-5-carboxylic acid derivatives. We delve into their anticancer, antimicrobial, and anti-inflammatory potential, presenting available quantitative data, detailed experimental protocols for key assays, and visual diagrams of pertinent biological pathways and workflows.

The pyrazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1] Specifically, pyrazole-5-carboxylic acids substituted at the 3-position with alkyl groups have attracted significant interest for their potential as therapeutic agents. These compounds have been investigated for their efficacy in oncology, infectious diseases, and inflammation.[2][3] This guide aims to collate and objectively present data from various studies to aid in the rational design and development of new chemical entities based on this versatile molecular core.

Quantitative Bioactivity Data

The following table summarizes the reported bioactivity of various 3-alkyl-pyrazole-5-carboxylic acid derivatives.

Disclaimer: The data presented below is compiled from different studies. Direct comparison of absolute values (e.g., IC₅₀, MIC) should be approached with caution, as experimental conditions such as cell lines, bacterial strains, and specific assay protocols may vary between sources.

Compound/Derivative ClassBioactivityTargetMeasurementValueReference
1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesAnticancerHL-60 (Leukemia)IC₅₀Promising Activity[2]
1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesAnticancerHeLa (Cervical Cancer)IC₅₀Promising Activity[2]
1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesAnticancerMCF7 (Breast Cancer)IC₅₀Promising Activity[2]
3-Methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl estersAnti-inflammatoryCarrageenan-induced paw edema% InhibitionSignificant Activity[4]
3-Methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl estersAnalgesicAcetic acid-induced writhing% InhibitionSignificant Activity[4]
Pyrazole-3-carboxylic acid amides (NO-donating hybrids)AntimicrobialB. subtilisMIC (µg/mL)2.87 - 54.67[5]
Pyrazole-3-carboxylic acid amides (NO-donating hybrids)AntimicrobialS. aureusMIC (µg/mL)>90[5]
Pyrazole-3-carboxylic acid amides (NO-donating hybrids)AntimicrobialE. coliMIC (µg/mL)2.88 - 30.86[5]
Pyrazole-3-carboxylic acid amides (NO-donating hybrids)AntimicrobialP. aeruginosaMIC (µg/mL)9.70 - 23.34[5]
N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamidesAntimicrobialS. aureusMIC (µg/mL)Moderate Activity
N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamidesAntimicrobialE. coliMIC (µg/mL)Good Activity

Key Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and comparison of bioactivity data. Below are protocols for three key assays commonly used to evaluate the compounds discussed.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, HeLa) during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (solvent only) and an untreated control.

    • Incubate the plate for another 24-72 hours.

  • MTT Addition and Measurement:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution MIC Assay

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound, typically in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a range of concentrations to be tested.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins during inflammation.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, heme cofactor, and the substrate (arachidonic acid).

  • Assay Procedure:

    • In the wells of a 96-well plate, add the reaction buffer, heme solution, and the COX-2 enzyme solution.

    • Add the test inhibitor, dissolved in a suitable solvent (e.g., DMSO), to the sample wells. Add solvent only to the "100% initial activity" control wells.

    • Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Incubate for a short, precise period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a stopping agent (e.g., a saturated stannous chloride solution or hydrochloric acid).

  • Detection and Analysis:

    • The product of the COX reaction (e.g., Prostaglandin G₂, which is then reduced to Prostaglandin H₂) is typically measured. This can be done using a secondary colorimetric or fluorometric reaction. For instance, the peroxidase activity of COX can be measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the "100% initial activity" control.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce COX-2 activity by 50%.

Visualizing Workflows and Pathways

To better understand the experimental processes and biological mechanisms, the following diagrams have been generated.

G cluster_0 Compound Synthesis & Characterization cluster_2 Data Analysis & SAR Synthesis Synthesis of 3-Alkyl-Pyrazole- 5-Carboxylic Acid Analogs Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC against Bacteria/Fungi) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., COX-2 Enzyme Inhibition) Characterization->AntiInflammatory IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 AntiInflammatory->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 cyclooxygenase activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 peroxidase activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 3-Alkyl-Pyrazole- 5-Carboxylic Acid (COX-2 Inhibitor) Inhibitor->COX2 inhibition

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

References

A Comparative Guide to Purity Validation of 3-isobutyl-1H-pyrazole-5-carboxylic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-isobutyl-1H-pyrazole-5-carboxylic acid against other analytical techniques. It includes detailed experimental protocols and supporting data to assist researchers in making informed decisions for their analytical needs.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Ensuring the purity of this compound is critical for the safety, efficacy, and reproducibility of downstream applications. HPLC is a powerful and widely used technique for assessing the purity of chemical compounds due to its high resolution, sensitivity, and quantitative accuracy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol

This protocol outlines a general procedure for the purity determination of this compound by HPLC. Optimization may be required based on the specific instrumentation and potential impurities.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Trifluoroacetic acid) (analytical grade)

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 230 nm

4. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare it in the same manner as the standard solution.

5. Data Analysis:

  • The purity of the sample is determined by calculating the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Data

The following table presents hypothetical data from an HPLC analysis of a this compound sample.

Peak No.Retention Time (min)Peak Area% AreaIdentification
14.215,6000.3Impurity A (e.g., Starting Material 1)
28.925,8000.5Impurity B (e.g., Regioisomer)
312.55,089,20099.0This compound
415.18,2000.2Impurity C (e.g., By-product)
Total 5,138,800 100.0

Comparison with Alternative Methods

While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning between mobile and stationary phases.High resolution, high sensitivity, quantitative, suitable for non-volatile compounds.Requires reference standards, can be time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and interaction with a stationary phase, followed by mass-based detection.High sensitivity, provides structural information for volatile impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can identify unknown impurities, quantitative (qNMR).Lower sensitivity compared to HPLC and GC-MS, requires higher sample concentration.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, fast, and inexpensive.Insensitive to small amounts of impurities, not suitable for amorphous solids.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the logic of purity validation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve injection Inject Sample dissolve->injection hplc_system HPLC System separation Chromatographic Separation hplc_system->separation injection->hplc_system detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Purity integration->calculation report report calculation->report Final Report

Caption: Experimental workflow for HPLC purity validation.

purity_validation_logic hplc_data HPLC Chromatogram Data peak_areas Individual Peak Areas hplc_data->peak_areas total_area Total Peak Area hplc_data->total_area main_peak_area Main Compound Peak Area hplc_data->main_peak_area purity_calc Purity Calculation (% Area) total_area->purity_calc main_peak_area->purity_calc validation_result Validated Purity purity_calc->validation_result

A Comparative Efficacy Analysis of Pyrazole Inhibitors Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of pyrazole-containing inhibitors against well-known drugs targeting key signaling pathways implicated in various diseases. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Introduction to Pyrazole Inhibitors

The pyrazole scaffold is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in the design of potent and selective enzyme inhibitors. A number of pyrazole-containing drugs have been approved for a range of clinical conditions, demonstrating their therapeutic potential. This guide focuses on the comparative efficacy of pyrazole inhibitors in three key therapeutic areas: Janus kinase (JAK) inhibition for inflammatory diseases, BRAF inhibition in melanoma, and Poly (ADP-ribose) polymerase (PARP) inhibition in cancer.

Janus Kinase (JAK) Inhibitors: Baricitinib vs. Tofacitinib

The JAK-STAT signaling pathway is a critical regulator of inflammatory responses, making it a key target for autoimmune diseases. Baricitinib, a pyrazole-containing compound, is a selective inhibitor of JAK1 and JAK2. It is often compared to Tofacitinib, another JAK inhibitor.

Signaling Pathway: JAK-STAT

The binding of cytokines to their receptors triggers the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation Inhibitor Baricitinib (Pyrazole Inhibitor) Inhibitor->JAK Inhibition

A simplified diagram of the JAK-STAT signaling pathway and the point of inhibition by Baricitinib.
Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Baricitinib and Tofacitinib against different JAK isoforms. Lower IC50 values indicate greater potency.

InhibitorTargetIC50 (nM)Reference(s)
Baricitinib (Pyrazole Inhibitor) JAK1 5.9 [1]
JAK2 5.7 [1]
JAK3>400[2]
TYK253[2]
Tofacitinib (Known Drug)JAK115[3]
JAK271[3]
JAK345[3]
TYK2472[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using an in vitro kinase assay.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate.

  • Baricitinib and Tofacitinib.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • 384-well plates.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of Baricitinib and Tofacitinib in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the respective JAK enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression.[1]

BRAF Inhibitors: Encorafenib vs. Vemurafenib

Mutations in the BRAF gene are common drivers of melanoma. Encorafenib is a potent and selective pyrazole-containing BRAF inhibitor. Its efficacy is often compared with the first-generation BRAF inhibitor, Vemurafenib.

Signaling Pathway: BRAF-MEK-ERK (MAPK)

The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Activating BRAF mutations, such as V600E, lead to constitutive activation of this pathway, promoting uncontrolled cell growth.

BRAF_MEK_ERK_Pathway cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Nuclear Translocation Inhibitor Encorafenib (Pyrazole Inhibitor) Inhibitor->BRAF Inhibition

The BRAF-MEK-ERK signaling pathway and the inhibitory action of Encorafenib.
Quantitative Efficacy Comparison

The following tables compare the biochemical potency and cellular antiproliferative activity of Encorafenib and Vemurafenib.

Table 1: Comparative Biochemical Potency (IC50) [4]

InhibitorBRAF V600E (nM)Wild-Type BRAF (nM)c-RAF (nM)
Encorafenib (Pyrazole Inhibitor) 0.35 6 >10,000
Vemurafenib (Known Drug)1310048

Table 2: Comparative Cellular Antiproliferative Activity (IC50) [4]

InhibitorA375 Cell Line (nM)WM266.4 Cell Line (nM)
Encorafenib (Pyrazole Inhibitor) ~4 ~10
Vemurafenib (Known Drug)~80~100
Experimental Protocol: Cell Viability (MTT) Assay

The antiproliferative effects of the inhibitors were assessed using a colorimetric MTT assay.

Materials:

  • BRAF V600E mutant human melanoma cell lines (e.g., A375, WM266.4).

  • Cell culture medium and supplements.

  • Encorafenib and Vemurafenib.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the melanoma cells into 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of Encorafenib and Vemurafenib in the culture medium.

  • Replace the existing medium with the medium containing the different concentrations of the inhibitors.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.[5][6]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[5][6]

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 values by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

PARP Inhibitors: Niraparib vs. Olaparib

PARP inhibitors have shown significant efficacy in cancers with deficiencies in DNA repair, particularly those with BRCA mutations. Niraparib, which contains a 2H-indazole-7-carboxamide pyrazole core, is a potent PARP1 and PARP2 inhibitor.[5][7] It is often compared to Olaparib, another widely used PARP inhibitor.

Signaling Pathway: PARP-1 in DNA Damage Repair

PARP-1 plays a crucial role in the repair of single-strand DNA breaks. Upon detecting a break, PARP-1 is activated and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins. This process recruits other DNA repair proteins to the site of damage. Inhibition of PARP leads to the accumulation of single-strand breaks, which can result in double-strand breaks during DNA replication. In cells with deficient homologous recombination repair (e.g., BRCA-mutated cells), these double-strand breaks cannot be efficiently repaired, leading to cell death.

PARP_Pathway cluster_dna DNA Damage & Repair cluster_parp PARP Activity SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse (without repair) PARP1 PARP-1 SSB->PARP1 Detection & Activation CellDeath Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->CellDeath PAR PAR chains PARP1->PAR Synthesis RepairProteins DNA Repair Proteins PAR->RepairProteins Recruitment RepairProteins->SSB Repair Inhibitor Niraparib (Pyrazole Inhibitor) Inhibitor->PARP1 Inhibition & Trapping

The role of PARP-1 in DNA repair and the mechanism of action of Niraparib.
Quantitative Efficacy Comparison

The following table presents the IC50 values of Niraparib and Olaparib against PARP1 and PARP2.

InhibitorTargetIC50 (nM)Reference(s)
Niraparib (Pyrazole Inhibitor) PARP1 3.8 [7]
PARP2 2.1 [7]
Olaparib (Known Drug)PARP11-19[8]
PARP20.2-0.3[9]
Experimental Protocol: PARP Enzymatic Assay

The inhibitory potency of the compounds against PARP enzymes is determined using a biochemical assay.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes.

  • Histones (as a substrate for PARP).

  • NAD+ (nicotinamide adenine dinucleotide), including a biotinylated NAD+ tracer.

  • Activated DNA (e.g., sonicated calf thymus DNA).

  • Niraparib and Olaparib.

  • Assay buffer.

  • Streptavidin-coated plates.

  • Detection reagent (e.g., horseradish peroxidase-conjugated anti-PAR antibody).

Procedure:

  • Prepare serial dilutions of Niraparib and Olaparib.

  • Coat streptavidin plates with histones.

  • In a separate plate, incubate the PARP enzyme with activated DNA and the diluted inhibitors.

  • Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate to allow for the poly-ADP-ribosylation of histones.

  • Transfer the reaction mixture to the histone-coated streptavidin plates and incubate to allow the biotinylated PAR chains to bind.

  • Wash the plates to remove unbound reagents.

  • Add the detection antibody and a substrate to generate a colorimetric or chemiluminescent signal.

  • Measure the signal using a plate reader.

  • Calculate the percentage of PARP inhibition for each compound concentration and determine the IC50 values.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a generalized workflow for comparing the efficacy of a pyrazole inhibitor with a known drug.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis CompoundPrep Prepare Serial Dilutions of Pyrazole Inhibitor & Known Drug Treatment Add Compounds to Assay Plate CompoundPrep->Treatment AssayPlate Plate Cells or Enzyme/Substrate AssayPlate->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Detection Add Detection Reagents (e.g., MTT, Kinase Substrate) Incubation->Detection Readout Measure Signal (Absorbance, Fluorescence, etc.) Detection->Readout Calculation Calculate % Inhibition or % Viability Readout->Calculation IC50 Determine IC50 Values (Dose-Response Curve) Calculation->IC50 Comparison Compare Efficacy IC50->Comparison

References

In Vitro Efficacy of Pyrazole-5-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro biological activities of 3-substituted-1H-pyrazole-5-carboxylic acid derivatives. Due to a lack of publicly available in vitro testing data for 3-isobutyl-1H-pyrazole-5-carboxylic acid, this guide focuses on structurally related pyrazole derivatives to offer valuable insights into their potential as anti-inflammatory, antimicrobial, and anticancer agents.

This guide synthesizes data from various studies to facilitate the comparison of different pyrazole-based compounds. Detailed experimental protocols for key assays are provided, along with visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

A significant area of investigation for pyrazole derivatives is their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The COX enzymes, COX-1 and COX-2, are key mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[3] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[1]

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various pyrazole derivatives from a study by Harras et al. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater selectivity for COX-2.

CompoundSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib (Reference) ---8.17
125a Not Specified>10012.168.22
125b Not Specified>10010.749.31

Data sourced from Harras et al.[4]

Another study presents a series of hybrid pyrazole analogues with significant selective COX-2 inhibitory activity.[5] Compounds 5u and 5s from this series demonstrated potent COX-2 inhibition with high selectivity indices, comparable to the reference drug Celecoxib.[5]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib (Reference) --78.06
5u >1001.7974.92
5s >1002.5172.95
5r >100Not Specified64.40
5t >100Not Specified22.21

Data sourced from a 2016 study on hybrid pyrazole analogues.[5]

Two novel series of di-aryl/tri-aryl substituted pyrazole ester derivatives were shown to have excellent COX-2 inhibitory activity, with some derivatives being more potent and selective than Celecoxib.[6]

CompoundCOX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib (Reference) 0.2213.65
15c Not Specified28.56 - 98.71
15d Not Specified28.56 - 98.71
15h Not Specified28.56 - 98.71
19d Not Specified28.56 - 98.71

Data sourced from a 2025 study on novel pyrazole carboxylate derivatives.[6]

A study on new pyrazole–pyridazine hybrids also identified potent and selective COX-2 inhibitors.[3]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | |---|---|---| | Celecoxib (Reference) | Not Specified | Not Specified | - | | 5f (Trimethoxy derivative) | >100 | 1.50 | >66.67 | | 6f (Trimethoxy derivative) | >100 | 1.15 | >86.96 | | 6e (Bromo derivative) | Not Specified | Comparable to Celecoxib | - |

Data sourced from a study on pyrazole–pyridazine hybrids.[3]

Experimental Protocol: In Vitro COX Inhibition Assay

The in vitro cyclooxygenase (COX-1 and COX-2) inhibition assays are crucial for evaluating the anti-inflammatory potential of test compounds.[3] A common method is the enzyme-linked immunosorbent assay (ELISA).

Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 enzymatic activity (IC50).

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference drug (e.g., Celecoxib, Indomethacin)

  • Reaction buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) immunoassay kit (e.g., ELISA kit)

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with the test compound at various concentrations for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Incubation: The reaction mixture is incubated for a specific period (e.g., 2 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped by adding a quenching agent (e.g., a solution of HCl).

  • PGE2 Quantification: The amount of PGE2 produced is measured using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of the IC50 value for COX-1 to the IC50 value for COX-2 (SI = IC50 COX-1 / IC50 COX-2).

experimental_workflow_cox_inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme COX-1/COX-2 Enzyme pre_incubation Pre-incubation prep_enzyme->pre_incubation prep_compound Test Compound (Varying Concentrations) prep_compound->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate incubation Incubate (e.g., 37°C) add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction quantify_pge2 Quantify PGE2 (ELISA) stop_reaction->quantify_pge2 calculate_inhibition Calculate % Inhibition quantify_pge2->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 calculate_si Calculate Selectivity Index determine_ic50->calculate_si

Caption: Workflow for in vitro COX inhibition assay.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7][8][9] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

The following table presents the MIC values for a selection of pyrazole derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
2f Staphylococcus aureus12.5--
2g Staphylococcus aureus12.5--
3 Escherichia coli0.25Ciprofloxacin0.5
4 Streptococcus epidermidis0.25Ciprofloxacin4

Data compiled from multiple studies.[7][8]

Another study on pyrano[2,3-c] pyrazole derivatives also showed promising antibacterial activity.[10]

CompoundBacterial StrainMIC (mg/mL)
5c Klebsiella pneumoniae6.25
5c Listeria monocytogenes50

Data sourced from a 2021 study on pyrano[2,3-c] pyrazole derivatives.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and reference antibiotics (e.g., Ciprofloxacin, Nystatin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium.

  • Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate.

  • Controls: Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) and for a sufficient duration (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

signaling_pathway_inflammation cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, etc.) prostaglandins_h2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole Pyrazole Derivatives pyrazole->cox2 Inhibition

Caption: Simplified signaling pathway of inflammation and COX inhibition.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The following table provides a summary of the in vitro cytotoxic activity of some pyrazole derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
7c HCT-116<100Doxorubicin-
9c HCT-116<100Doxorubicin-
11d HCT-116<100Doxorubicin-
157 HCT-1161.51--
158 MCF-77.68Doxorubicin-
159a MGC-80315.43--
159b MGC-80320.54--

Data compiled from multiple studies.[4][11]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds and reference drug (e.g., Doxorubicin)

  • MTT solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

Validating the Mechanism of Action of a Novel Pyrazole Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel pyrazole compound, designated "PZ-4," hypothesized to be a selective Janus Kinase 1 (JAK1) inhibitor. Pyrazole-based compounds are recognized as important scaffolds for kinase inhibitors, playing roles in treating various cancers and inflammatory disorders.[1][2][3] The validation process is demonstrated through a series of key experiments, with performance compared against two established JAK inhibitors: Tofacitinib (a pan-JAK inhibitor) and Filgotinib (a JAK1-selective inhibitor).

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases crucial for cytokine signaling.[4][5] They activate Signal Transducer and Activator of Transcription (STAT) proteins, which then regulate gene transcription related to inflammation, immunity, and cell proliferation.[6][7][8][9] Selective inhibition of JAK1 is a promising strategy for treating autoimmune and inflammatory diseases while potentially minimizing off-target effects.[4]

Biochemical Validation: Direct Target Engagement

The initial step in MoA validation is to confirm direct interaction with the intended molecular target. This is achieved through in vitro biochemical assays that measure the compound's ability to inhibit the enzymatic activity of purified kinase proteins.[10][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of PZ-4 against JAK family kinases.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.[12][13] Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a peptide substrate and ATP at its Km concentration.[14][15] Test compounds were added in serial dilutions. The reaction was allowed to proceed, and the extent of substrate phosphorylation was quantified by measuring the TR-FRET signal. Data were normalized to controls and IC50 values were calculated using a four-parameter logistic fit.

Data Presentation: Comparative Kinase Inhibition
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK2 Selectivity
PZ-4 (Novel) 8.2 195.5 1,150 980 ~24x
Filgotinib5.128.38101,200~5.5x
Tofacitinib11.220.11.5950~1.8x
Table 1: Biochemical potency and selectivity of PZ-4 compared to reference JAK inhibitors. Data are representative means from n=3 independent experiments.

Visualization: Kinase Inhibition Workflow

G cluster_0 Biochemical Assay Setup cluster_1 Reaction & Detection cluster_2 Data Analysis Enzyme Purified JAK Enzyme Incubate Incubate at RT Enzyme->Incubate Substrate Peptide Substrate + ATP (Km) Substrate->Incubate Inhibitor Test Compound (PZ-4 or Comparator) Inhibitor->Incubate Detection Measure Phosphorylation (TR-FRET) Incubate->Detection Analysis Calculate IC50 Value Detection->Analysis

Workflow for the in vitro kinase inhibition assay.

Cellular Mechanism: Target Inhibition in a Biological Context

While biochemical assays confirm direct enzyme inhibition, cell-based assays are critical to verify that a compound can penetrate the cell membrane and inhibit the target in its native environment.[16][17] A key downstream event in the JAK1 pathway is the phosphorylation of STAT proteins.

Experimental Protocol: Phospho-STAT (pSTAT) Flow Cytometry Assay
  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in human whole blood.

  • Methodology: Human whole blood was pre-incubated with serially diluted compounds.[15] To assess JAK1-dependent signaling, samples were stimulated with Interleukin-6 (IL-6), which primarily signals through JAK1.[15] Red blood cells were lysed, and leukocytes were fixed and permeabilized. Cells were then stained with fluorescently-labeled antibodies against CD4 (to gate T-lymphocytes) and phosphorylated STAT1 (pSTAT1). The median fluorescence intensity of pSTAT1 was measured by flow cytometry.

Data Presentation: Inhibition of Cellular Signaling
CompoundIL-6 induced pSTAT1 IC50 (nM) (JAK1-dependent)
PZ-4 (Novel) 425
Filgotinib390
Tofacitinib450
Table 2: Potency of compounds in inhibiting JAK1-mediated signaling in a human whole-blood assay. Data are representative means from n=3 donors.

Visualization: The JAK1-STAT1 Signaling Pathway

Inhibition of the JAK1-STAT1 signaling pathway by PZ-4.

In Vivo Validation: Efficacy in a Disease Model

The final step is to demonstrate that target engagement translates to therapeutic efficacy in a relevant preclinical disease model. The collagen-induced arthritis (CIA) model in mice is a standard for evaluating anti-inflammatory compounds targeting JAKs.[18]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
  • Objective: To evaluate the efficacy of PZ-4 in reducing disease severity in a mouse model of rheumatoid arthritis.

  • Methodology: DBA/1 mice were immunized with bovine type II collagen to induce arthritis. Upon disease onset, mice were randomized into treatment groups and dosed orally, once daily, with vehicle, PZ-4 (30 mg/kg), or Filgotinib (10 mg/kg). Disease progression was monitored by scoring clinical signs of arthritis (paw swelling, erythema, and joint stiffness) and measuring paw thickness with calipers. At the end of the study, blood was collected for biomarker analysis.[18]

Data Presentation: In Vivo Efficacy
Treatment GroupMean Arthritis Score (Day 14 post-onset)Paw Thickness Change (mm, Day 14)
Vehicle10.2 ± 1.51.8 ± 0.3
PZ-4 (30 mg/kg) 3.5 ± 0.8 0.6 ± 0.2
Filgotinib (10 mg/kg)4.1 ± 0.90.7 ± 0.2
Table 3: Therapeutic efficacy of PZ-4 in the murine CIA model. Data are presented as mean ± standard deviation (n=8 mice per group).

Visualization: In Vivo Experimental Logic

G Induction Induce Arthritis in Mice (Collagen) Onset Disease Onset (Clinical Signs) Induction->Onset Grouping Randomize into Treatment Groups Onset->Grouping Dosing Daily Oral Dosing (Vehicle, PZ-4, Filgotinib) Grouping->Dosing Monitor Monitor Disease (Scoring, Paw Thickness) Dosing->Monitor Endpoint Endpoint Analysis (Histology, Biomarkers) Monitor->Endpoint

Logical flow of the in vivo efficacy study.

Conclusion

The collective data from biochemical, cellular, and in vivo experiments provide a robust validation of the mechanism of action for the novel pyrazole compound, PZ-4. The compound demonstrates potent and selective inhibition of JAK1 in enzymatic assays, effectively blocks the downstream JAK1-STAT1 signaling pathway in a cellular context, and translates this activity into significant therapeutic efficacy in a preclinical model of rheumatoid arthritis. Its performance is comparable to, and in selectivity superior to, established JAK inhibitors, marking PZ-4 as a promising candidate for further development.

References

A Comparative Guide to the Synthesis of 3,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The synthesis of 3,5-disubstituted pyrazoles, in particular, has garnered significant attention due to the therapeutic potential of this structural motif. This guide provides a comparative overview of the most prevalent synthetic routes to 3,5-disubstituted pyrazoles, offering a critical analysis of their performance based on experimental data.

Key Synthetic Routes: A Comparative Analysis

The synthesis of 3,5-disubstituted pyrazoles is primarily achieved through three main strategies: the Knorr pyrazole synthesis, 1,3-dipolar cycloaddition, and multicomponent reactions. Each of these methods offers distinct advantages and disadvantages in terms of yield, regioselectivity, substrate scope, and reaction conditions.

Knorr Pyrazole Synthesis: This classical and widely used method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] It is a versatile and straightforward approach, often providing good to excellent yields.[4][5] However, a key challenge with unsymmetrical 1,3-dicarbonyl compounds is the potential for the formation of two regioisomeric products.[2][6] The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[2]

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkyne equivalent.[7] This approach can offer high regioselectivity and is often used to access pyrazoles with substitution patterns that are difficult to achieve through other methods.[7][8] The in situ generation of the 1,3-dipole is a common strategy to avoid handling potentially unstable intermediates.

Multicomponent Reactions (MCRs): MCRs have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like 3,5-disubstituted pyrazoles in a single step from three or more starting materials.[5][9] These reactions often proceed with high bond-forming efficiency and can generate molecular diversity with ease.[9] Many MCRs for pyrazole synthesis are designed to generate the 1,3-dicarbonyl intermediate in situ.[5][6]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for each of the major synthetic routes, providing a snapshot of their performance across various substrates and conditions.

Table 1: Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNano-ZnO / Green Protocol0.5RT95[4]
AcetylacetonePhenylhydrazineAcetic acid / Ethanol1Reflux>90
DibenzoylmethaneHydrazine hydrateAcetic acid / Ethanol2Reflux85
1-Phenyl-1,3-butanedioneHydrazine hydrateAcetic acid / Ethanol1.5Reflux88
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneHydrazine hydratep-TsOH / Toluene3Reflux92

Table 2: 1,3-Dipolar Cycloaddition

1,3-Dipole SourceDipolarophileCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
N-TosylhydrazoneBromovinyl acetalBase / Solvent--up to 92[8]
SydnoneDimethyl acetylenedicarboxylateToluene10Reflux89[10]
Nitrile imine (from hydrazonoyl halide)α-BromocinnamaldehydeTriethylamine / THF12RT70-85[7]
DiazoacetophenoneMethyl vinyl ketone- / --Mild-
SydnonePhenylpropiolic acidXylene8Reflux85

Table 3: Multicomponent Reactions

AldehydeKetone/Active MethyleneHydrazineCatalyst/SolventTimeTemp (°C)Yield (%)Reference
Aromatic aldehydesEthyl acetoacetate, MalononitrileHydrazine hydratePiperidine / Water20 minRT85-95
Aromatic aldehydes1,3-DiketonesHydrazinesYtterbium perfluorooctanoate2-4 h8070-90
Terminal alkynes, Aromatic aldehydes-HydrazinesMolecular iodine--68-99[4]
Aldehydes, Ketones-HydrazinesMicrowave irradiation5-15 min-High[9]
BenzaldehydeAcetophenonePhenylhydrazineDMSO/cat. I2/cat. HCl / Ethanol10-16 hReflux86[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Knorr Pyrazole Synthesis of 1,3-Diphenyl-5-methylpyrazole
  • Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in ethanol.

  • Reagent Addition: Add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the 3,5-disubstituted pyrazole.

Protocol 2: 1,3-Dipolar Cycloaddition using a Sydnone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-arylsydnone (1.0 eq) in toluene.

  • Reagent Addition: Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 10 hours. The reaction involves a 1,3-dipolar cycloaddition followed by the extrusion of carbon dioxide.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by crystallization from an appropriate solvent like isopropanol to yield the pure 1,3,5-trisubstituted pyrazole.[10]

Protocol 3: Three-Component Synthesis of 3,5-Diarylpyrazoles
  • Hydrazone Formation (in situ): In a flask, combine an aromatic aldehyde (1.2 eq) and a hydrazine (1.2 eq) in ethanol with a catalytic amount of aqueous HCl and reflux for 1 hour.

  • Addition of Ketone and Catalysts: To the refluxing solution, add the substituted acetophenone (1.0 eq), 4 equivalents of dimethyl sulfoxide (DMSO), and 10 mol% of iodine.

  • Reaction: Continue to reflux the mixture for 10-16 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice water.

  • Isolation and Purification: Collect the precipitate by filtration and purify by column chromatography to afford the desired 3,5-diarylpyrazole.[11]

Mandatory Visualizations

The following diagrams illustrate the fundamental relationships in the key synthetic pathways for 3,5-disubstituted pyrazoles.

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone/ Enamine Intermediate Dicarbonyl->Intermediate Hydrazine Hydrazine Derivative Hydrazine->Intermediate Pyrazole 3,5-Disubstituted Pyrazole Intermediate->Pyrazole Cyclization Water H₂O Pyrazole->Water

Caption: The Knorr pyrazole synthesis pathway.

Dipolar_Cycloaddition Dipole_Source 1,3-Dipole Source (e.g., Diazo, Sydnone) Cycloadduct Cycloadduct Intermediate Dipole_Source->Cycloadduct Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloadduct Pyrazole 3,5-Disubstituted Pyrazole Cycloadduct->Pyrazole Aromatization Byproduct Byproduct (e.g., N₂, CO₂) Cycloadduct->Byproduct

Caption: The 1,3-dipolar cycloaddition route to pyrazoles.

MCR_Synthesis cluster_reactants Reactants A Component A (e.g., Aldehyde) OnePot One-Pot Reaction A->OnePot B Component B (e.g., Ketone) B->OnePot C Component C (e.g., Hydrazine) C->OnePot Pyrazole 3,5-Disubstituted Pyrazole OnePot->Pyrazole

Caption: Workflow for multicomponent pyrazole synthesis.

References

Assessing the Selectivity of 3-Alkyl-Pyrazole Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The 3-alkyl-pyrazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. This guide provides a comparative analysis of the selectivity of various 3-alkyl-pyrazole kinase inhibitors, supported by experimental data and detailed methodologies for assessing inhibitor performance.

Quantitative Selectivity Data of 3-Alkyl-Pyrazole Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50) of representative 3-alkyl-pyrazole kinase inhibitors against their primary targets and a panel of off-target kinases. This data allows for a direct comparison of their selectivity profiles.

Compound IDPrimary TargetPrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Reference
Compound 7a JNK3635GSK3β>10,000[1][2]
p38α>10,000[1][2]
JNK1>10,000[1][2]
JNK2>10,000[1][2]
Compound 8a JNK3227--[1][2]
AT-7867 Akt161PKA480[3]
ROCK-II800[3]
Compound 1 Akt161--[3]
Barasertib (AZD1152) Aurora B0.37Aurora A>1,000[3]
Compound 7 Aurora A28.9Aurora B2.2[3]
Compound 24 CDK12380--[3]
Compound 25 CDK11520--[3]
Compound 10 Bcr-Abl14.2--[3]
Compound 16 Chk248.4--[3]
Compound 17 Chk217.9--[3]

Experimental Protocols for Kinase Selectivity Profiling

Accurate assessment of inhibitor selectivity is crucial. The following are detailed protocols for commonly employed in vitro and cell-based assays.

Radiometric Kinase Assay

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (protein or peptide), and the test inhibitor at various concentrations in a kinase assay buffer.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction, typically by adding a solution like phosphoric acid.

  • Separation: Separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps.[4]

  • Detection: Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[4]

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the thermal denaturation temperature of a protein upon ligand binding. A more stable protein-ligand complex will have a higher melting temperature (Tm).

Protocol:

  • Sample Preparation: In a multiwell PCR plate, mix the purified kinase with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[5]

  • Compound Addition: Add the 3-alkyl-pyrazole inhibitor to the wells at the desired concentration.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.[6]

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds, causing an increase in fluorescence.[7]

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. The difference in Tm with and without the inhibitor (ΔTm) indicates the extent of stabilization.[5][8]

NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of an inhibitor to its target kinase in living cells using Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

  • Cell Preparation: Genetically engineer cells to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Plate Seeding: Seed the engineered cells into a multiwell plate.

  • Compound and Tracer Addition: Add the test inhibitor to the cells, followed by a cell-permeable fluorescent tracer that also binds to the kinase active site.

  • Equilibration: Allow the inhibitor and tracer to reach binding equilibrium with the target kinase within the cells.

  • BRET Measurement: Add the NanoLuc® substrate to initiate the luminescent reaction. If the fluorescent tracer is bound to the NanoLuc®-kinase fusion, BRET will occur. The inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.

  • Data Analysis: Measure the BRET ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the IC50 value for target engagement in a cellular context.[9][10][11]

Visualizing Kinase Signaling and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases often targeted by 3-alkyl-pyrazole inhibitors, highlighting their roles in cellular processes.

JNK3_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis JNK3->Apoptosis cJun->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

Caption: Simplified JNK3 signaling cascade leading to apoptosis.

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B_Complex GSK3β / Axin / APC Complex Dishevelled->GSK3B_Complex Inhibits Beta_Catenin β-catenin GSK3B_Complex->Beta_Catenin Phosphorylates for Degradation Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Translocates to Nucleus

Caption: Wnt/β-catenin signaling pathway involving GSK3β.

CDK16_Cell_Cycle_Pathway CyclinY Cyclin Y CDK16_Active Active CDK16/Cyclin Y Complex CyclinY->CDK16_Active CDK16 CDK16 CDK16->CDK16_Active GSK3B GSK3β CDK16_Active->GSK3B Phosphorylates (Ser9) Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) CDK16_Active->Cell_Cycle_Progression Beta_Catenin β-catenin GSK3B->Beta_Catenin Regulates Stability EMT Epithelial-Mesenchymal Transition (EMT) Beta_Catenin->EMT

Caption: Role of CDK16 in cell cycle regulation and EMT.[12]

Experimental Workflow

The following diagram outlines a typical workflow for assessing the selectivity of a novel 3-alkyl-pyrazole kinase inhibitor.

Kinase_Inhibitor_Selectivity_Workflow Start Start: Synthesize 3-Alkyl-Pyrazole Inhibitor Primary_Screen Primary Screening: Radiometric or Fluorescence-based Assay Start->Primary_Screen Determine_IC50 Determine IC50 against Primary Target Kinase Primary_Screen->Determine_IC50 Selectivity_Panel Selectivity Profiling: Broad Kinase Panel (e.g., DSF) Determine_IC50->Selectivity_Panel Cell_Based_Assay Cellular Target Engagement: NanoBRET™ Assay Determine_IC50->Cell_Based_Assay Identify_Off_Targets Identify Potential Off-Target Kinases Selectivity_Panel->Identify_Off_Targets Identify_Off_Targets->Cell_Based_Assay Confirm_Cellular_Activity Confirm On-Target and Off-Target Activity in Cells Cell_Based_Assay->Confirm_Cellular_Activity SAR Structure-Activity Relationship (SAR) Analysis Confirm_Cellular_Activity->SAR End End: Selective Inhibitor Candidate SAR->End

References

Safety Operating Guide

Safe Disposal of 3-Isobutyl-1H-pyrazole-5-carboxylic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Isobutyl-1H-pyrazole-5-carboxylic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is essential to ensure the safety of personnel and the protection of the environment. This guide provides a step-by-step procedure for the safe handling and disposal of this pyrazole derivative.

Immediate Safety and Handling Precautions

Hazard Profile of Structurally Similar Pyrazole Derivatives

In the absence of a specific SDS for this compound, the hazard profile has been inferred from analogous compounds. This "worst-case" approach ensures a high margin of safety.

Hazard CategoryFindingCitation
Acute Oral ToxicityLD50 > 2000 mg/kg in rats for 1-hydroxyethyl 4,5-diamino pyrazole sulfate, suggesting low acute oral toxicity.[1]
Skin IrritationClassified as a skin irritant.[1][2][3][4]
Eye IrritationClassified as a serious eye irritant.[1][2][3][4][5]
Environmental HazardsHarmful to aquatic life with long-lasting effects. Not readily biodegradable.[1]

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[6] This ensures that the compound is managed in an environmentally safe and compliant manner.

1. Waste Segregation:

Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1][6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix these solutions with other incompatible waste streams.[6]

2. Waste Container Labeling:

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date of accumulation

  • The name of the principal investigator and laboratory location

3. Waste Storage:

Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area should be well-ventilated and away from incompatible materials.

4. Waste Disposal Request:

Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

5. Professional Disposal:

The ultimate disposal of this compound should be handled by a licensed professional waste disposal company. The most common and recommended method for such compounds is high-temperature incineration.[1]

Important Considerations:

  • Never dispose of this compound down the drain. [6][7] This is to prevent contamination of aquatic systems as pyrazole derivatives can be harmful to aquatic life.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

  • For compounds with halogenated components, it is often required to segregate them into a separate halogenated organic waste stream.[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage & Disposal start Start: Have Waste 3-Isobutyl-1H-pyrazole- 5-carboxylic acid ppe Wear Appropriate PPE: - Lab Coat - Gloves - Safety Goggles start->ppe is_solid Is the waste solid? ppe->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No store Store in Designated Hazardous Waste Area solid_waste->store liquid_waste->store request Request Pickup from EHS Department store->request disposal Professional Disposal (e.g., Incineration) request->disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Isobutyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Isobutyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and transferring solid Chemical safety goggles or full-face shield[6][7]Chemical-resistant gloves (e.g., nitrile, neoprene)[6][7]NIOSH-approved respirator for dusts[7][8]Laboratory coat, long pants, and closed-toe shoes[8]
Dissolving in solvent Chemical safety gogglesChemical-resistant glovesUse in a chemical fume hoodLaboratory coat, long pants, and closed-toe shoes
Running reactions and work-up Chemical safety gogglesChemical-resistant glovesUse in a chemical fume hoodLaboratory coat, long pants, and closed-toe shoes
Handling waste Chemical safety gogglesChemical-resistant glovesUse in a chemical fume hoodLaboratory coat, long pants, and closed-toe shoes
Standard Operating Procedure for Handling

This step-by-step guide ensures the safe handling of this compound from receipt to disposal.

2.1 Pre-Operational Checks:

  • Verify Availability of Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Inspect Personal Protective Equipment (PPE): Check all PPE for integrity before use. Gloves should be inspected for any signs of degradation or punctures.[9]

  • Review Emergency Procedures: Be familiar with the location of the chemical spill kit and the specific emergency procedures for chemical exposures.

  • Work Area Preparation: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10][11]

2.2 Handling Procedure:

  • Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.

  • Weighing and Transfer:

    • When weighing the solid, use a balance inside a chemical fume hood or a ventilated balance enclosure.

    • Minimize the creation of dust.[1][9]

    • Use a spatula or other appropriate tool for transferring the solid.

    • Close the container tightly after use.[1][9]

  • Dissolution and Reaction:

    • Add the solid to the solvent slowly to avoid splashing.

    • All subsequent steps, including reactions and work-up, should be performed in a chemical fume hood.

2.3 Post-Handling Procedures:

  • Decontamination:

    • Wipe down the work area with an appropriate solvent and then soap and water.

    • Clean any equipment used with the compound.

  • PPE Removal:

    • Remove gloves using the proper technique to avoid skin contact with any contaminants.[9]

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

Emergency Procedures

3.1 In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13][14][15] Seek immediate medical attention.[12][13]

  • Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes.[4][12] Remove contaminated clothing.[12][13] If irritation persists, seek medical attention.[4][12]

  • Inhalation: Move the individual to fresh air.[1][2][14] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

3.2 In Case of a Spill:

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.[3][9]

    • Clean the spill area with an appropriate solvent followed by soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a clearly labeled, sealed, and compatible waste container.

  • Disposal Route: Dispose of chemical waste through your institution's hazardous waste management program.[1][3][4][16] Do not dispose of it down the drain or in the regular trash.[1]

Visual Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_safety Verify Safety Equipment (Shower, Eyewash) prep_ppe Inspect PPE prep_safety->prep_ppe prep_review Review Emergency Procedures prep_ppe->prep_review prep_area Prepare Fume Hood prep_review->prep_area handle_don Don Appropriate PPE prep_area->handle_don handle_weigh Weigh/Transfer Solid in Fume Hood handle_don->handle_weigh handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands post_doff->post_wash emergency_exposure Exposure Event emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_spill Spill Event emergency_spill_response Initiate Spill Response emergency_spill->emergency_spill_response emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical emergency_report Report Incident emergency_spill_response->emergency_report emergency_medical->emergency_report

Caption: Standard Operating Procedure for Handling this compound.

References

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